molecular formula C19H22N4O2S2 B1677480 Org41841 CAS No. 301847-37-0

Org41841

Numéro de catalogue: B1677480
Numéro CAS: 301847-37-0
Poids moléculaire: 402.5 g/mol
Clé InChI: DVSFSADBOJYPGF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-amino-N-tert-butyl-4-(3-methoxyphenyl)-2-(methylthio)-6-thieno[2,3-d]pyrimidinecarboxamide is a member of pyrimidines and a thienopyrimidine.
structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

5-amino-N-tert-butyl-4-(3-methoxyphenyl)-2-methylsulfanylthieno[2,3-d]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2S2/c1-19(2,3)23-16(24)15-13(20)12-14(10-7-6-8-11(9-10)25-4)21-18(26-5)22-17(12)27-15/h6-9H,20H2,1-5H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVSFSADBOJYPGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=C(C2=C(N=C(N=C2S1)SC)C3=CC(=CC=C3)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301847-37-0
Record name Org 41841
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0301847370
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ORG-41841
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5J2KL52JYJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Org41841: A Technical Guide on its Mechanism and Allosteric Modulation of Glycoprotein Hormone Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Org41841 is a small molecule, thienopyrimidine compound that functions as a partial agonist for the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR) and the Thyroid-Stimulating Hormone Receptor (TSHR).[1][2] This document provides an in-depth technical overview of this compound, including its mechanism of action, quantitative efficacy and potency data, and detailed experimental protocols for assessing its activity. A key feature of this compound is its allosteric mode of action, binding to the transmembrane domain of its target receptors, a site distinct from the orthosteric binding site of endogenous glycoprotein hormones.[2] This property also confers it with pharmacoperone capabilities, enabling the rescue of certain misfolded and trafficking-deficient receptor mutants.[3][4]

Mechanism of Action

This compound acts as an allosteric agonist of the LHCGR and TSHR, both of which are G-protein coupled receptors (GPCRs).[2] Unlike the endogenous ligands, luteinizing hormone (LH), human chorionic gonadotropin (hCG), and thyroid-stimulating hormone (TSH), which bind to the large extracellular domain of their respective receptors, this compound binds within the transmembrane (TM) domain.[2] Computational modeling and experimental data suggest a binding pocket located in a cleft formed by transmembrane helices 3, 4, 5, 6, and 7, and the second extracellular loop.[2]

Upon binding, this compound induces a conformational change in the receptor, leading to the activation of the intracellular Gαs protein subunit. This, in turn, stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP), a key second messenger. The elevation of intracellular cAMP levels triggers downstream signaling cascades, leading to the physiological responses associated with LHCGR and TSHR activation.[5]

A significant aspect of this compound's activity is its role as a pharmacoperone.[3][6] In certain cases of receptor mutations that cause misfolding and retention in the endoplasmic reticulum, this compound can bind to the nascent receptor and facilitate its proper folding and trafficking to the cell surface, thereby restoring its function.[3] This has been demonstrated for the A189V mutant of the human Follicle-Stimulating Hormone Receptor (hFSHR).[3]

Signaling Pathway

Org41841_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound Receptor LHCGR / TSHR (Transmembrane Domain) This compound->Receptor Allosteric Binding G_protein Gαs Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP PKA PKA cAMP->PKA Activation Downstream Downstream Signaling (e.g., CREB activation, Steroidogenesis) PKA->Downstream Phosphorylation

Caption: Allosteric activation of LHCGR/TSHR by this compound leading to cAMP production.

Quantitative Data

The potency of this compound has been determined through in vitro functional assays, with the half-maximal effective concentration (EC50) serving as a key metric.

Receptor EC50 (µM) Notes
Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR)0.2Partial agonist activity.[1]
Thyroid-Stimulating Hormone Receptor (TSHR)7.7Lower potency compared to LHCGR.[1]
L570F Mutant TSHR0.8Improved EC50 compared to wild-type TSHR.[1]
M9 Chimeric Receptor2.7Greatly improved efficacy, reaching 99% of the maximal TSH response.[1]

Experimental Protocols

In Vitro cAMP Functional Assay

This protocol outlines the methodology to assess the agonistic activity of this compound on cells expressing the target receptors.

Experimental Workflow

Experimental_Workflow A 1. Cell Culture (Transfected cells cultured for 48h) B 2. Incubation (1h in serum-free DMEM with 1 mM IBMX and varying concentrations of this compound) A->B C 3. Cell Lysis (Aspiration of medium followed by addition of lysis buffer) B->C D 4. cAMP Measurement (Using cAMP Biotrak Enzymeimmunoassay System) C->D E 5. Data Analysis (Determination of cAMP content and calculation of EC50 values) D->E

Caption: Workflow for the in vitro cAMP functional assay.

Detailed Methodology

  • Cell Culture and Transfection:

    • HEK293 or CHO cells are suitable host cells.

    • Cells are transfected with expression vectors encoding the full-length human LHCGR or TSHR using a suitable transfection reagent (e.g., Lipofectamine).

    • Transfected cells are cultured for 48 hours in complete growth medium (e.g., DMEM with 10% fetal bovine serum) to allow for receptor expression.[1]

  • Compound Incubation:

    • After 48 hours, the growth medium is aspirated.

    • Cells are washed once with serum-free DMEM.

    • Cells are then incubated for 1 hour in serum-free DMEM containing 1 mM 3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor to prevent cAMP degradation.

    • This compound is added to the incubation medium at varying concentrations (e.g., 0 to 100 µM). A vehicle control (e.g., DMSO) should be included. For comparison, a known agonist for the receptor (e.g., hCG for LHCGR, TSH for TSHR) should be run in parallel.

    • Incubation is carried out in a humidified incubator at 37°C with 5% CO2.[1]

  • Cell Lysis:

    • Following the 1-hour incubation, the medium is aspirated.

    • Cells are lysed by adding a lysis buffer, such as Lysis Buffer 1 from the cAMP Biotrak Enzymeimmunoassay System.[1]

  • cAMP Quantification:

    • The cAMP content in the cell lysates is determined using a competitive enzyme immunoassay (EIA) kit, such as the cAMP Biotrak Enzymeimmunoassay System.

    • The assay is performed according to the manufacturer's instructions. This typically involves the use of a plate pre-coated with an antibody to cAMP, a fixed amount of a cAMP-peroxidase conjugate, and the cell lysate samples. The amount of peroxidase-labeled cAMP that binds to the antibody is inversely proportional to the amount of cAMP in the sample.

  • Data Analysis:

    • The concentration of cAMP in each sample is calculated based on a standard curve generated with known concentrations of cAMP.

    • The data are then analyzed using a non-linear regression model (e.g., sigmoidal dose-response) to determine the EC50 value for this compound.

Pharmacoperone Activity Assay

This protocol is designed to evaluate the ability of this compound to rescue the cell surface expression of misfolded receptor mutants.

Experimental Workflow

Pharmacoperone_Workflow A 1. Transfection (Cells transfected with mutant receptor cDNA) B 2. Pre-incubation (Incubation with this compound for 4h) A->B C 3. Washout (this compound is removed and cells are incubated in fresh medium for 18h) B->C D 4. Functional Assay (Challenge with the natural ligand, e.g., hFSH, and measure cAMP response) C->D E 5. Data Analysis (Compare cAMP response in treated vs. untreated cells) D->E

Caption: Workflow for assessing the pharmacoperone activity of this compound.

Detailed Methodology

  • Cell Culture and Transfection:

    • Cells are transfected with an expression vector encoding a known misfolded and retained receptor mutant (e.g., hFSHR A189V).[3]

    • Wild-type receptor and empty vector transfections should be included as controls.[3]

  • This compound Pre-incubation:

    • Twenty-four hours post-transfection, the medium is replaced with fresh growth medium containing various concentrations of this compound (or vehicle control).

    • Cells are incubated with this compound for 4 hours.[3]

  • Washout:

    • After the 4-hour pre-incubation, the medium containing this compound is removed.

    • Cells are washed twice with fresh medium.

    • Cells are then incubated for an additional 18 hours in fresh growth medium without this compound. This washout period is to ensure that the subsequent functional response is due to rescued receptors at the cell surface and not the direct agonistic effect of this compound.[3]

  • Functional Assay:

    • Following the washout period, a cAMP functional assay is performed as described in section 3.1.

    • However, instead of stimulating with this compound, the cells are challenged with a saturating concentration of the natural ligand for the receptor (e.g., 100 ng/ml hFSH for hFSHR).[3]

  • Data Analysis:

    • The cAMP response in cells pre-incubated with this compound is compared to the response in vehicle-treated cells.

    • A significant increase in the cAMP response in the this compound-treated cells indicates that the compound has rescued the cell surface expression and function of the mutant receptor.

Drug Development and Therapeutic Potential

This compound represents a class of small molecule allosteric modulators of glycoprotein hormone receptors with potential therapeutic applications in reproductive health and thyroid disorders.[6] Its oral bioavailability, demonstrated in preclinical models, offers a significant advantage over the injectable glycoprotein hormones currently in clinical use.[5] The pharmacoperone activity of this compound and similar molecules opens up possibilities for treating diseases caused by genetic mutations that lead to receptor misfolding and dysfunction.[6] However, the lack of specificity of this compound, acting on both LHCGR and TSHR, is a challenge that needs to be addressed in the development of future analogs with improved receptor selectivity.[5]

References

Org41841: A Technical Whitepaper on a Dual Agonist for the Luteinizing Hormone/Choriogonadotropin and Thyroid-Stimulating Hormone Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Org41841 is a small molecule, thienopyrimidine compound that has been identified as a partial agonist for two critical G-protein coupled receptors (GPCRs) in the endocrine system: the Luteinizing Hormone/Choriogonadotropin Receptor (LHCGR) and the Thyroid-Stimulating Hormone Receptor (TSHR). This dual agonism presents a unique pharmacological profile with potential therapeutic applications. This document provides a comprehensive technical overview of this compound, summarizing its known quantitative pharmacological data, detailing relevant experimental protocols, and visualizing the associated signaling pathways and experimental workflows.

Introduction

The luteinizing hormone/choriogonadotropin receptor (LHCGR) is a cornerstone of reproductive function, mediating the effects of luteinizing hormone (LH) and human chorionic gonadotropin (hCG) to regulate steroidogenesis and gametogenesis. Similarly, the thyroid-stimulating hormone receptor (TSHR) is pivotal for thyroid gland function and metabolism, responding to thyroid-stimulating hormone (TSH). The structural homology between these glycoprotein hormone receptors has led to the exploration of small molecules that can modulate their activity. This compound has emerged from these efforts as a notable dual agonist.[1] This whitepaper serves as a technical guide for researchers and drug development professionals interested in the pharmacology of this compound.

Quantitative Pharmacological Data

The available quantitative data for this compound primarily focuses on its potency in functional assays. The compound has been characterized as a partial agonist at both LHCGR and TSHR.[2][3]

ParameterLHCGRTSHRReference
EC50 0.2 µM7.7 µM[3]
Binding Affinity (Ki) Not ReportedNot Reported
Maximal Efficacy (Emax) Not ReportedNot Reported

Signaling Pathways

Both LHCGR and TSHR primarily couple to the Gαs subunit of heterotrimeric G-proteins, leading to the activation of the adenylyl cyclase-cAMP-protein kinase A (PKA) signaling cascade. However, they can also engage other signaling pathways.

LHCGR Signaling

Activation of LHCGR by an agonist like this compound is expected to primarily stimulate the Gαs pathway. This leads to the production of cyclic AMP (cAMP), which in turn activates PKA. PKA then phosphorylates various downstream targets, leading to physiological responses such as steroidogenesis in gonadal cells. There is also evidence that LHCGR can couple to Gαq/11, activating the phospholipase C (PLC) pathway, and can signal through β-arrestin pathways.

LHCGR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound LHCGR LHCGR This compound->LHCGR G_alpha_s Gαs LHCGR->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Activates G_beta_gamma Gβγ cAMP cAMP AC->cAMP Converts ATP ATP ATP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., Steroidogenesis) CREB->Gene_Expression Regulates

Caption: Canonical Gαs-PKA signaling pathway of LHCGR.

TSHR Signaling

Similar to LHCGR, the primary signaling pathway for TSHR upon agonist binding is the Gαs-cAMP-PKA cascade, which stimulates thyroid hormone synthesis and release. TSHR has also been shown to couple to Gαq/11, leading to the activation of PLC and subsequent increases in intracellular calcium.

TSHR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TSHR TSHR This compound->TSHR G_alpha_s Gαs TSHR->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Activates G_beta_gamma Gβγ cAMP cAMP AC->cAMP Converts ATP ATP ATP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., Thyroid Hormone Synthesis) CREB->Gene_Expression Regulates

Caption: Canonical Gαs-PKA signaling pathway of TSHR.

Experimental Protocols

Detailed experimental protocols are crucial for the characterization of compounds like this compound. While specific protocols for every assay with this compound are not publicly available, this section provides detailed methodologies for key assays based on established practices for GPCR drug discovery.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of a test compound. Since this compound is an allosteric agonist that does not compete with the natural ligand binding site, a direct competition assay with a radiolabeled orthosteric ligand would not be suitable to determine its binding affinity at the allosteric site.[2] A more appropriate method would involve using a radiolabeled version of this compound or a related allosteric modulator, which is not currently described in the literature. However, for the purpose of a comprehensive guide, a standard competitive binding assay protocol is provided below.

Objective: To determine the inhibitory constant (Ki) of a test compound for a radioligand binding to LHCGR or TSHR.

Materials:

  • Cell Membranes: Membranes prepared from cells stably expressing either LHCGR or TSHR (e.g., HEK293 or CHO cells).

  • Radioligand: A suitable radiolabeled antagonist or agonist for the receptor of interest (e.g., 125I-hCG for LHCGR, 125I-TSH for TSHR).

  • Test Compound: this compound or other compounds of interest.

  • Non-specific Binding Control: A high concentration of an unlabeled endogenous ligand (e.g., hCG or TSH).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • Filtration Apparatus.

  • Scintillation Counter.

Radioligand_Binding_Workflow cluster_preparation Assay Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Prepare_Membranes Prepare Cell Membranes Incubate Incubate Membranes, Radioligand, and Test Compound Prepare_Membranes->Incubate Prepare_Reagents Prepare Radioligand, Test Compound, and Controls Prepare_Reagents->Incubate Filter Rapid Filtration through Glass Fiber Filters Incubate->Filter Wash Wash Filters to Remove Unbound Radioligand Filter->Wash Count Measure Radioactivity with Scintillation Counter Wash->Count Analyze Generate Competition Curve and Calculate IC50 and Ki Count->Analyze

Caption: Workflow for a radioligand binding assay.

Protocol:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add assay buffer, cell membranes, radioligand (at a concentration near its Kd), and either the test compound, vehicle, or the non-specific binding control.

  • Incubate the plate at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve and determine the IC50.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of a compound to stimulate the production of the second messenger cAMP, providing a measure of its potency (EC50) and efficacy (Emax).

Objective: To determine the EC50 and Emax of this compound for cAMP production mediated by LHCGR or TSHR.

Materials:

  • Cells: HEK293 or CHO cells transiently or stably expressing LHCGR or TSHR.

  • Test Compound: this compound.

  • Positive Control: A known agonist for the receptor (e.g., hCG for LHCGR, TSH for TSHR).

  • Stimulation Buffer: e.g., Serum-free DMEM or HBSS containing a phosphodiesterase inhibitor such as 1 mM 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.

  • cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or AlphaScreen).

cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_stimulation Stimulation cluster_lysis_detection Lysis & Detection cluster_data_analysis Data Analysis Seed_Cells Seed Cells Expressing Receptor in a 96-well Plate Add_Compound Add Test Compound or Control in Stimulation Buffer (with IBMX) Seed_Cells->Add_Compound Incubate_Stim Incubate at 37°C Add_Compound->Incubate_Stim Lyse_Cells Lyse Cells to Release Intracellular cAMP Incubate_Stim->Lyse_Cells Detect_cAMP Measure cAMP Levels using a Detection Kit Lyse_Cells->Detect_cAMP Analyze_Data Generate Dose-Response Curve and Calculate EC50 and Emax Detect_cAMP->Analyze_Data

Caption: Workflow for a cAMP accumulation assay.

Protocol:

  • Seed cells expressing the receptor of interest into a 96-well plate and culture overnight.

  • Prepare serial dilutions of this compound and the positive control in stimulation buffer.

  • Aspirate the culture medium from the cells and replace it with the stimulation buffer containing the test compounds or controls.

  • Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C.[3]

  • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Measure the intracellular cAMP concentration using the chosen detection method.

  • Plot the cAMP concentration against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 and Emax values.

Inositol Phosphate (IP) Accumulation Assay

This assay is used to assess the activation of the Gαq/11 signaling pathway by measuring the accumulation of inositol phosphates.

Objective: To determine if this compound can stimulate IP production via LHCGR or TSHR.

Materials:

  • Cells: HEK293 or CHO cells expressing the receptor of interest.

  • myo-[3H]inositol.

  • Labeling Medium: Inositol-free DMEM.

  • Stimulation Buffer: HBSS or similar buffer containing LiCl (e.g., 10 mM) to inhibit inositol monophosphatase.

  • Test Compound: this compound.

  • Positive Control: A known Gαq/11 activator for the cell line, if available.

  • Lysis Buffer: e.g., ice-cold 0.1 M formic acid.

  • Anion Exchange Chromatography Columns.

  • Elution Buffers.

  • Scintillation Counter.

Protocol:

  • Seed cells in a multi-well plate and grow to near confluency.

  • Label the cells by incubating them overnight with labeling medium containing myo-[3H]inositol.

  • Wash the cells to remove unincorporated radiolabel.

  • Pre-incubate the cells with stimulation buffer containing LiCl.

  • Add the test compound or control and incubate for a defined time (e.g., 30-60 minutes).

  • Terminate the reaction by adding lysis buffer.

  • Separate the inositol phosphates from the cell lysate using anion exchange chromatography.

  • Elute the different inositol phosphate species and measure the radioactivity of the eluates using a scintillation counter.

  • Analyze the data to determine the fold increase in IP accumulation over baseline.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated receptor, providing insights into receptor desensitization, internalization, and β-arrestin-mediated signaling.

Objective: To determine if this compound induces β-arrestin recruitment to LHCGR or TSHR.

Materials:

  • Cell Line: A cell line engineered for a β-arrestin recruitment assay, such as those utilizing BRET (Bioluminescence Resonance Energy Transfer), FRET (Förster Resonance Energy Transfer), or enzyme complementation (e.g., PathHunter). These cells co-express the receptor of interest fused to one component of the reporter system and β-arrestin fused to the other.

  • Test Compound: this compound.

  • Positive Control: An agonist known to induce β-arrestin recruitment to the receptor.

  • Assay Buffer and Substrates: As required by the specific assay technology.

  • Plate Reader: Capable of detecting the specific signal (e.g., luminescence or fluorescence).

Protocol:

  • Seed the engineered cells in a multi-well plate.

  • Add the test compound or control at various concentrations.

  • Incubate for a time and at a temperature optimized for the specific assay system.

  • Add the detection substrate if required.

  • Measure the signal (e.g., luminescence or fluorescence ratio) using a plate reader.

  • Plot the signal against the logarithm of the agonist concentration to generate a dose-response curve for β-arrestin recruitment.

In Vivo Studies

This compound was the first low-molecular-weight agonist for a gonadotropin receptor to demonstrate in vivo efficacy after oral administration.[2] Studies in animal models have shown that this compound can induce testosterone synthesis in mouse Leydig cells and trigger ovulation in 40% of immature mice.[4] However, detailed dose-response data from these in vivo studies are not extensively reported in publicly accessible literature.

Structure-Activity Relationship (SAR)

The thieno[2,3-d]pyrimidine scaffold of this compound has been the subject of structure-activity relationship studies to explore the chemical features that govern its potency and selectivity for LHCGR and TSHR.[5] Modifications to the parent compound have been synthesized and evaluated, providing insights into the binding pocket within the transmembrane domains of these receptors.[1][5] These studies have supported computational models of this compound binding and have identified key interactions, such as a hydrogen bond with a conserved glutamate residue in transmembrane helix 3 of both receptors.[5]

Conclusion

This compound is a valuable pharmacological tool for studying the activation of LHCGR and TSHR. Its characterization as a dual partial agonist with oral bioavailability opens avenues for further investigation into its therapeutic potential. While the existing data provides a solid foundation, further studies are warranted to fully elucidate its pharmacological profile, including a detailed characterization of its binding affinity, maximal efficacy, and its engagement of different signaling pathways beyond the canonical Gαs-cAMP cascade. The experimental protocols and pathway diagrams provided in this whitepaper offer a framework for researchers to design and interpret future studies on this compound and other modulators of glycoprotein hormone receptors.

References

An In-depth Technical Guide to the Structure and Chemical Properties of Org 41841

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Org 41841 is a small molecule belonging to the thienopyrimidine class of compounds. It has garnered significant interest in the field of endocrinology and drug discovery due to its unique pharmacological profile. This technical guide provides a comprehensive overview of the structure, chemical properties, and mechanism of action of Org 41841, with a focus on its interaction with gonadotropin and thyroid-stimulating hormone receptors.

Chemical Structure and Properties

Org 41841 is a substituted thieno[2,3-d]pyrimidine. Its chemical structure and key properties are summarized below.

Table 1: Chemical and Physicochemical Properties of Org 41841

PropertyValue
IUPAC Name 5-amino-N-(1,1-dimethylethyl)-4-(3-methoxyphenyl)-2-(methylthio)-thieno[2,3-d]pyrimidine-6-carboxamide[1][2]
Chemical Formula C₁₉H₂₂N₄O₂S₂[3]
Molecular Weight 402.5 g/mol [1]
CAS Number 301847-37-0[3]
Appearance Solid[4]
Solubility Soluble in DMF; Slightly soluble in DMSO and Ethanol[1]

Mechanism of Action

Org 41841 functions as a partial agonist for two members of the G-protein coupled receptor (GPCR) superfamily: the Luteinizing Hormone/Choriogonadotropin Receptor (LHCGR) and the Thyroid-Stimulating Hormone Receptor (TSHR).[4][5] Unlike the endogenous glycoprotein hormones (LH, hCG, and TSH) which bind to the large extracellular domain of their respective receptors, Org 41841 acts as a positive allosteric modulator, binding to a pocket within the transmembrane (TM) helices of the receptors.[6][7] This allosteric binding induces a conformational change in the receptor, leading to the activation of intracellular signaling pathways.

The primary signaling cascade activated by Org 41841 upon binding to both LHCGR and TSHR is the Gs alpha subunit (Gαs) pathway. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates downstream targets, resulting in a physiological response.[1]

Interestingly, Org 41841 has also been identified as a "pharmacoperone" for the Follicle-Stimulating Hormone Receptor (FSHR).[8][9] In this capacity, it can rescue certain misfolded FSHR mutants, promoting their proper trafficking to the cell membrane and restoring their function.[8][9]

Table 2: In Vitro Activity of Org 41841

TargetAssayCell LineValue
LHCGR cAMP ProductionHEK293EC₅₀ = 0.2 µM[4][5]
TSHR cAMP ProductionHEK293EC₅₀ = 7.7 µM[4][5]

Signaling Pathways

The signaling pathways activated by Org 41841 at the LHCGR and TSHR are depicted below.

LHCGR_Signaling cluster_membrane Cell Membrane LHCGR LHCGR Gs Gαs LHCGR->Gs Activates AC Adenylyl Cyclase ATP ATP AC->ATP cAMP cAMP AC->cAMP Converts Gs->AC Activates Org41841 Org 41841 This compound->LHCGR Binds to transmembrane domain ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Physiological Response (e.g., Steroidogenesis) PKA->Response Phosphorylates downstream targets

Caption: Signaling pathway of Org 41841 at the LHCGR.

TSHR_Signaling cluster_membrane Cell Membrane TSHR TSHR Gs Gαs TSHR->Gs Activates AC Adenylyl Cyclase ATP ATP AC->ATP cAMP cAMP AC->cAMP Converts Gs->AC Activates This compound Org 41841 This compound->TSHR Binds to transmembrane domain ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Physiological Response (e.g., Thyroid Hormone Synthesis) PKA->Response Phosphorylates downstream targets

Caption: Signaling pathway of Org 41841 at the TSHR.

Experimental Protocols

Detailed, step-by-step protocols for experiments specifically using Org 41841 are not extensively published. However, the following are generalized methodologies for the key assays used to characterize this compound.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity of Org 41841 to its target receptors.

Radioligand_Binding_Workflow start Start prep_membranes Prepare cell membranes expressing the receptor (LHCGR or TSHR) start->prep_membranes incubate Incubate membranes with a fixed concentration of radiolabeled ligand and varying concentrations of Org 41841 prep_membranes->incubate separate Separate bound from free radioligand via filtration incubate->separate wash Wash filters to remove non-specific binding separate->wash measure Measure radioactivity on filters wash->measure analyze Analyze data to determine IC₅₀ and calculate Ki measure->analyze end End analyze->end

Caption: Generalized workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation: Cells (e.g., HEK293) transiently or stably expressing the receptor of interest (LHCGR or TSHR) are harvested and homogenized. The cell lysate is then centrifuged to pellet the membranes, which are subsequently washed and resuspended in an appropriate buffer.[10]

  • Binding Reaction: In a multi-well plate, the prepared membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-hCG for LHCGR) and a range of concentrations of unlabeled Org 41841.[11]

  • Separation: The reaction mixture is rapidly filtered through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.[10]

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.[10]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of Org 41841. The IC₅₀ (the concentration of Org 41841 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant), which represents the affinity of Org 41841 for the receptor, is then calculated using the Cheng-Prusoff equation.[12]

cAMP Functional Assay

This assay measures the ability of Org 41841 to stimulate the production of intracellular cAMP, confirming its agonistic activity.

cAMP_Assay_Workflow start Start plate_cells Plate cells expressing the receptor (LHCGR or TSHR) in a multi-well plate start->plate_cells pre_incubate Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) plate_cells->pre_incubate stimulate Stimulate cells with varying concentrations of Org 41841 pre_incubate->stimulate lyse Lyse the cells to release intracellular cAMP stimulate->lyse measure Measure cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) lyse->measure analyze Analyze data to determine the EC₅₀ value measure->analyze end End analyze->end

Caption: Generalized workflow for a cAMP functional assay.

Methodology:

  • Cell Culture: Cells expressing the target receptor are seeded into a multi-well plate and allowed to adhere.[4]

  • Pre-incubation: The cell culture medium is replaced with a buffer containing a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine - IBMX) to prevent the degradation of cAMP.[4]

  • Stimulation: The cells are then treated with a range of concentrations of Org 41841 and incubated for a specific period.[4]

  • Cell Lysis: The reaction is stopped, and the cells are lysed to release the accumulated intracellular cAMP.[4]

  • cAMP Measurement: The concentration of cAMP in the cell lysate is quantified using a commercially available detection kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).[4]

  • Data Analysis: The cAMP levels are plotted against the concentration of Org 41841, and the EC₅₀ (the concentration of Org 41841 that produces 50% of the maximal response) is determined using non-linear regression analysis.

Pharmacokinetics

Detailed pharmacokinetic data for Org 41841 in humans or preclinical species are not widely available in the public domain. However, thienopyrimidine derivatives, as a class, are being extensively investigated for their therapeutic potential, with some compounds demonstrating oral bioavailability.[8] The in vivo efficacy of Org 41841 has been demonstrated after oral administration in animal models.[6] Further studies are required to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of Org 41841.

Conclusion

Org 41841 is a valuable research tool for studying the function of LHCGR and TSHR. Its unique allosteric mechanism of action and its ability to act as a pharmacoperone for FSHR highlight the potential for developing small molecule therapeutics targeting glycoprotein hormone receptors. This technical guide provides a foundational understanding of the chemical and pharmacological properties of Org 41841, which can aid researchers and drug development professionals in their ongoing investigations.

References

Org41841: A Low Molecular Weight Agonist Targeting Glycoprotein Hormone Receptors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Org41841 is a pioneering low molecular weight, non-peptidic agonist that exhibits partial agonism for two critical G-protein coupled receptors (GPCRs): the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR) and the Thyroid-Stimulating Hormone Receptor (TSHR). Unlike the endogenous glycoprotein hormones that bind to the large extracellular domain of these receptors, this compound acts as an allosteric modulator, binding within the transmembrane domain. This unique mechanism of action has positioned this compound as a valuable tool for studying GPCR activation and as a potential therapeutic agent. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Pharmacological Profile of this compound

This compound, a thienopyrimidine derivative, has been identified as a partial agonist at both the LHCGR and TSHR. Its activity is characterized by its ability to stimulate the production of cyclic adenosine monophosphate (cAMP), a key second messenger in the signaling cascade of these receptors.

Quantitative Data Summary

The potency of this compound has been quantified through in vitro functional assays, with the half-maximal effective concentration (EC50) determined for both of its target receptors.

ReceptorParameterValue (µM)Cell LineReference
LHCGREC500.2HEK293[1]
TSHREC507.7HEK293[1]

Table 1: Potency of this compound at LHCGR and TSHR.

Mechanism of Action and Signaling Pathways

This compound's mechanism of action is distinct from that of the endogenous ligands for LHCGR (Luteinizing Hormone, LH; Chorionic Gonadotropin, hCG) and TSHR (Thyroid-Stimulating Hormone, TSH). While the large glycoprotein hormones bind to the extracellular domain, this compound interacts with a binding pocket located within the transmembrane helices of the receptors.[1][2] This allosteric binding event induces a conformational change in the receptor, leading to the activation of the intracellular signaling cascade.

Both LHCGR and TSHR primarily couple to the Gs alpha subunit of the heterotrimeric G-protein.[3][4] Activation of Gs leads to the stimulation of adenylyl cyclase, which then catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to elicit a cellular response.

Org41841_Signaling_Pathway This compound This compound GPCR LHCGR / TSHR (Transmembrane Domain) This compound->GPCR G_protein Gαs GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets cAMP_Assay_Workflow A Seed cells expressing LHCGR or TSHR B Pre-incubate with IBMX (1 hour) A->B C Stimulate with this compound or control (1 hour) B->C D Lyse cells C->D E Measure cAMP levels (EIA) D->E F Data Analysis (EC50 determination) E->F

References

The Discovery and Development of Thienopyrimidine Org 41841: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Org 41841 is a novel small molecule thienopyrimidine that has emerged as a significant tool in the study of gonadotropin receptor function. Identified as a dual partial agonist for the Luteinizing Hormone/Choriogonadotropin Receptor (LHCGR) and the Thyroid-Stimulating Hormone Receptor (TSHR), its primary mechanism of action extends beyond simple receptor activation. Notably, Org 41841 functions as a pharmacological chaperone, or "pharmacoperone," capable of rescuing the cell surface expression of misfolded gonadotropin receptors, a discovery with potential implications for treating certain forms of infertility and other endocrine disorders. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key experimental data related to Org 41841, including detailed methodologies for relevant assays and visualizations of its signaling pathways.

Introduction

The thienopyrimidine scaffold is a versatile heterocyclic structure that has been extensively explored in drug discovery, leading to the development of various therapeutic agents.[1] Org 41841, chemically known as 5-amino-N-tert-butyl-4-(3-methoxyphenyl)-2-(methylthio)thieno[2,3-d]pyrimidine-6-carboxamide, was identified through high-throughput screening as a selective, low molecular weight agonist for the LHCGR.[2] Subsequent research revealed its dual agonistic activity on the TSHR and, more significantly, its role as a pharmacoperone for gonadotropin receptors.[3][4] This unique property of rescuing misfolded, intracellularly retained mutant receptors and restoring their function on the cell surface has positioned Org 41841 as a valuable research tool and a potential therapeutic lead.[2][3]

Physicochemical Properties and Quantitative Data

A summary of the key physicochemical and in vitro pharmacological data for Org 41841 is presented in the tables below.

Table 1: Physicochemical Properties of Org 41841

PropertyValueReference
Molecular FormulaC₁₉H₂₂N₄O₂S₂[4]
Molecular Weight402.5 g/mol [5]
CAS Number301847-37-0[4]
AppearanceSolid[6]
SolubilityDMSO: Slightly soluble, Ethanol: Slightly soluble, DMF: 5 mg/ml[5]

Table 2: In Vitro Pharmacological Data for Org 41841

ParameterReceptorValueCell LineReference
EC₅₀ Human LHCGR0.2 µM (0.3 µM)HEK293[4][5]
Human TSHR7.7 µM (6.5 µM)HEK293[4][5]
Action LHCGRPartial Agonist-[4]
TSHRPartial Agonist-[4]
Pharmacoperone Activity Mutant hFSHR (A189V)Rescue of cell surface expressionCOS Cells[2][7]

Mechanism of Action and Signaling Pathways

Org 41841 exerts its effects through two primary mechanisms: direct receptor agonism and pharmacoperone activity.

Dual Receptor Agonism

As a partial agonist, Org 41841 binds to and activates both the LHCGR and TSHR, leading to the stimulation of downstream signaling pathways. The primary pathway activated by these G-protein coupled receptors (GPCRs) is the adenylyl cyclase cascade, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP).[6]

G_Protein_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Org41841 Org 41841 Receptor LHCGR / TSHR This compound->Receptor G_Protein Gαs Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates ATP ATP cAMP cAMP ATP->cAMP converted by AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., Steroidogenesis) PKA->Cellular_Response phosphorylates targets

Figure 1: Org 41841 G-Protein Coupled Receptor Signaling Pathway.
Pharmacoperone Activity

A key feature of Org 41841 is its ability to act as a pharmacological chaperone. Certain genetic mutations in GPCRs can lead to protein misfolding and retention within the endoplasmic reticulum (ER), preventing their transport to the cell surface where they would normally function. Org 41841 can bind to these misfolded receptors, stabilize their conformation, and facilitate their proper trafficking to the plasma membrane, thereby restoring their responsiveness to endogenous ligands.[2][3] This has been demonstrated for a specific mutant of the human Follicle-Stimulating Hormone Receptor (hFSHR), A189V.[2][7]

Pharmacoperone_Activity cluster_workflow Cellular Protein Trafficking cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Membrane Plasma Membrane Misfolded_Receptor Misfolded Receptor Correctly_Folded_Receptor Correctly Folded Receptor Misfolded_Receptor->Correctly_Folded_Receptor Rescue by Org 41841 Degradation Degradation Misfolded_Receptor->Degradation Degradation Functional_Receptor Functional Receptor Correctly_Folded_Receptor->Functional_Receptor Trafficking This compound Org 41841

Figure 2: Pharmacoperone Mechanism of Org 41841.

Experimental Protocols

The following sections provide representative methodologies for key in vitro assays used to characterize the activity of Org 41841. These protocols are based on published literature and may require optimization for specific experimental conditions.

Intracellular cAMP Accumulation Assay

This assay quantifies the ability of Org 41841 to stimulate cAMP production in cells expressing the target receptor.

Materials:

  • HEK293 cells transiently or stably expressing the human LHCGR or TSHR.

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.

  • Assay buffer: Serum-free DMEM containing 1 mM 3-isobutyl-1-methylxanthine (IBMX) to inhibit phosphodiesterase activity.

  • Org 41841 stock solution (in DMSO).

  • Positive control (e.g., human Chorionic Gonadotropin (hCG) for LHCGR, TSH for TSHR).

  • cAMP assay kit (e.g., cAMP Biotrak Enzymeimmunoassay System).

  • 96-well cell culture plates.

  • Plate reader.

Procedure:

  • Cell Seeding: Seed HEK293 cells expressing the receptor of interest into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of Org 41841 and the positive control in assay buffer.

  • Cell Treatment:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with pre-warmed serum-free DMEM.

    • Add the prepared compound dilutions to the respective wells.

    • Incubate the plate for 1 hour at 37°C in a humidified 5% CO₂ incubator.[6]

  • Cell Lysis: After incubation, aspirate the medium and lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • cAMP Measurement: Determine the cAMP concentration in the cell lysates using the cAMP assay kit and a plate reader.

  • Data Analysis: Plot the cAMP concentration against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Radioligand Binding Assay

This assay is used to determine the binding affinity of Org 41841 to the LHCGR. As Org 41841 is an allosteric agonist and does not compete with the natural ligand binding site, a direct binding assay with radiolabeled Org 41841 would be ideal.[2] However, if a radiolabeled version is unavailable, competition binding assays with a known radioligand that binds to a different site can be performed to characterize allosteric interactions. The following is a general protocol for a competitive binding assay.

Materials:

  • Cell membranes prepared from HEK293 cells expressing the human LHCGR.

  • Binding buffer (e.g., Tris-HCl buffer with MgCl₂ and BSA).

  • Radioligand (e.g., [³H]-hCG).

  • Unlabeled Org 41841 stock solution (in DMSO).

  • Non-specific binding control (e.g., a high concentration of unlabeled hCG).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

  • 96-well filter plates.

Procedure:

  • Assay Setup: In a 96-well plate, add the following to each well in order:

    • Binding buffer.

    • Serial dilutions of unlabeled Org 41841.

    • A fixed concentration of radioligand.

    • Cell membrane preparation.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters several times with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log of the competitor concentration. Fit the data to a one-site or two-site competition model to determine the IC₅₀ value, from which the Ki can be calculated.

Cell Surface Expression Assay (Flow Cytometry)

This method quantifies the effect of Org 41841 on the cell surface expression of a receptor, particularly in the context of its pharmacoperone activity.

Materials:

  • COS-7 or HEK293 cells transiently transfected with a plasmid encoding an epitope-tagged (e.g., HA- or FLAG-tagged) version of the receptor of interest (e.g., hFSHR-A189V).

  • Culture medium and transfection reagents.

  • Org 41841 stock solution (in DMSO).

  • Phosphate-buffered saline (PBS).

  • Blocking buffer (e.g., PBS with 1% BSA).

  • Primary antibody against the epitope tag (e.g., anti-HA or anti-FLAG).

  • Fluorescently labeled secondary antibody.

  • Flow cytometer.

Procedure:

  • Cell Culture and Transfection: Transfect the cells with the receptor-encoding plasmid and seed them into multi-well plates.

  • Compound Treatment: Treat the transfected cells with various concentrations of Org 41841 for a specified period (e.g., 24-48 hours) to allow for potential rescue of the mutant receptor.

  • Cell Staining:

    • Gently detach the cells from the plate.

    • Wash the cells with ice-cold PBS.

    • Incubate the cells with the primary antibody in blocking buffer on ice to label the cell surface receptors.

    • Wash the cells to remove unbound primary antibody.

    • Incubate the cells with the fluorescently labeled secondary antibody on ice, protected from light.

    • Wash the cells to remove unbound secondary antibody.

  • Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them using a flow cytometer. The fluorescence intensity will be proportional to the number of receptors expressed on the cell surface.

  • Data Analysis: Quantify the mean fluorescence intensity for each treatment group and compare it to the untreated control to determine the effect of Org 41841 on receptor cell surface expression.

Synthesis of Org 41841

The synthesis of thienopyrimidines typically involves the construction of the fused ring system from appropriate thiophene precursors. While a detailed, step-by-step protocol for the industrial synthesis of Org 41841 is proprietary, a plausible synthetic route based on established thienopyrimidine chemistry is outlined below. The general approach involves the Gewald reaction to form a substituted 2-aminothiophene, followed by cyclization to form the pyrimidine ring.

Synthesis_Workflow Start Starting Materials (e.g., 3-methoxyacetophenone, cyanoacetamide, sulfur) Gewald Gewald Reaction Start->Gewald Thiophene 2-Amino-3-cyano-4- (3-methoxyphenyl)thiophene Gewald->Thiophene Cyclization Cyclization with (e.g., isothiocyanate derivative) Thiophene->Cyclization Thienopyrimidine_Core Thienopyrimidine Core Cyclization->Thienopyrimidine_Core Functionalization Functional Group Interconversion and Amidation Thienopyrimidine_Core->Functionalization This compound Org 41841 Functionalization->this compound

References

Org41841 Binding Site on the Transmembrane Domain of LHCGR: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Lutropin-Choriogonadotropic Hormone Receptor (LHCGR), a member of the G-protein coupled receptor (GPCR) superfamily, is a critical regulator of reproductive function. While traditionally activated by the large glycoprotein hormones Luteinizing Hormone (LH) and Chorionic Gonadotropin (hCG) which bind to its extracellular domain, a class of small molecule allosteric modulators has been identified that targets the transmembrane (TM) domain. This technical guide provides an in-depth analysis of the binding site of one such molecule, Org41841, on the transmembrane domain of LHCGR. We will detail the key interacting residues, present quantitative binding and functional data, outline the experimental protocols used to elucidate this interaction, and visualize the associated signaling pathways and experimental workflows.

The this compound Binding Pocket in the LHCGR Transmembrane Domain

The small molecule agonist this compound acts as a positive allosteric modulator of the LHCGR, binding to a site distinct from the orthosteric binding site of its endogenous ligand, LH.[1][2] This allosteric binding pocket is located within the transmembrane helices of the receptor.

1.1. Location of the Binding Pocket:

Three-dimensional molecular modeling and experimental data have identified the binding pocket for this compound within the transmembrane domain of the LHCGR.[3][4] This pocket is situated in a cleft formed by transmembrane helices (TMHs) 3, 4, 5, 6, and 7, and is capped by the extracellular loop 2 (ECL2).[3][4] This positioning is a characteristic feature for many low molecular weight (LMW) agonists of glycoprotein hormone receptors.[3]

1.2. Key Amino Acid Interactions:

A critical interaction for the binding and agonistic activity of this compound is the formation of a hydrogen bond between its amino group and the negatively charged side chain of a highly conserved glutamate residue at position 3.37 (according to the Ballesteros-Weinstein numbering scheme for GPCRs).[3][4] In the human LHCGR, this corresponds to Glutamate-451 (E451). The carboxylate group of this glutamate residue is proposed to form a salt bridge with the positively charged amino group of this compound, anchoring the ligand within the binding pocket.[5]

1.3. Homology with the Thyroid-Stimulating Hormone Receptor (TSHR):

The transmembrane domain of the LHCGR shares a high degree of sequence homology with the TSHR. Consequently, this compound also functions as a partial agonist at the TSHR, although with a lower potency.[3][6] The allosteric binding pocket is conserved between these two receptors, and studies involving chimeric TSHR-LHCGR constructs have been instrumental in delineating the residues that determine ligand affinity and efficacy.[1][4]

Quantitative Data for this compound-LHCGR Interaction

The following tables summarize the available quantitative data for the functional activity of this compound on the LHCGR and related receptors.

ReceptorLigandAssay TypeEC50Reference
Wild-Type LHCGRThis compoundcAMP Accumulation0.2 µM[7]
Wild-Type TSHRThis compoundcAMP Accumulation7.7 µM[7]
Chimeric TSHR (L570F)This compoundcAMP Accumulation800 nM[3]
Chimeric TSHR (M9)This compoundcAMP Accumulation2700 nM[3]

Experimental Protocols

The identification and characterization of the this compound binding site on the LHCGR has been achieved through a combination of computational and experimental techniques.

3.1. Site-Directed Mutagenesis:

Site-directed mutagenesis is employed to substitute specific amino acid residues within the putative binding pocket to assess their importance in ligand binding and receptor activation.

  • Primer Design: Mutagenic primers, typically 25-45 bases in length with a melting temperature (Tm) of ≥78°C, are designed to contain the desired mutation in the center, flanked by 10-15 bases of correct sequence on both sides.

  • PCR Amplification: A high-fidelity DNA polymerase is used to amplify the entire plasmid containing the receptor cDNA using the mutagenic primers. This results in a linear DNA product containing the desired mutation.

  • DpnI Digestion: The parental (non-mutated) plasmid DNA, which is methylated, is digested using the DpnI restriction enzyme. The newly synthesized, unmethylated PCR product remains intact.

  • Transformation: The mutated plasmid is then circularized and transformed into competent E. coli for amplification. The presence of the desired mutation is confirmed by DNA sequencing.

3.2. Construction of Chimeric Receptors:

Chimeric receptors, combining domains from the LHCGR and the homologous TSHR, are powerful tools to pinpoint regions responsible for ligand specificity.

  • Chimeric Design: Based on homology modeling, specific residues or entire domains of one receptor are replaced with the corresponding sequences from the other. For instance, the M9 chimeric receptor is a TSHR in which nine residues within and covering the this compound binding cleft are replaced by their LHCGR counterparts: I560V, L570F, P5.34T, A5.36S, L5.37Q, A5.38V, F5.42T, Y6.54F, and I5.59A. The L570F chimera involves a single point mutation in the TSHR.

  • Generation: The chimeric constructs are generated using overlapping PCR-based site-directed mutagenesis techniques.

3.3. cAMP Accumulation Assay:

This functional assay is used to quantify the agonistic activity of this compound by measuring the production of the second messenger cyclic AMP (cAMP).

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are transiently transfected with plasmids encoding the wild-type or mutant/chimeric receptor of interest.

  • Ligand Stimulation: Transfected cells are incubated with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent cAMP degradation.

  • Cell Lysis and cAMP Measurement: After stimulation, the cells are lysed, and the intracellular cAMP concentration is determined using a competitive enzyme immunoassay (EIA) or a bioluminescence-based assay.

  • Data Analysis: The dose-response data is fitted to a sigmoidal curve to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.

3.4. Radioligand Binding Assay:

Radioligand binding assays are used to determine the binding affinity (Kd) of a ligand for its receptor.

  • Cell Preparation: Membranes are prepared from cells expressing the receptor of interest.

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]this compound) and increasing concentrations of unlabeled this compound.

  • Separation and Counting: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration, and the amount of radioactivity is quantified using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the inhibition constant (Ki), which is then converted to the dissociation constant (Kd) to quantify the binding affinity.

Visualizations

4.1. Signaling Pathway of LHCGR Activation by this compound

LHCGR_Signaling This compound This compound LHCGR LHCGR (TM Domain) This compound->LHCGR Binds to allosteric site G_protein Gs Protein LHCGR->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Steroidogenesis) PKA->Cellular_Response Phosphorylates targets Experimental_Workflow cluster_computational Computational Modeling cluster_experimental Experimental Validation Homology_Modeling 3D Homology Modeling of LHCGR TM Domain Docking Molecular Docking of this compound Homology_Modeling->Docking Prediction Prediction of Binding Pocket & Key Residues Docking->Prediction SDM Site-Directed Mutagenesis of Predicted Residues Prediction->SDM Chimeras Creation of LHCGR/TSHR Chimeras Prediction->Chimeras Functional_Assay cAMP Accumulation Assay SDM->Functional_Assay Chimeras->Functional_Assay Binding_Assay Radioligand Binding Assay Functional_Assay->Binding_Assay Confirmation Confirmation Binding_Assay->Confirmation Confirmation of Binding Site Logical_Relationship High_Homology High TM Homology LHCGR & TSHR Org41841_TSHR_activity This compound has partial agonist activity at TSHR High_Homology->Org41841_TSHR_activity Chimeras_Activity Chimeric receptors (M9, L570F) show altered EC50 for this compound Org41841_TSHR_activity->Chimeras_Activity Binding_Pocket_ID Binding pocket identified in TMH 3,4,5,6,7 & ECL2 Chimeras_Activity->Binding_Pocket_ID E3_37_Mutation Mutation of E3.37 abolishes signaling Binding_Pocket_ID->E3_37_Mutation Key_Residue_ID E3.37 is a key interacting residue E3_37_Mutation->Key_Residue_ID

References

In Vivo Effects of Org 41841 on Testosterone Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct in vivo studies quantifying the effects of Org 41841 on testosterone production are not publicly available. This guide summarizes the known mechanism of action of Org 41841 and infers its potential in vivo effects based on studies with other Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR) agonists, such as human chorionic gonadotropin (hCG).

Introduction to Org 41841

Org 41841 is a small molecule, allosteric partial agonist of the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR) and the Thyroid-Stimulating Hormone Receptor (TSHR)[1]. As an LHCGR agonist, Org 41841 is designed to mimic the action of the endogenous luteinizing hormone (LH), a key regulator of testosterone production in males[2]. LH, secreted by the pituitary gland, stimulates Leydig cells in the testes to synthesize and release testosterone[3][4]. This process is crucial for the development of male secondary sexual characteristics, spermatogenesis, and overall male reproductive health[3][4].

The primary mechanism of action of Org 41841 relevant to testosterone production is its ability to bind to and activate the LHCGR on Leydig cells, thereby initiating the signaling cascade that leads to steroidogenesis[1][5].

Signaling Pathway of LHCGR-Mediated Testosterone Production

The activation of LHCGR by an agonist such as Org 41841 triggers a well-defined intracellular signaling cascade within the Leydig cells of the testes. This pathway culminates in the synthesis of testosterone from cholesterol. The key steps are outlined below.

Upon agonist binding, the LHCGR, a G-protein coupled receptor (GPCR), undergoes a conformational change. This activates the associated Gs alpha subunit of the G-protein, which in turn stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP)[5]. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA)[5]. PKA then phosphorylates various downstream targets, including transcription factors and steroidogenic enzymes, which collectively upregulate the process of testosterone synthesis[3][5]. A critical step in this process is the increased expression and activity of the Steroidogenic Acute Regulatory (StAR) protein, which facilitates the transport of cholesterol into the mitochondria, the rate-limiting step in steroidogenesis.

LHCGR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_ser Smooth Endoplasmic Reticulum Org 41841 Org 41841 LHCGR LHCGR Org 41841->LHCGR Binds to G_Protein G-Protein (Gs) LHCGR->G_Protein Activates AC Adenylyl Cyclase ATP ATP G_Protein->AC Activates cAMP cAMP ATP:e->cAMP:w Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Cholesterol_Ester Cholesterol Ester PKA->Cholesterol_Ester Activates Cholesterol Esterase StAR StAR Protein PKA->StAR Upregulates Expression & Activity Cholesterol Free Cholesterol Cholesterol_Ester->Cholesterol Hydrolysis Cholesterol->StAR Transport Pregnenolone Pregnenolone StAR->Pregnenolone Conversion from Cholesterol Testosterone Testosterone Pregnenolone->Testosterone Multi-step Enzymatic Conversion Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_sampling Sampling cluster_analysis Analysis Acclimatization Animal Acclimatization (e.g., Male Rats) Grouping Randomized Grouping (Vehicle, Low, Med, High Dose) Acclimatization->Grouping Administration Org 41841 Administration (e.g., IV, IP, or SC) Grouping->Administration Blood_Collection Serial Blood Collection (Multiple Time Points) Administration->Blood_Collection Serum_Separation Serum Separation Blood_Collection->Serum_Separation Hormone_Assay Testosterone Measurement (RIA or ELISA) Serum_Separation->Hormone_Assay Data_Analysis Statistical Analysis Hormone_Assay->Data_Analysis

References

The Pharmacoperone Activity of Org41841 on GPCR Mutants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptors (GPCRs) represent the largest superfamily of cell surface receptors and are the targets of a significant portion of currently marketed drugs. Mutations in GPCRs can lead to misfolding, intracellular retention, and a subsequent loss of function, contributing to a variety of diseases. Pharmacoperones are small molecules that can act as folding templates, rescuing these misfolded mutant receptors and restoring their proper trafficking to the cell surface, thereby re-establishing their function. This technical guide provides an in-depth overview of the pharmacoperone activity of Org41841, a thienopyr(im)idine compound, with a particular focus on its effects on GPCR mutants.

This compound has been identified as a partial agonist for the luteinizing hormone/chorionic gonadotropin receptor (LHCGR) and the thyroid-stimulating hormone receptor (TSHR).[1] More significantly for the field of protein misfolding diseases, it has demonstrated pharmacoperone activity, notably in rescuing misfolded mutants of the follicle-stimulating hormone receptor (FSHR).[2][3] This guide will detail the experimental protocols used to characterize the activity of this compound, present quantitative data from these studies, and provide visual representations of the relevant signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the activity of this compound on various GPCRs.

ReceptorMutantParameterValueReference
LHCGRWild-TypeEC500.2 µM[1]
TSHRWild-TypeEC507.7 µM[1]
hFSHRA189VRescueRescued[2]
hFSHRWild-TypeIncreased ExpressionYes[2]

Table 1: Agonist and Pharmacoperone Activity of this compound

Cell LineReceptorLigandAssayResultReference
Cos-7hFSHRThis compoundcAMP ProductionIncreased cAMP production after pre-incubation with this compound and subsequent FSH challenge[2]
Cos-7hFSHRThis compoundRadioligand BindingIncreased specific binding of 125I-FSH after pre-incubation with this compound[2]

Table 2: Functional Effects of this compound on hFSHR in Cos-7 Cells

Experimental Protocols

Cell Culture and Transfection

Objective: To express wild-type or mutant GPCRs in a suitable mammalian cell line for subsequent assays.

Materials:

  • Cos-7 cells (or other suitable host cells like HEK293)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Plasmid DNA encoding the GPCR of interest (e.g., wild-type hFSHR or A189V mutant)

  • Transfection reagent (e.g., Lipofectamine)

  • 6-well or 60 mm culture plates

Protocol:

  • Culture Cos-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seed the cells in 6-well or 60 mm plates to achieve 70-80% confluency on the day of transfection.

  • Transfect the cells with the GPCR-encoding plasmid DNA using a suitable transfection reagent according to the manufacturer's instructions.[2]

  • Twenty-four hours post-transfection, the cells are ready for treatment with this compound or for use in subsequent assays.

Pharmacoperone Rescue Assay

Objective: To assess the ability of this compound to rescue the cell surface expression of a misfolded GPCR mutant.

Materials:

  • Transfected cells expressing the mutant GPCR

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Growth medium

Protocol:

  • Prepare a stock solution of this compound in DMSO.

  • Twenty-four hours after transfection, replace the medium with fresh growth medium containing the desired concentration of this compound (e.g., 0-4 µg/ml).[2] The final concentration of DMSO should be kept low (e.g., <1%) to avoid cytotoxicity.

  • Incubate the cells with this compound for a specified period (e.g., 4 hours).[2]

  • After the incubation period, remove the medium containing this compound and wash the cells twice with fresh medium.

  • Add fresh growth medium and culture the cells for an additional period (e.g., 18 hours) to allow for the trafficking of the rescued receptor to the plasma membrane.[2]

  • The cells are now ready for analysis of receptor expression and function.

Radioligand Binding Assay

Objective: To quantify the number of functional receptors on the cell surface.

Materials:

  • Cells treated with this compound

  • Radiolabeled ligand (e.g., [125I]-FSH)

  • Radioreceptor assay buffer (50 mM Tris pH 7.5, 25 mM MgCl2, and 0.3% BSA)[2]

  • Non-labeled ligand (for determining non-specific binding)

  • Phosphate-buffered saline (PBS)

  • EDTA solution

  • Gamma counter

Protocol:

  • Detach the treated cells using a non-enzymatic method (e.g., 2.5 mM EDTA).[2]

  • Wash the cells twice with PBS and resuspend them in radioreceptor assay buffer.[2]

  • In a set of tubes, incubate a fixed number of cells with a saturating concentration of the radiolabeled ligand.

  • In a parallel set of tubes, incubate the cells with the radiolabeled ligand and a large excess of the non-labeled ligand to determine non-specific binding.

  • Incubate the tubes at a specific temperature and for a sufficient time to reach equilibrium.

  • Separate the bound and free radioligand by filtration through a glass fiber filter.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity on the filters using a gamma counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

Cyclic AMP (cAMP) Functional Assay

Objective: To measure the functional response of the rescued GPCRs by quantifying the production of the second messenger cAMP.

Materials:

  • Cells treated with this compound

  • Serum-free DMEM

  • 3-isobutyl-1-methylxanthine (IBMX)

  • GPCR agonist (e.g., FSH)

  • Lysis buffer

  • cAMP assay kit (e.g., ELISA or HTRF-based kit)

Protocol:

  • After the 18-hour post-treatment incubation, wash the cells and incubate them in serum-free DMEM containing 1 mM IBMX for 1 hour at 37°C.[1] IBMX is a phosphodiesterase inhibitor that prevents the degradation of cAMP.

  • Stimulate the cells with a range of concentrations of the GPCR agonist (e.g., FSH) for a specified time (e.g., 1 hour).[1]

  • Aspirate the medium and lyse the cells using the lysis buffer provided in the cAMP assay kit.[1]

  • Determine the cAMP concentration in the cell lysates using a competitive immunoassay format (e.g., ELISA) according to the manufacturer's instructions.[1]

  • Analyze the data to generate dose-response curves and determine parameters like EC50.

Signaling Pathways and Experimental Workflows

Follicle-Stimulating Hormone Receptor (FSHR) Signaling Pathway

The FSHR primarily signals through the Gsα subunit of the heterotrimeric G protein, leading to the activation of adenylyl cyclase and the production of cAMP. cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor CREB, to elicit a cellular response. The receptor can also signal through other pathways, including those involving ERK and PI3K.

FSHR_Signaling_Pathway FSH FSH FSHR_surface FSHR (Plasma Membrane) FSH->FSHR_surface Binds This compound This compound (Pharmacoperone) FSHR_misfolded Misfolded FSHR (ER) This compound->FSHR_misfolded Rescues FSHR_misfolded->FSHR_surface Trafficking G_protein Gs FSHR_surface->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: FSHR Signaling Pathway and this compound Rescue.

Experimental Workflow for Pharmacoperone Rescue

The general workflow for assessing the pharmacoperone activity of a compound like this compound involves several key steps, from cell preparation to data analysis.

Pharmacoperone_Workflow start Start cell_culture Cell Culture & Transfection with Mutant GPCR start->cell_culture treatment Treatment with this compound cell_culture->treatment washout Washout and Post-Incubation treatment->washout assays Perform Assays washout->assays binding_assay Radioligand Binding (Surface Expression) assays->binding_assay functional_assay cAMP Assay (Function) assays->functional_assay data_analysis Data Analysis binding_assay->data_analysis functional_assay->data_analysis end End data_analysis->end

Caption: Experimental Workflow for Pharmacoperone Rescue.

Conclusion

This compound serves as a valuable tool for studying the rescue of misfolded GPCRs. Its demonstrated ability to rescue the function of the A189V mutant of the FSHR highlights the potential of pharmacoperone-based therapies for diseases caused by protein misfolding. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to investigate the activity of this compound and other potential pharmacoperones. The continued exploration of such compounds holds promise for the development of novel therapeutics for a range of genetic disorders.

References

Org 41841: A Deep Dive into its Impact on Ovulation and Reproductive Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Org 41841, a small molecule thienopyrimidine derivative, has emerged as a significant tool in reproductive research due to its unique allosteric agonistic activity on gonadotropin receptors. This technical guide provides a comprehensive overview of Org 41841, focusing on its mechanism of action, its impact on ovulation, and its utility as a research tool in understanding reproductive processes. We will delve into its pharmacodynamics, detailing its effects on the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR), Follicle-Stimulating Hormone Receptor (FSHR), and Thyroid-Stimulating Hormone Receptor (TSHR). Furthermore, this guide will present detailed experimental protocols for in vitro and in vivo studies, alongside a quantitative analysis of its efficacy and potency. Particular attention will be given to its role as a "pharmacoperone," capable of rescuing misfolded and dysfunctional gonadotropin receptors.

Introduction

The precise regulation of ovulation is fundamental to female fertility and is primarily orchestrated by the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These hormones exert their effects by binding to their respective G-protein coupled receptors, LHCGR and FSHR, on ovarian cells. Dysregulation of this signaling axis can lead to various ovulatory disorders and infertility. The development of small molecule agonists that can modulate these receptors offers a promising avenue for both therapeutic intervention and as research probes to dissect the complexities of gonadotropin signaling.

Org 41841 has been identified as a potent, orally active, allosteric agonist of the LHCGR.[1][2] Unlike the endogenous ligands which bind to the extracellular domain, Org 41841 interacts with a distinct site within the transmembrane helices of the receptor.[1][2] This unique mechanism of action, coupled with its ability to induce ovulation in vivo, makes it a valuable molecule for studying the nuances of gonadotropin receptor activation and its physiological consequences. This guide aims to consolidate the current knowledge on Org 41841 and provide a practical resource for researchers in the field.

Pharmacodynamics and Quantitative Analysis

Org 41841 exhibits a distinct pharmacological profile, acting as a partial agonist at the LHCGR and TSHR, with weak agonistic activity at the FSHR at high concentrations.[3][4][5] Its allosteric nature means it does not compete with the natural ligand binding site, but rather modulates the receptor's conformation to initiate downstream signaling.[4][5]

Data Presentation

The following tables summarize the quantitative data on the potency and efficacy of Org 41841 on its primary targets.

Receptor Parameter Value Cell Line/System Reference
LHCGREC500.2 µMFunctional Assay[3]
TSHREC507.7 µMFunctional Assay[3]
FSHRAgonistic ActionSub-millimolar concentrationsHost cells expressing hFSHR[4][5]

Table 1: Potency of Org 41841 on Gonadotropin and Thyroid-Stimulating Hormone Receptors.

Receptor Mutant Effect of Org 41841 Assay Reference
hFSHR A189VRescue of cell surface expression and functionCellular Response Assessment[4]
L570F (TSHR)Improved EC50 of 800 nMFunctional Assay[3]
M9 (TSHR)Improved EC50 of 2700 nM and 99% efficacyFunctional Assay[3]

Table 2: Pharmacoperone Activity of Org 41841 on Mutant Receptors.

Animal Model Administration Effect Reference
Immature MiceOralInduction of ovulation in 40% of animals[1][2]
Mouse Leydig CellsIn vitroTestosterone synthesis[1]

Table 3: In Vivo and Ex Vivo Efficacy of Org 41841.

Signaling Pathways

Org 41841, upon binding to the LHCGR, activates downstream signaling cascades primarily through the Gs alpha subunit of the G-protein complex. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets to elicit a physiological response, such as steroidogenesis in Leydig cells or the resumption of meiosis in oocytes, ultimately leading to ovulation.

Org41841_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Org41841 Org 41841 LHCGR LHCGR (Transmembrane Domain) This compound->LHCGR Allosteric Binding G_protein G-Protein (Gsα, β, γ) LHCGR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Gsα activates ATP ATP cAMP cAMP ATP->cAMP Conversion AC PKA PKA (inactive) cAMP->PKA Binds to regulatory subunits PKA_active PKA (active) PKA->PKA_active Activation Downstream Downstream Effectors PKA_active->Downstream Phosphorylation Response Physiological Response (e.g., Ovulation) Downstream->Response Leads to

Caption: Signaling pathway of Org 41841 via the LHCGR.

Experimental Protocols

In Vitro cAMP Functional Assay

This protocol is designed to measure the ability of Org 41841 to stimulate cAMP production in cells expressing the LHCGR.

Materials:

  • HEK293 or CHO cells stably or transiently expressing the human LHCGR.

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Org 41841 stock solution (in DMSO).

  • 3-isobutyl-1-methylxanthine (IBMX) solution.

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit, PerkinElmer).

  • 96-well white opaque microplates.

Procedure:

  • Cell Culture and Seeding: Culture LHCGR-expressing cells in DMEM at 37°C in a 5% CO2 incubator. Seed the cells into a 96-well plate at a density of 10,000-20,000 cells per well and incubate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of Org 41841 in serum-free DMEM containing 1 mM IBMX.

  • Cell Treatment: Aspirate the culture medium from the wells and replace it with the prepared Org 41841 dilutions. Include a vehicle control (DMSO) and a positive control (e.g., human Chorionic Gonadotropin, hCG).

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • cAMP Measurement: Following the manufacturer's instructions for the cAMP assay kit, lyse the cells and measure the intracellular cAMP levels using a plate reader capable of detecting the kit's signal (e.g., time-resolved fluorescence).

  • Data Analysis: Plot the cAMP concentration against the log of the Org 41841 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

cAMP_Assay_Workflow Start Start Cell_Culture Culture LHCGR-expressing cells Start->Cell_Culture Seed_Cells Seed cells in 96-well plate Cell_Culture->Seed_Cells Prepare_Compound Prepare Org 41841 dilutions Seed_Cells->Prepare_Compound Treat_Cells Treat cells with Org 41841 Prepare_Compound->Treat_Cells Incubate Incubate at 37°C Treat_Cells->Incubate Measure_cAMP Measure intracellular cAMP Incubate->Measure_cAMP Analyze_Data Analyze data and determine EC50 Measure_cAMP->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro cAMP functional assay.

In Vivo Ovulation Induction in Immature Mice

This protocol describes the procedure to assess the ovulatory potential of Org 41841 in an in vivo model.

Materials:

  • Immature female mice (e.g., C57BL/6, 21-25 days old).

  • Org 41841 suspension (in a suitable vehicle like 0.5% carboxymethylcellulose).

  • Pregnant Mare Serum Gonadotropin (PMSG).

  • Human Chorionic Gonadotropin (hCG) as a positive control.

  • Oral gavage needles.

  • Dissecting microscope.

Procedure:

  • Priming: Administer a subcutaneous injection of PMSG (e.g., 5 IU) to the immature female mice to stimulate follicular development.

  • Treatment: 48 hours after PMSG administration, administer Org 41841 orally via gavage. A dose-response study can be performed with different concentrations of Org 41841. Include a vehicle control group and a positive control group receiving an injection of hCG.

  • Ovulation Assessment: 16-20 hours after Org 41841 or hCG administration, euthanize the mice.

  • Oocyte Collection: Dissect the oviducts and place them in a petri dish containing a suitable medium. Under a dissecting microscope, tear the ampulla of the oviduct to release the cumulus-oocyte complexes.

  • Quantification: Count the number of oocytes released per mouse.

  • Data Analysis: Compare the number of ovulated oocytes in the Org 41841-treated groups with the control groups.

Ovulation_Induction_Workflow Start Start Select_Mice Select immature female mice Start->Select_Mice PMSG_Injection Administer PMSG Select_Mice->PMSG_Injection Wait_48h Wait 48 hours PMSG_Injection->Wait_48h Administer_this compound Administer Org 41841 orally Wait_48h->Administer_this compound Wait_16_20h Wait 16-20 hours Administer_this compound->Wait_16_20h Euthanize Euthanize mice Wait_16_20h->Euthanize Collect_Oocytes Collect and count oocytes Euthanize->Collect_Oocytes Analyze_Data Analyze ovulation rates Collect_Oocytes->Analyze_Data End End Analyze_Data->End

Caption: Workflow for in vivo ovulation induction in mice.

Pharmacoperone Activity

A significant aspect of Org 41841's utility in reproductive research is its demonstrated "pharmacoperone" or pharmacological chaperone activity.[4] Certain mutations in gonadotropin receptors can lead to misfolding and retention of the receptor in the endoplasmic reticulum, preventing its transport to the cell surface and rendering it non-functional. Org 41841 has been shown to rescue the cell surface expression and function of the A189V mutant of the human FSHR.[4] This suggests that by binding to the mutant receptor, Org 41841 can stabilize its conformation, allowing it to pass through the cell's quality control mechanisms and be correctly trafficked to the plasma membrane. This property makes Org 41841 a valuable tool for studying receptor trafficking and for potentially developing therapies for certain forms of infertility caused by receptor mutations.

Conclusion

Org 41841 is a multifaceted small molecule with significant implications for reproductive research. Its allosteric agonism at the LHCGR provides a unique tool to probe the mechanisms of receptor activation and downstream signaling. Its ability to induce ovulation in vivo highlights its potential as a lead compound for the development of novel fertility treatments. Furthermore, its pharmacoperone activity opens up new avenues for understanding and potentially treating genetic disorders of gonadotropin receptors. The data and protocols presented in this guide offer a solid foundation for researchers to explore the full potential of Org 41841 in advancing our understanding of reproductive biology and developing new therapeutic strategies.

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies of Org41841

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Org41841 is a small molecule, non-peptidic compound that acts as a partial agonist for the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR) and the Thyroid-Stimulating Hormone Receptor (TSHR).[1] It functions as an allosteric modulator, binding to the transmembrane domain of these G-protein coupled receptors (GPCRs).[2] Notably, this compound has also been identified as a pharmacoperone for the Follicle-Stimulating Hormone Receptor (FSHR), capable of rescuing misfolded mutant receptors and increasing the cell surface expression of wild-type FSHR.[3][4] These properties make this compound a valuable tool for studying the pharmacology of glycoprotein hormone receptors and for investigating potential therapeutic applications in reproductive and thyroid-related disorders.

These application notes provide detailed protocols for key in vitro experiments to characterize the activity of this compound.

Data Presentation

Table 1: Agonistic Activity of this compound on LHCGR and TSHR
ReceptorCell LineAssay TypeParameterValueReference
LHCGRHEK293cAMP AccumulationEC500.2 µM[1]
TSHRHEK293cAMP AccumulationEC507.7 µM[1]
L570F mutant TSHRHEK293cAMP AccumulationEC50800 nM[1]
M9 mutant TSHRHEK293cAMP AccumulationEC502700 nM[1]
Table 2: Pharmacoperone Effect of this compound on FSHR
Cell LineTreatmentParameterValueFold IncreaseReference
COS cellsVehicleFSHR Binding Sites2.6 ± 0.35 nM/150,000 cells-[3]
COS cellsThis compoundFSHR Binding Sites4.7 ± 0.68 nM/150,000 cells~1.8[3]

Signaling Pathway

The primary signaling pathway activated by this compound upon binding to LHCGR and TSHR is the Gαs-adenylyl cyclase pathway, leading to the production of cyclic AMP (cAMP).

Org41841_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound Receptor LHCGR / TSHR (GPCR) This compound->Receptor Binds to transmembrane domain Gs Gαs Receptor->Gs Activates AC Adenylyl Cyclase ATP ATP AC->ATP cAMP cAMP AC->cAMP Converts Gs->AC Activates ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream Phosphorylates target proteins

Caption: this compound allosterically activates LHCGR/TSHR, leading to cAMP production.

Experimental Protocols

cAMP Accumulation Assay

This protocol is designed to quantify the agonistic activity of this compound on LHCGR or TSHR expressed in a suitable host cell line, such as HEK293 cells.

Materials:

  • HEK293 cells transiently or stably expressing the human LHCGR or TSHR

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Transfection reagent (e.g., Lipofectamine)

  • Opti-MEM

  • This compound

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Human Luteinizing Hormone (hLH) or Thyroid-Stimulating Hormone (TSH) as positive controls

  • cAMP assay kit (e.g., cAMP Biotrak Enzymeimmunoassay System)

  • Cell lysis buffer

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • For transient transfection, seed cells in 24-well plates and transfect with the receptor-expressing plasmid using a suitable transfection reagent according to the manufacturer's instructions.

    • Allow cells to express the receptor for 48 hours post-transfection.

  • Compound Treatment:

    • Aspirate the culture medium and wash the cells once with serum-free DMEM.

    • Pre-incubate the cells for 1 hour in serum-free DMEM containing 1 mM IBMX.

    • Prepare serial dilutions of this compound (e.g., 0 to 100 µM) and the positive control (hLH or TSH) in serum-free DMEM with 1 mM IBMX.

    • Add the compound dilutions to the respective wells and incubate for 1 hour at 37°C in a 5% CO2 incubator.

  • Cell Lysis and cAMP Measurement:

    • Aspirate the medium from the wells.

    • Lyse the cells by adding the lysis buffer provided in the cAMP assay kit.

    • Determine the cAMP concentration in the cell lysates using the cAMP enzyme immunoassay kit, following the manufacturer's protocol.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Calculate the cAMP concentration for each sample.

    • Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

cAMP_Assay_Workflow A 1. Culture & Transfect HEK293 cells with LHCGR or TSHR B 2. Pre-incubate cells with IBMX A->B C 3. Treat cells with serial dilutions of This compound or control B->C D 4. Lyse cells C->D E 5. Measure cAMP levels using ELISA-based kit D->E F 6. Analyze data and determine EC50 E->F

Caption: Workflow for the cAMP accumulation assay.

Radioligand Binding Assay for FSHR Expression

This protocol is used to quantify the number of FSHR binding sites on the cell surface, which is indicative of receptor expression, and to assess the effect of this compound pre-incubation.

Materials:

  • COS cells (or other suitable cell line) expressing human FSHR

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • DMSO (vehicle control)

  • EDTA solution (2.5 mM)

  • Radioreceptor assay buffer (50 mM Tris pH 7.5, 25 mM MgCl2, 0.3% BSA)

  • [125I]-FSH (radioligand)

  • Unlabeled human FSH

  • 12 x 75 mm culture tubes

  • Gamma counter

Procedure:

  • Cell Culture and Treatment:

    • Culture COS cells expressing hFSHR in appropriate culture vessels.

    • Treat the cells with a sub-micromolar concentration of this compound or DMSO (vehicle) for a specified period (e.g., 18 hours).

    • Wash the cells to remove the compound.

  • Cell Harvesting and Preparation:

    • Detach the cells using 2.5 mM EDTA.

    • Wash the cells twice with PBS.

    • Resuspend the cells in radioreceptor assay buffer.

    • Determine the cell number and adjust the cell suspension to a final concentration (e.g., 150,000 cells/tube for treated cells, adjust control cell number to achieve comparable binding).

  • Binding Assay:

    • In 12 x 75 mm tubes, add the cell suspension.

    • Add a fixed concentration of [125I]-FSH.

    • For competition binding, add increasing concentrations of unlabeled FSH (0 to 100 ng/tube).

    • Incubate the reactions for 18 hours at room temperature with continuous shaking.

  • Separation of Bound and Free Ligand:

    • Add 3 ml of cold radioreceptor assay buffer to each tube.

    • Centrifuge the tubes at 1200 x g for 30 minutes at 4°C to pellet the cells.

    • Aspirate the supernatant.

  • Quantification:

    • Measure the radioactivity in the cell pellets using a gamma counter.

  • Data Analysis:

    • Plot the bound radioactivity against the concentration of unlabeled FSH.

    • Perform Scatchard analysis to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Radioligand_Binding_Workflow A 1. Treat FSHR-expressing cells with this compound or vehicle B 2. Harvest and resuspend cells in assay buffer A->B C 3. Incubate cells with [125I]-FSH and varying concentrations of cold FSH B->C D 4. Separate bound and free radioligand by centrifugation C->D E 5. Measure radioactivity in cell pellet D->E F 6. Perform Scatchard analysis to determine Bmax and Kd E->F

Caption: Workflow for the radioligand binding assay.

Conclusion

The provided protocols and data offer a comprehensive framework for the in vitro characterization of this compound. These experiments will enable researchers to investigate its agonistic and pharmacoperone activities, elucidate its mechanism of action, and explore its potential as a modulator of glycoprotein hormone receptor function. Careful adherence to these protocols will ensure the generation of robust and reproducible data.

References

Application Notes and Protocols for Org41841 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Org41841 is a synthetic aminosteroid that functions as a partial agonist for the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR) and the Thyroid-Stimulating Hormone Receptor (TSHR). It acts as an allosteric modulator, binding to a site distinct from the endogenous ligand binding site. Additionally, this compound exhibits pharmacoperone activity for the human Follicle-Stimulating Hormone Receptor (hFSHR), meaning it can rescue misfolded mutant receptors and increase their expression on the cell surface. These properties make this compound a valuable tool for studying the pharmacology of these receptors and for potential therapeutic applications in reproductive and thyroid disorders.

These application notes provide detailed protocols for utilizing this compound in various cell-based assays to characterize its activity as a partial agonist and a pharmacoperone.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound's activity on its target receptors.

Table 1: Agonist Activity of this compound

ReceptorCell LineAssay TypeParameterValue (µM)
LHCGRHEK293cAMP AccumulationEC500.2[1]
TSHRHEK293cAMP AccumulationEC507.7[1]

Signaling Pathways

This compound, as a partial agonist of LHCGR and TSHR, primarily activates the Gαs signaling pathway, leading to the production of cyclic AMP (cAMP).

Gs_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound GPCR LHCGR / TSHR This compound->GPCR binds G_protein G Protein (Gαsβγ) GPCR->G_protein activates AC Adenylate Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Target Gene Expression CREB->Gene_Expression regulates

Caption: Gαs Signaling Pathway Activated by this compound.

Upon binding to LHCGR or TSHR, this compound induces a conformational change in the receptor, leading to the activation of the associated Gαs protein. The activated Gαs subunit stimulates adenylyl cyclase to convert ATP into cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, including the transcription factor CREB (cAMP response element-binding protein), leading to the modulation of target gene expression.

Experimental Protocols

Assessment of Agonist Activity: Intracellular cAMP Accumulation Assay

This protocol describes how to measure the ability of this compound to stimulate the production of intracellular cAMP in cells expressing either LHCGR or TSHR.

Experimental Workflow:

cAMP_Assay_Workflow A Seed HEK293 cells expressing LHCGR or TSHR in a 96-well plate B Incubate for 24 hours A->B C Pre-treat with a phosphodiesterase inhibitor (e.g., IBMX) B->C D Add varying concentrations of this compound or control agonist (hCG or TSH) C->D E Incubate for 30-60 minutes D->E F Lyse cells E->F G Measure intracellular cAMP levels using a competitive ELISA kit F->G H Analyze data and determine EC50 G->H Pharmacoperone_Assay_Workflow A Transfect HEK293 cells with a plasmid encoding hFSHR (wild-type or mutant) B Incubate for 24 hours C Treat cells with this compound or vehicle (DMSO) D Incubate for 18-24 hours E Harvest and wash cells F Incubate with a primary antibody targeting an extracellular epitope of hFSHR G Wash cells H Incubate with a fluorescently labeled secondary antibody I Wash cells J Analyze cell surface fluorescence by flow cytometry

References

Application Notes and Protocols: Org41841 cAMP Accumulation Assay in HEK293 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the activity of Org41841, a small molecule agonist, on G-protein coupled receptors (GPCRs) that signal through the cyclic adenosine monophosphate (cAMP) pathway. The protocol is optimized for Human Embryonic Kidney 293 (HEK293) cells expressing the target receptor.

Introduction

This compound is a thienopyrimidine compound that has been identified as a partial agonist for the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR) and the Thyroid-Stimulating Hormone Receptor (TSHR).[1][2] Both of these receptors are members of the GPCR superfamily and are primarily coupled to the Gs alpha subunit, which activates adenylyl cyclase to increase intracellular cAMP levels.[3][4][5] This increase in cAMP serves as a crucial second messenger, mediating a variety of cellular responses.[5]

This compound is of particular interest as it is a low molecular weight, orally active agonist that binds to an allosteric site within the transmembrane domain of the LHCGR and TSHR.[2][6] This mechanism of action distinguishes it from the natural, large glycoprotein hormones that bind to the extracellular domain. Additionally, this compound has been shown to act as a pharmacoperone for the human Follicle-Stimulating Hormone Receptor (hFSHR), increasing its plasma membrane expression.[7][8]

The following protocol details a robust and reproducible method to quantify the effect of this compound on cAMP accumulation in HEK293 cells transiently or stably expressing a target Gs-coupled receptor. The assay is based on competitive immunoassay principles, such as Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen, which are widely used for high-throughput screening and pharmacological characterization of GPCRs.[9][10][11]

Data Presentation

The following table summarizes the reported potency (EC50) of this compound in inducing cAMP accumulation in HEK293 cells expressing either the LHCGR or the TSHR.

ReceptorCell LineEC50 (µM)Reference
Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR)HEK2930.2[1]
Thyroid-Stimulating Hormone Receptor (TSHR)HEK2937.7[1]

Signaling Pathway

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound GPCR Gs-Coupled Receptor (LHCGR/TSHR) This compound->GPCR binds (allosteric) G_protein Gs Protein GPCR->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP catalyzes G_protein->AC activates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Target Gene Expression CREB->Gene_Expression regulates

Caption: Signaling pathway of this compound-induced cAMP accumulation.

Experimental Workflow

A 1. Cell Culture & Seeding HEK293 cells expressing the target receptor are seeded into 384-well plates. B 2. Compound Preparation Prepare serial dilutions of this compound and control compounds. C 3. Cell Stimulation Add compounds to cells and incubate. Include a phosphodiesterase inhibitor (e.g., IBMX). B->C D 4. Cell Lysis & cAMP Detection Lyse cells and add detection reagents (e.g., HTRF or AlphaScreen). C->D E 5. Signal Measurement Read the plate on a compatible reader. D->E F 6. Data Analysis Generate a dose-response curve and calculate EC50 values. E->F

Caption: Experimental workflow for the this compound cAMP accumulation assay.

Experimental Protocols

Materials and Reagents
  • HEK293 cells stably or transiently expressing the target Gs-coupled receptor (e.g., LHCGR or TSHR).

  • HEK293 parental cell line (for control experiments).[12]

  • Cell culture medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.[13]

  • This compound

  • Reference agonist (e.g., human Chorionic Gonadotropin (hCG) for LHCGR, or Thyroid-Stimulating Hormone (TSH) for TSHR).

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Forskolin

  • Phosphate-Buffered Saline (PBS)

  • Assay buffer: Hank's Balanced Salt Solution (HBSS) containing 5 mM HEPES, 0.1% Bovine Serum Albumin (BSA).

  • cAMP detection kit (e.g., HTRF cAMP dynamic 2 kit or AlphaScreen cAMP assay kit).

  • White, opaque 384-well microplates.

  • Multichannel pipettes and a plate reader compatible with the chosen detection technology.

Cell Culture and Seeding
  • Culture HEK293 cells expressing the receptor of interest in T75 flasks at 37°C in a humidified atmosphere with 5% CO2.

  • Passage the cells every 2-3 days to maintain them in the exponential growth phase.

  • On the day before the assay, detach the cells using a non-enzymatic cell dissociation solution.

  • Resuspend the cells in fresh culture medium and perform a cell count.

  • Seed the cells into a white, opaque 384-well plate at a density of 2,000-5,000 cells per well in 20 µL of culture medium.

  • Incubate the plate overnight at 37°C with 5% CO2 to allow for cell attachment.

Compound Preparation
  • Prepare a stock solution of this compound (e.g., 10 mM) in 100% DMSO.

  • Perform serial dilutions of the this compound stock solution in assay buffer to create a concentration range suitable for generating a dose-response curve (e.g., 100 µM to 10 pM).

  • Prepare solutions of the reference agonist and forskolin (a direct activator of adenylyl cyclase, used as a positive control) in a similar manner.

  • The final DMSO concentration in the assay wells should be kept below 1% to avoid cellular toxicity.[10]

Cell Stimulation
  • Carefully remove the culture medium from the wells.

  • Add 10 µL of assay buffer containing a phosphodiesterase inhibitor, such as 0.5 mM IBMX, to each well. IBMX prevents the degradation of cAMP and enhances the assay signal.[14]

  • Incubate the plate for 30 minutes at room temperature.

  • Add 10 µL of the prepared compound dilutions (this compound, reference agonist, or forskolin) to the respective wells.

  • Incubate the plate for 30-60 minutes at room temperature.

Cell Lysis and cAMP Detection (HTRF Example)
  • Following the stimulation period, add 10 µL of the HTRF lysis buffer containing the cAMP-d2 conjugate to each well.

  • Add 10 µL of the HTRF lysis buffer containing the anti-cAMP cryptate conjugate to each well.

  • Incubate the plate for 60 minutes at room temperature, protected from light.

Signal Measurement
  • Read the plate on an HTRF-compatible plate reader, with excitation at 320 nm and emission at both 620 nm and 665 nm.

  • The HTRF ratio (665 nm / 620 nm) * 10,000 is inversely proportional to the amount of cAMP produced.

Data Analysis
  • Calculate the HTRF ratio for each well.

  • Convert the HTRF ratios to cAMP concentrations using a standard curve generated with known amounts of cAMP.

  • Plot the cAMP concentration against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve using a non-linear regression model to determine the EC50 (the concentration of this compound that produces 50% of the maximal response).

  • The efficacy of this compound can be expressed as a percentage of the maximal response induced by the reference agonist.

Conclusion

This protocol provides a comprehensive framework for the pharmacological characterization of this compound in a cell-based cAMP accumulation assay. By following these detailed steps, researchers can reliably determine the potency and efficacy of this compound and other small molecule modulators of Gs-coupled GPCRs, thereby facilitating drug discovery and development efforts.

References

Application Notes and Protocols for Oral Administration of Org 41841 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Org 41841 is a small molecule, orally active, allosteric agonist of the Luteinizing Hormone/Choriogonadotropin Receptor (LHCGR) and a partial agonist of the Thyroid-Stimulating Hormone Receptor (TSHR). As a thienopyrimidine derivative, it represents a class of compounds with therapeutic potential in reproductive medicine, particularly for ovulation induction. Its oral bioavailability offers a significant advantage over traditional injectable gonadotropins. Furthermore, Org 41841 has demonstrated pharmacoperone activity, indicating its potential to rescue misfolded gonadotropin receptors and restore their function.

These application notes provide a comprehensive overview of the oral administration of Org 41841 in mouse models, including detailed experimental protocols, expected quantitative outcomes, and visualization of the relevant signaling pathways. The information herein is designed to guide researchers in the preclinical evaluation of this and similar compounds.

Data Presentation

The following tables summarize quantitative data from a representative study on a closely related oral LH receptor agonist, Org 43553, which can be used as a benchmark for studies involving Org 41841.

Table 1: Pharmacokinetic Profile of an Orally Active LH Receptor Agonist in Rodents

ParameterValue (Rats)
Oral Bioavailability79%
Elimination Half-life (Oral)4.5 hours
Elimination Half-life (IV)3.4 hours

Table 2: Efficacy of Oral LH Receptor Agonist in Ovulation Induction in Immature Mice

Treatment GroupDoseNumber of Ovulated Oocytes (Mean ± SEM)
Vehicle Control-0
Org 4355350 mg/kg (oral)25 ± 3
hCG500 IU/kg (s.c.)30 ± 4

Experimental Protocols

Protocol 1: Ovulation Induction in Immature Female Mice

This protocol is adapted from studies on a similar oral LH receptor agonist, Org 43553, and is suitable for assessing the in vivo efficacy of Org 41841.[1]

Materials:

  • Org 41841

  • Vehicle: 10% (v/v) Cremophor EL in sterile water

  • Pregnant Mare Serum Gonadotropin (PMSG)

  • Human Chorionic Gonadotropin (hCG) as a positive control

  • Immature female mice (e.g., C57BL/6 or BDF1, 20-22 days old)

  • Oral gavage needles (20-22 gauge, with a ball tip)

  • Syringes

  • Standard laboratory equipment for animal handling and dissection

Procedure:

  • Follicular Development Stimulation:

    • Administer a single subcutaneous (s.c.) injection of PMSG (5 IU in 0.1 mL saline) to each immature female mouse to stimulate follicular development.

  • Preparation of Org 41841 Formulation:

    • Prepare a suspension of Org 41841 in 10% Cremophor EL in water to the desired concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 25g mouse receiving 0.25 mL).

    • Vortex the suspension thoroughly before each administration to ensure homogeneity.

  • Oral Administration of Org 41841:

    • 48 hours after the PMSG injection, administer a single oral dose of Org 41841 (e.g., 50 mg/kg) by gavage.

    • For the vehicle control group, administer an equivalent volume of 10% Cremophor EL.

    • For the positive control group, administer a single s.c. injection of hCG (e.g., 5 IU in 0.1 mL saline).

  • Assessment of Ovulation:

    • 16-20 hours after the administration of Org 41841 or control substances, euthanize the mice by an approved method (e.g., cervical dislocation).

    • Dissect the oviducts and place them in a petri dish containing saline.

    • Under a dissecting microscope, rupture the ampulla of the oviduct to release the cumulus-oocyte complexes.

    • Count the number of ovulated oocytes.

Protocol 2: General Oral Gavage Procedure in Mice

This protocol provides a standardized method for oral administration of liquid substances to mice.

Materials:

  • Substance to be administered, formulated in a suitable vehicle.

  • Appropriately sized oral gavage needle (flexible-tipped needles are recommended to minimize the risk of injury).

  • Syringe.

  • Animal restraint device (optional).

Procedure:

  • Animal Restraint:

    • Gently but firmly restrain the mouse by scruffing the back of the neck to immobilize the head and body. The animal's body should be in a vertical position.

  • Gavage Needle Insertion:

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.

    • The needle should slide easily down the esophagus. If any resistance is met, withdraw the needle and re-attempt. Do not force the needle , as this can cause esophageal or tracheal perforation.

  • Administration of Substance:

    • Once the needle is correctly positioned in the esophagus (the tip should be approximately at the level of the last rib), slowly depress the syringe plunger to deliver the substance.

    • The volume administered should be appropriate for the size of the mouse (typically 5-10 mL/kg body weight).

  • Post-Administration Monitoring:

    • Gently remove the gavage needle.

    • Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 15-30 minutes.

Mandatory Visualization

Signaling_Pathway_of_Org41841 cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound LHCGR_TSHR LHCGR / TSHR (G-protein Coupled Receptor) This compound->LHCGR_TSHR Binds to transmembrane domain G_Protein Gs Protein LHCGR_TSHR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription (e.g., Steroidogenesis, Ovulation-related genes) CREB->Gene_Transcription Promotes Cellular_Response Physiological Response (e.g., Ovulation) Gene_Transcription->Cellular_Response

Caption: Signaling pathway of Org 41841.

Experimental_Workflow cluster_Day0 Day 0 cluster_Day2 Day 2 (48h post-PMSG) cluster_Day3 Day 3 (16-20h post-treatment) A Immature female mice (20-22 days old) B Administer PMSG (5 IU, s.c.) to stimulate follicular growth A->B C Prepare Org 41841 suspension (e.g., 50 mg/kg in 10% Cremophor) D Administer Org 41841 by oral gavage C->D E Euthanize mice F Dissect oviducts E->F G Count ovulated oocytes F->G

Caption: Experimental workflow for ovulation induction.

References

Application Notes and Protocols for Rescuing Misfolded LHCGR Mutants with Org41841

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR) is a G protein-coupled receptor (GPCR) crucial for reproductive function. Mutations in the LHCGR gene can lead to misfolding of the receptor protein, causing its retention in the endoplasmic reticulum (ER) and subsequent degradation. This prevents the receptor from reaching the cell surface, leading to a loss of function and associated disorders such as Leydig cell hypoplasia and infertility.

Org41841 is a small molecule, cell-permeant partial agonist of the LHCGR.[1][2] More significantly, it can act as a pharmacological chaperone, a class of molecules that can rescue misfolded proteins.[3][4] By binding to the misfolded LHCGR mutants, this compound can stabilize their conformation, allowing them to pass the cell's quality control system and be trafficked to the plasma membrane, thereby restoring their function. These application notes provide a summary of the quantitative effects of this compound on misfolded LHCGR mutants and detailed protocols for key experiments to study this rescue phenomenon.

Data Presentation

The following tables summarize the quantitative data on the rescue of misfolded LHCGR mutants by this compound and the functional characteristics of other relevant mutants.

Table 1: Rescue of Misfolded LHCGR Mutants by this compound

MutantRescue CompoundEffect on Cell Surface ExpressionRescued EC50 for cAMP SignalingReference
L570FThis compound-800 nM[2]
M9This compound-2700 nM[2]

Table 2: Functional Characteristics of Other Misfolded LHCGR Mutants

MutantBasal cAMP Activity (% of WT)hCG-induced cAMP Activity (% of WT)Cell Surface Expression (% of WT)Reference
A593P~10%No responseNot specified, but intracellularly retained[5]
S616Y~10%~50%Not specified, but intracellularly retained[5][6]

These mutants are known to be misfolded and retained intracellularly. While not directly shown to be rescued by this compound in the available literature, they represent potential targets for pharmacological chaperone-based rescue strategies.

Signaling Pathways and Experimental Workflows

LHCGR Signaling Pathway

The LHCGR primarily signals through the Gs protein-adenylyl cyclase pathway, leading to the production of cyclic AMP (cAMP).

LHCGR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LH_hCG LH/hCG LHCGR LHCGR LH_hCG->LHCGR Binds Gs Gs Protein LHCGR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates Experimental_Workflow cluster_assays Functional & Localization Assays start Start transfection Transfect cells with misfolded LHCGR mutant start->transfection treatment Treat with this compound (or vehicle control) transfection->treatment elisa Cell Surface ELISA treatment->elisa if_microscopy Immunofluorescence Microscopy treatment->if_microscopy cAMP_assay cAMP Accumulation Assay treatment->cAMP_assay end End elisa->end if_microscopy->end cAMP_assay->end Mechanism_of_Action cluster_er Endoplasmic Reticulum cluster_trafficking Trafficking cluster_pm Plasma Membrane misfolded_lhcgr Misfolded LHCGR Mutant chaperones ER Chaperones misfolded_lhcgr->chaperones Released from degradation Proteasomal Degradation misfolded_lhcgr->degradation Targeted for This compound This compound This compound->misfolded_lhcgr Binds & Stabilizes golgi Golgi Apparatus chaperones->golgi Trafficking rescued_lhcgr Functional Rescued LHCGR golgi->rescued_lhcgr Transport to

References

Application Notes and Protocols for Org41841 in Studying GPCR Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

A Clarification on the Target Receptors of Org41841

Initial research indicates a discrepancy regarding the primary target of this compound. While the query specified an interest in the metabotropic glutamate receptor 2 (mGlu2), the available scientific literature does not support the use of this compound in studying this particular receptor. Instead, extensive research has characterized this compound as a low molecular weight, allosteric agonist for a different class of G-protein coupled receptors (GPCRs): the glycoprotein hormone receptors. Specifically, this compound acts as a partial agonist for the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR) and the Thyroid-Stimulating Hormone Receptor (TSHR)[1][2][3]. It binds to a site within the transmembrane helices of these receptors, distinct from the binding site of their endogenous ligands[2][4].

Additionally, this compound has been identified as a "pharmacoperone" for the Follicle-Stimulating Hormone Receptor (FSHR). In this capacity, it can rescue certain mutations that cause receptor misfolding and retention in the endoplasmic reticulum, thereby increasing the expression of functional receptors at the cell surface[4][5][6].

Given this evidence, the following application notes and protocols will focus on the scientifically validated use of this compound in the study of LHCGR and TSHR signaling pathways.

Application Notes

1. Introduction to this compound

This compound is a thienopyrimidine compound that functions as a non-peptide, cell-permeable, orally active allosteric agonist for the LHCGR and TSHR[2][3]. Unlike the large glycoprotein hormones that bind to the extracellular domain of these receptors, this compound interacts with a pocket formed by the transmembrane helices[2][7]. This property makes it a valuable tool for investigating the activation mechanisms of these receptors and for developing potential therapeutics that do not require injection.

2. Primary Applications

  • Studying Allosteric Activation of LHCGR and TSHR: this compound can be used to selectively activate LHCGR and TSHR through their transmembrane domain, allowing researchers to study receptor signaling in the absence of the orthosteric ligand (Luteinizing Hormone, Chorionic Gonadotropin, or Thyroid-Stimulating Hormone). This is particularly useful for dissecting the roles of different receptor domains in signal transduction.

  • Investigating Gαs-Mediated Signaling: Both LHCGR and TSHR primarily couple to the Gαs protein, leading to the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP)[3][7]. This compound-induced cAMP accumulation serves as a robust and quantifiable readout for receptor activation and can be used to screen for other allosteric modulators.

  • High-Throughput Screening (HTS): As a small molecule, this compound is suitable for use in high-throughput screening campaigns to identify novel positive or negative allosteric modulators of LHCGR and TSHR.

  • Pharmacoperone Activity on FSHR: this compound can be used in studies of GPCR trafficking and folding, particularly for rescuing misfolded FSHR mutants, which can be relevant to certain reproductive disorders[5][6].

3. Data Presentation: Pharmacological Properties of this compound

The following table summarizes the quantitative data on the potency of this compound at its target receptors, as measured by cAMP accumulation in HEK293 cells.

ReceptorCell LineParameterValueReference
LHCGRHEK293EC500.2 µM[1]
TSHRHEK293EC507.7 µM[1]
LHCGRHEK293EC500.3 µM[1]
TSHRHEK293EC506.5 µM[1]

EC50 (Half-maximal effective concentration) values represent the concentration of this compound required to elicit 50% of its maximal effect.

Experimental Protocols

Protocol 1: In Vitro Characterization of LHCGR/TSHR Activation using a cAMP Assay

This protocol describes the measurement of intracellular cAMP levels in response to this compound stimulation in cells expressing the target receptor.

Materials:

  • HEK293 cells (or other suitable host cells)

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS, penicillin, and streptomycin

  • Expression vectors for human LHCGR or TSHR

  • Transfection reagent (e.g., Lipofectamine)

  • This compound (stock solution in DMSO)

  • 3-isobutyl-1-methylxanthine (IBMX) solution

  • Serum-free cell culture medium

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)[8][9]

  • Cell lysis buffer (provided with the cAMP kit)

  • Phosphate-buffered saline (PBS)

  • White, opaque 384-well plates for AlphaScreen or HTRF assays[8]

Methodology:

  • Cell Culture and Transfection:

    • Culture HEK293 cells in T75 flasks until they reach 80-90% confluency.

    • Transiently transfect the cells with the expression vector for either LHCGR or TSHR using a suitable transfection reagent according to the manufacturer's instructions.

    • Seed the transfected cells into 384-well plates and culture for 24-48 hours to allow for receptor expression.

  • Compound Preparation:

    • Prepare a serial dilution of this compound in serum-free medium. The final concentrations should typically range from 0.01 µM to 100 µM to generate a full dose-response curve[1].

    • Prepare a stimulation buffer containing a phosphodiesterase inhibitor like IBMX (typically at 0.5-1 mM) to prevent cAMP degradation[1][8].

  • Cell Stimulation:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with PBS.

    • Add the stimulation buffer containing the various concentrations of this compound to the cells.

    • Incubate the plate for a specified period (e.g., 30-60 minutes) at 37°C in a humidified 5% CO₂ incubator[1].

  • Cell Lysis and cAMP Detection:

    • Aspirate the stimulation buffer.

    • Lyse the cells by adding the lysis buffer provided in the cAMP assay kit[1].

    • Follow the specific instructions of the chosen cAMP assay kit (e.g., HTRF, AlphaScreen) to measure the cAMP concentration in the cell lysates[8][9]. This typically involves adding detection reagents and measuring the signal on a compatible plate reader.

  • Data Analysis:

    • Plot the cAMP concentration (or assay signal) against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

Mandatory Visualizations

GPCR_Signaling_Pathway cluster_membrane Plasma Membrane Receptor LHCGR / TSHR G_Protein Gαsβγ Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Gαs activates cAMP cAMP (Second Messenger) AC->cAMP Catalyzes conversion This compound This compound (Allosteric Agonist) This compound->Receptor Binds to Transmembrane Domain ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream Phosphorylates Targets

Caption: Signaling pathway of LHCGR/TSHR activated by this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Transfect HEK293 cells with LHCGR or TSHR B 2. Seed cells into 384-well plate A->B C 3. Prepare serial dilution of this compound D 4. Add this compound and IBMX to cells C->D E 5. Incubate for 30-60 min at 37°C D->E F 6. Lyse cells G 7. Perform cAMP assay (e.g., HTRF, AlphaScreen) F->G H 8. Analyze data and calculate EC50 G->H

Caption: Workflow for cAMP assay to measure this compound activity.

References

Application Notes and Protocols for Investigating Biased Agonism of Org41841 at the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR) is a crucial G protein-coupled receptor (GPCR) primarily involved in reproductive physiology.[1] Its activation by endogenous ligands, luteinizing hormone (LH) and human chorionic gonadotropin (hCG), triggers a cascade of intracellular signaling events. Traditionally, GPCR signaling was viewed as a linear process; however, the concept of "biased agonism" or "functional selectivity" has emerged, revealing that ligands can preferentially activate a subset of a receptor's signaling repertoire.[2] This phenomenon opens new avenues for designing drugs with improved therapeutic profiles and reduced side effects.

Org41841 is a small molecule, thienopyrimidine agonist of the LHCGR.[3] It acts as an allosteric modulator, binding to a site within the transmembrane domain of the receptor, distinct from the binding site of the endogenous glycoprotein hormones.[4] This application note provides a detailed guide for investigating the biased agonism of this compound at the LHCGR, focusing on the two major signaling pathways: the Gs/cAMP pathway and the β-arrestin/ERK1/2 pathway.

This compound: A Biased Agonist at LHCGR

This compound has been identified as a partial agonist at the LHCGR.[5] While quantitative data on its biased agonism is limited in publicly available literature, its structural class and the known signaling of LHCGR suggest it may exhibit bias. Biased agonism of a ligand is typically quantified by comparing its potency (EC50) and efficacy (Emax) for different signaling pathways.

Quantitative Data for this compound at LHCGR

Signaling PathwayParameterValueReference
Gs/cAMP ProductionEC500.2 µM[5]
β-arrestin RecruitmentEC50Data not publicly available-
EmaxData not publicly available-
ERK1/2 PhosphorylationEC50Data not publicly available-
EmaxData not publicly available-

Note: The table above will be updated as more quantitative data becomes available.

Signaling Pathways of LHCGR

The LHCGR primarily signals through two distinct pathways upon activation:

  • Gs/cAMP Pathway: This canonical pathway involves the coupling of the receptor to the Gs protein, leading to the activation of adenylyl cyclase, which in turn catalyzes the production of cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to steroidogenesis and other cellular responses.

  • β-arrestin Pathway: Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This recruitment can lead to receptor desensitization and internalization, but also initiate G protein-independent signaling cascades, such as the activation of the mitogen-activated protein kinase (MAPK) pathway, including ERK1/2.

LHCGR_Signaling_Pathways cluster_membrane Plasma Membrane cluster_gs Gs/cAMP Pathway cluster_arrestin β-arrestin Pathway LHCGR LHCGR Gs Gs protein LHCGR->Gs activates GRK GRK LHCGR->GRK This compound This compound This compound->LHCGR binds AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Steroidogenesis Steroidogenesis PKA->Steroidogenesis LHCGR_P P-LHCGR GRK->LHCGR_P phosphorylates beta_arrestin β-arrestin LHCGR_P->beta_arrestin recruits ERK ERK1/2 Phosphorylation beta_arrestin->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Simplified diagram of LHCGR signaling pathways.

Experimental Workflow for Investigating Biased Agonism

A systematic approach is required to characterize the biased agonism of a compound like this compound. The general workflow involves expressing the receptor in a suitable cell line and then performing functional assays for each signaling pathway of interest.

Biased_Agonism_Workflow cluster_assays Functional Assays start Start cell_culture Cell Culture & Transfection (e.g., HEK293 cells with LHCGR) start->cell_culture compound_prep Prepare this compound Dilutions cell_culture->compound_prep assay_split compound_prep->assay_split cAMP_assay cAMP Accumulation Assay assay_split->cAMP_assay arrestin_assay β-arrestin Recruitment Assay assay_split->arrestin_assay erk_assay ERK1/2 Phosphorylation Assay assay_split->erk_assay data_analysis Data Analysis (EC50, Emax, Bias Plot) cAMP_assay->data_analysis arrestin_assay->data_analysis erk_assay->data_analysis conclusion Conclusion on Biased Agonism data_analysis->conclusion

Caption: Experimental workflow for assessing biased agonism.

Experimental Protocols

Detailed protocols for the key experiments are provided below. These are generalized protocols and may require optimization based on the specific cell line and reagents used.

cAMP Accumulation Assay

This assay quantifies the production of cAMP following receptor activation.

Materials:

  • HEK293 cells stably or transiently expressing human LHCGR

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)

  • IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor

  • This compound

  • Reference agonist (e.g., hCG)

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE)

  • 96- or 384-well white opaque plates

Protocol:

  • Cell Seeding: Seed LHCGR-expressing HEK293 cells into a 96- or 384-well plate at a density of 5,000-20,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

  • Serum Starvation: Replace the culture medium with serum-free medium and incubate for 2-4 hours.

  • Compound Preparation: Prepare serial dilutions of this compound and the reference agonist (hCG) in assay buffer containing IBMX (final concentration typically 0.5 mM).

  • Cell Stimulation: Remove the serum-free medium and add the compound dilutions to the cells. Incubate for 30 minutes at 37°C.

  • Cell Lysis and Detection: Lyse the cells and measure cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.

  • Data Analysis: Plot the concentration-response curves and determine the EC50 and Emax values for this compound and the reference agonist.

β-arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated LHCGR. A common method is the PathHunter® β-arrestin assay (DiscoverX).

Materials:

  • HEK293 cells co-expressing LHCGR fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag

  • Cell culture medium

  • Assay buffer

  • This compound

  • Reference agonist (e.g., hCG)

  • PathHunter® detection reagents

  • 96- or 384-well white opaque plates

Protocol:

  • Cell Seeding: Seed the engineered HEK293 cells into a 96- or 384-well plate. Incubate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer.

  • Cell Stimulation: Add the compound dilutions to the cells and incubate for 60-90 minutes at 37°C.

  • Detection: Add the PathHunter® detection reagents according to the manufacturer's protocol. Incubate for 60 minutes at room temperature.

  • Measurement: Read the chemiluminescent signal using a plate reader.

  • Data Analysis: Plot the concentration-response curves and determine the EC50 and Emax values.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay detects the phosphorylation of ERK1/2, a downstream effector of the β-arrestin pathway.

Materials:

  • LHCGR-expressing HEK293 cells

  • Cell culture medium

  • Serum-free medium

  • This compound

  • Reference agonist (e.g., hCG)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (p44/42) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Culture and Starvation: Grow LHCGR-expressing cells in a 6-well plate to 80-90% confluency. Serum-starve the cells for 12-16 hours.

  • Cell Stimulation: Treat the cells with different concentrations of this compound or the reference agonist for a predetermined time (e.g., 5, 10, 30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.

  • Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated ERK to total ERK. Plot the concentration-response curves to determine EC50 and Emax values.

Analysis of Biased Agonism

Once the potency and efficacy of this compound have been determined for each pathway, the biased agonism can be quantified.

Biased_Agonism_Analysis cluster_analysis Bias Calculation input_data EC50 and Emax values for Gs/cAMP and β-arrestin pathways transduction_coeff Calculate Transduction Coefficients (log(τ/KA)) input_data->transduction_coeff bias_factor Calculate Bias Factor (ΔΔlog(τ/KA)) transduction_coeff->bias_factor bias_plot Generate Bias Plot bias_factor->bias_plot interpretation Interpret Biased Agonism Profile bias_plot->interpretation

Caption: Logical relationship for analyzing biased agonism.

One common method is to calculate the "bias factor" using the operational model of agonism, which takes into account both the potency and efficacy of the ligand and the signaling capacity of the cell system. A bias plot can then be generated to visually represent the pathway preference of this compound relative to a balanced reference agonist.

Conclusion

Investigating the biased agonism of small molecules like this compound at the LHCGR is essential for understanding their full pharmacological profile and for the development of novel therapeutics with improved selectivity and efficacy. The protocols and workflows detailed in this application note provide a comprehensive framework for researchers to characterize the signaling bias of this compound and other LHCGR modulators. While quantitative data for this compound's activity on the β-arrestin and ERK1/2 pathways is not yet publicly available, the provided methodologies will enable researchers to generate this critical data and contribute to a deeper understanding of LHCGR pharmacology.

References

Application Notes and Protocols: Utilizing Org41841 for Receptor Trafficking and Desensitization Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Org41841, a small molecule modulator, to investigate the trafficking and desensitization of the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR), Thyroid-Stimulating Hormone Receptor (TSHR), and the human Follicle-Stimulating Hormone Receptor (hFSHR).

This compound is a versatile pharmacological tool. It acts as a partial agonist for both the LHCGR and TSHR, making it valuable for studying the nuanced processes of receptor activation, signaling, and subsequent desensitization.[1][2][3] Furthermore, it functions as a pharmacoperone for the hFSHR, facilitating the proper folding and cell surface expression of wild-type and certain mutant receptors.[4] This dual functionality allows researchers to dissect the complex lifecycle of these critical G protein-coupled receptors (GPCRs).

Data Presentation

The following tables summarize the quantitative data associated with this compound's activity on its target receptors.

ReceptorParameterValueReference
LHCGREC50 (cAMP accumulation)0.2 µM[1][2]
TSHREC50 (cAMP accumulation)7.7 µM[1][2]
TSHR (L570F mutant)EC50 (cAMP accumulation)800 nM[1][2]
TSHR (M9 mutant)EC50 (cAMP accumulation)2700 nM[1][2]
hFSHRAgonistic ActivityNone at sub-millimolar concentrations[4]

Table 1: Potency of this compound on LHCGR and TSHR.

ReceptorTreatmentEffectReference
hFSHR (wild-type)Pre-incubation with this compoundIncreased plasma membrane expression and subsequent FSH-induced cAMP response[4]
hFSHR (A189V mutant)Pre-incubation with this compoundRescue of misrouted receptor to the plasma membrane and restoration of FSH response[4]

Table 2: Pharmacoperone Activity of this compound on hFSHR.

Experimental Protocols

Protocol 1: Investigating the Pharmacoperone Activity of this compound on hFSHR

This protocol is designed to assess the ability of this compound to rescue the cell surface expression and function of wild-type or mutant hFSHR.

1. Cell Culture and Transfection:

  • Culture COS-7 cells (or other suitable host cells) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified 5% CO2 incubator.

  • Seed cells in 6-well plates at a density of 2 x 10^5 cells per well.

  • After 24 hours, transfect cells with a plasmid encoding wild-type or mutant hFSHR using a suitable transfection reagent according to the manufacturer's instructions.

2. This compound Treatment:

  • 23 hours post-transfection, replace the medium with fresh growth medium.

  • Prepare a stock solution of this compound in 1% DMSO.

  • Add this compound to the cells at various concentrations (e.g., 0-10 µM) and incubate for 4 hours.

  • After the 4-hour incubation, remove the medium containing this compound and wash the cells twice with phosphate-buffered saline (PBS).

  • Add fresh growth medium and incubate for an additional 18 hours.[4]

3. Functional Assay (cAMP Accumulation):

  • Following the 18-hour washout period, replace the medium with serum-free DMEM containing 1 mM 3-isobutyl-1-methylxanthine (IBMX) and incubate for 1 hour.

  • Stimulate the cells with a fixed concentration of FSH (e.g., 100 ng/mL) for 1 hour at 37°C.[4]

  • Aspirate the medium and lyse the cells with a suitable lysis buffer.

  • Determine the intracellular cAMP concentration using a commercially available cAMP enzyme immunoassay (EIA) kit, following the manufacturer's protocol.

4. Data Analysis:

  • Normalize the cAMP levels to the protein concentration in each well.

  • Plot the FSH-stimulated cAMP response as a function of the pre-incubation concentration of this compound.

Protocol 2: Assessing the Partial Agonist Activity of this compound on LHCGR and TSHR

This protocol measures the ability of this compound to directly stimulate cAMP production via LHCGR or TSHR.

1. Cell Culture and Transfection:

  • Culture HEK293 cells (or another suitable cell line lacking endogenous LHCGR and TSHR) in DMEM with 10% FBS, penicillin, and streptomycin.

  • Transfect cells with plasmids encoding either LHCGR or TSHR.

  • Culture the transfected cells for 48 hours to allow for receptor expression.[1][2]

2. cAMP Accumulation Assay:

  • Incubate the transfected cells in serum-free DMEM containing 1 mM IBMX for 1 hour at 37°C.[1][2]

  • Add increasing concentrations of this compound (e.g., 0-100 µM) to the cells and incubate for 1 hour in a humidified 5% CO2 incubator.[1][2]

  • As a positive control, treat a set of cells with a saturating concentration of the native ligand (LH for LHCGR or TSH for TSHR).

  • Lyse the cells and determine the intracellular cAMP concentration using a cAMP EIA kit.

3. Data Analysis:

  • Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.

  • Calculate the EC50 value for this compound for each receptor.

Protocol 3: Investigating this compound-Mediated Receptor Internalization (Adapted Protocol)

This protocol, adapted from established methods for studying GPCR internalization, can be used to visualize and quantify the effect of this compound on LHCGR and TSHR trafficking.

1. Cell Culture and Transfection:

  • Culture cells (e.g., HEK293 or CHO) stably or transiently expressing N-terminally epitope-tagged (e.g., FLAG or HA) LHCGR or TSHR.

  • Seed cells on glass-bottom dishes suitable for microscopy.

2. Ligand Treatment and Immunofluorescence:

  • Treat cells with a saturating concentration of this compound, the native ligand (LH or TSH), or vehicle control for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C.

  • At each time point, wash the cells with ice-cold PBS and fix with 4% paraformaldehyde.

  • To specifically label cell surface receptors, perform immunofluorescence staining on non-permeabilized cells using an antibody against the N-terminal epitope tag.

  • To visualize internalized receptors, permeabilize a separate set of cells with a detergent (e.g., 0.1% Triton X-100) before antibody incubation.

  • Use a fluorescently labeled secondary antibody for detection.

3. Imaging and Quantification:

  • Acquire images using a confocal or high-content imaging system.

  • Quantify receptor internalization by measuring the decrease in cell surface fluorescence or the increase in intracellular fluorescence over time.

Protocol 4: Studying Receptor Desensitization Induced by this compound (Adapted Protocol)

This protocol is designed to assess whether prolonged exposure to this compound leads to desensitization of LHCGR or TSHR signaling.

1. Cell Culture and Transfection:

  • Use cells stably expressing LHCGR or TSHR.

2. Chronic Agonist Treatment:

  • Treat cells with a high concentration of this compound (e.g., 10x EC50) or the native ligand for an extended period (e.g., 24 hours). Include a vehicle-treated control group.

3. Washout and Re-stimulation:

  • After the chronic treatment, thoroughly wash the cells with serum-free medium to remove the agonist.

  • Allow the cells to recover in agonist-free medium for a short period (e.g., 30 minutes).

  • Re-stimulate the cells with an acute dose of the same agonist (this compound or the native ligand) at various concentrations.

4. Functional Assay (cAMP Measurement):

  • Measure cAMP production as described in Protocol 2.

5. Data Analysis:

  • Compare the dose-response curves of the chronically treated cells to the vehicle-treated cells. A rightward shift in the EC50 and/or a decrease in the maximal response in the chronically treated cells indicates receptor desensitization.

Mandatory Visualizations

G cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane Misfolded hFSHR Misfolded hFSHR Correctly Folded hFSHR Correctly Folded hFSHR Misfolded hFSHR->Correctly Folded hFSHR This compound (Pharmacoperone) hFSHR at PM hFSHR at PM Correctly Folded hFSHR->hFSHR at PM Trafficking This compound This compound Signaling Signaling hFSHR at PM->Signaling Activation FSH FSH FSH->hFSHR at PM Binding

Caption: this compound as a pharmacoperone for hFSHR.

G This compound This compound LHCGR/TSHR LHCGR/TSHR This compound->LHCGR/TSHR Binding G Protein G Protein LHCGR/TSHR->G Protein Activation Adenylate Cyclase Adenylate Cyclase G Protein->Adenylate Cyclase Activation cAMP cAMP Adenylate Cyclase->cAMP Production Downstream Signaling Downstream Signaling cAMP->Downstream Signaling

Caption: Partial agonism of this compound at LHCGR/TSHR.

G cluster_workflow Experimental Workflow Start Start Cell Culture & Transfection Cell Culture & Transfection Start->Cell Culture & Transfection This compound Treatment This compound Treatment Cell Culture & Transfection->this compound Treatment Washout Washout This compound Treatment->Washout FSH Stimulation FSH Stimulation Washout->FSH Stimulation cAMP Measurement cAMP Measurement FSH Stimulation->cAMP Measurement Data Analysis Data Analysis cAMP Measurement->Data Analysis End End Data Analysis->End

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Org41841 cAMP Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low signal in Org41841 cAMP assays. The information is presented in a question-and-answer format to directly address specific problems encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect intracellular cAMP levels?

This compound is a small molecule that acts as a partial agonist for the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR) and the Thyroid-Stimulating Hormone Receptor (TSHR).[1][2] Both of these receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gαs subunit.[3][4][5] Activation of Gαs stimulates adenylyl cyclase, the enzyme responsible for converting ATP into cyclic AMP (cAMP), leading to an increase in intracellular cAMP levels.[4][6][7] Therefore, treatment of cells expressing LHCGR or TSHR with this compound is expected to result in a dose-dependent increase in cAMP.

Q2: What are the general principles of a cAMP assay?

Most cAMP assays are competitive immunoassays.[3][6][8][9] In these assays, cAMP produced by the cells competes with a labeled cAMP tracer (e.g., linked to a fluorophore or enzyme) for a limited number of binding sites on a specific anti-cAMP antibody.[3][8][9] A higher concentration of intracellular cAMP results in less binding of the labeled tracer, leading to a lower signal.[6][8][9] Conversely, a low intracellular cAMP concentration allows for more tracer to bind to the antibody, generating a higher signal. The signal is inversely proportional to the amount of cAMP in the sample.[3][8][9] A standard curve with known cAMP concentrations is used to quantify the amount of cAMP in the experimental samples.[5][6][8]

Troubleshooting Low Signal

A low or absent signal in your this compound cAMP assay can be caused by a variety of factors, from issues with the cells and reagents to suboptimal assay protocol steps. Below is a detailed guide to systematically troubleshoot these problems.

Section 1: Cell-Related Issues

Q3: My cells are not responding to this compound. What could be the problem?

Several cell-related factors can lead to a lack of response. Here are the most common culprits and how to address them:

  • Low Receptor Expression: The cell line you are using may not express sufficient levels of LHCGR or TSHR.

    • Solution: Confirm receptor expression using techniques like qPCR, Western blot, or flow cytometry.[10] If expression is low, consider using a cell line known to endogenously express the receptor at high levels or a stably transfected cell line.[10]

  • Poor Cell Health and Viability: Unhealthy or non-viable cells will not respond appropriately to stimuli.

    • Solution: Always use cells that are in the logarithmic growth phase and have high viability.[11][12] Avoid using cells that have been passaged too many times, as this can lead to phenotypic changes.[12] Ensure the cell confluency is optimal (typically 60-80%) before harvesting.[11]

  • Incorrect Cell Density: The number of cells seeded per well is critical for a robust signal.

    • Solution: Perform a cell titration experiment to determine the optimal cell density that yields the best assay window without saturating the signal.[6][12][13] Too few cells will produce a weak signal, while too many can lead to signal saturation and other artifacts.[6][13]

Experimental Protocol: Cell Density Optimization

  • Cell Preparation: Harvest healthy, log-phase cells and resuspend them in the appropriate assay buffer.[3][11]

  • Serial Dilution: Prepare a series of cell dilutions to test a range of cell densities (e.g., from 1,000 to 20,000 cells per well).

  • Assay Performance: Seed the different cell densities into your assay plate.

  • Stimulation: Treat the cells with a fixed, mid-to-high concentration of this compound and a vehicle control.

  • Signal Detection: Perform the cAMP assay according to the manufacturer's protocol.

  • Analysis: Plot the signal-to-background ratio against the cell number to identify the density that provides the maximal response.

Section 2: Reagent and Compound-Related Issues

Q4: I've confirmed my cells are healthy and express the receptor, but I still see a low signal. What about my reagents?

Problems with reagents are a frequent cause of poor assay performance.

  • This compound Degradation: Improper storage or handling can lead to the degradation of this compound.

    • Solution: Store this compound stock solutions at -20°C for up to one month or at -80°C for up to six months.[1] Prepare fresh dilutions from the stock for each experiment and avoid repeated freeze-thaw cycles.[6]

  • Inactive or Expired Assay Kit Components: Reagents in the cAMP assay kit can lose activity over time.

    • Solution: Check the expiration dates of all kit components and ensure they have been stored correctly according to the manufacturer's instructions.[10]

  • Issues with Phosphodiesterase (PDE) Inhibitors: PDEs are enzymes that rapidly degrade cAMP.[3][10] Insufficient inhibition of PDEs will lead to a diminished signal.

    • Solution: It is highly recommended to include a broad-spectrum PDE inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), in your assay buffer.[3][10] The optimal concentration of IBMX should be determined experimentally, but a starting concentration of 0.1-0.5 mM is common.[3][6] Ensure the IBMX stock is active and properly stored.[6]

Quantitative Data Summary: Typical Reagent Concentrations

ReagentTypical Final ConcentrationStorage of Stock Solution
This compound0.1 µM - 100 µM[1]-20°C (1 month) or -80°C (6 months)[1]
IBMX0.1 mM - 0.5 mM[3][6]-20°C[6]
Section 3: Assay Protocol Optimization

Q5: My cells and reagents seem fine. Could my assay protocol be the issue?

Yes, several steps in the assay protocol can be optimized to improve the signal.

  • Suboptimal Incubation Times: The incubation time with this compound may be too short to allow for sufficient cAMP accumulation.

    • Solution: Optimize the stimulation time by performing a time-course experiment (e.g., 15, 30, 60, and 120 minutes).[6]

  • Serum Interference: Serum in the cell culture medium can contain factors that interfere with the assay, leading to high background or a blunted response.[10]

    • Solution: It is often recommended to serum-starve the cells for a few hours before the assay.[10]

  • Assay Signal Out of Linear Range: The amount of cAMP produced might be too high for the detection reagents, leading to signal saturation (the "hook effect").

    • Solution: Ensure that the cAMP levels generated fall within the linear range of the standard curve.[6] This can be achieved by optimizing cell density and agonist concentration.[6] If necessary, dilute the cell lysate before performing the final detection step.[14]

Experimental Protocol: this compound Stimulation and cAMP Detection (General)

  • Cell Seeding: Plate the optimized number of cells in a suitable microplate and culture overnight.[3][15]

  • Serum Starvation (Optional but Recommended): The following day, replace the growth medium with a serum-free medium and incubate for 2-4 hours.[10]

  • Preparation of Reagents: Prepare serial dilutions of this compound in assay buffer containing a PDE inhibitor like IBMX.

  • Cell Stimulation: Remove the serum-free medium and add the this compound dilutions to the cells. Include a vehicle control. Incubate for the optimized duration at 37°C.[1]

  • Cell Lysis and Detection: Lyse the cells and perform the cAMP detection assay according to the specific kit manufacturer's protocol (e.g., HTRF, AlphaScreen, ELISA).[1][13]

  • Data Analysis: Read the plate on a compatible plate reader.[13] Convert the raw signal to cAMP concentrations using the standard curve and plot the dose-response curve to determine the EC50.[10]

Visual Guides

Signaling Pathway

Gs_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound GPCR LHCGR / TSHR (GPCR) This compound->GPCR binds G_protein Gαsβγ GPCR->G_protein activates AC Adenylyl Cyclase G_protein->AC stimulates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets

Caption: this compound activation of the Gαs signaling pathway.

Experimental Workflow

cAMP_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Analysis A 1. Seed Cells (Optimized Density) B 2. Serum Starve (Optional) A->B D 4. Stimulate Cells (Optimized Time) B->D C 3. Prepare this compound + IBMX C->D E 5. Lyse Cells D->E F 6. Add Detection Reagents E->F G 7. Incubate F->G H 8. Read Plate G->H I 9. Analyze Data H->I

Caption: General workflow for an this compound cAMP assay.

Troubleshooting Logic

Troubleshooting_Logic Start Low cAMP Signal Check_Cells Are cells healthy and expressing the receptor? Start->Check_Cells Check_Reagents Are this compound and kit reagents active? Check_Cells->Check_Reagents Yes Sol_Cells Optimize Cell Culture: - Confirm Receptor Expression - Use Healthy, Log-Phase Cells - Optimize Cell Density Check_Cells->Sol_Cells No Check_Protocol Is the assay protocol optimized? Check_Reagents->Check_Protocol Yes Sol_Reagents Optimize Reagents: - Use Fresh this compound Dilutions - Check Kit Expiration - Optimize IBMX Concentration Check_Reagents->Sol_Reagents No Sol_Protocol Optimize Protocol: - Optimize Incubation Time - Serum Starve Cells - Check for Signal Saturation Check_Protocol->Sol_Protocol No Success Signal Improved Check_Protocol->Success Yes Sol_Cells->Start Sol_Reagents->Start Sol_Protocol->Start

Caption: A logical approach to troubleshooting low cAMP signals.

References

Technical Support Center: Managing Org41841 Off-Target Effects on TSHR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the off-target effects of Org41841 on the Thyroid Stimulating Hormone Receptor (TSHR) in experimental settings.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing a response in our cells treated with this compound, but we are unsure if it is a true TSHR-mediated effect. How can we confirm this?

A1: This is a critical validation step. This compound is a known dual agonist for both the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR) and the TSHR.[1][2] To confirm the observed effect is TSHR-mediated, a multi-step approach is recommended:

  • Receptor Expression Profiling: First, verify the expression of both TSHR and LHCGR in your experimental cell line using techniques like qPCR or Western blot. If the cells express both receptors, the observed effect could be a combination of on-target (TSHR) and off-target (LHCGR) activation.

  • Use of Selective Antagonists: Employ a TSHR-specific antagonist in co-treatment with this compound. If the antagonist blocks the observed response, it strongly suggests the effect is mediated by TSHR.

  • Cell Line Engineering: The most definitive approach is to use cell lines that exclusively express the human TSHR and not the LHCGR. Commercially available cell lines, such as HEK293 or CHO cells stably transfected with only the TSHR, are ideal for these experiments.[3][4]

  • Control Cell Lines: As a negative control, use the parental cell line (lacking TSHR expression) or a cell line expressing only LHCGR. This compound should elicit a response in the LHCGR-expressing cells but not in the parental cell line if the effect is receptor-mediated.

Q2: Our cAMP assay results with this compound are variable and have a low signal-to-noise ratio. What could be the cause and how can we optimize the assay?

A2: Variability in cAMP assays can arise from several factors, especially when working with a partial agonist like this compound. Here are some troubleshooting steps:

  • Cell Density: Ensure a consistent and optimal cell number is plated for each experiment. High cell density can lead to a high basal cAMP level, masking the agonist's effect, while low density may not produce a detectable signal.

  • Phosphodiesterase (PDE) Inhibitors: this compound is a partial agonist, meaning it produces a submaximal response compared to the endogenous ligand, TSH. To amplify the cAMP signal, include a PDE inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), in your assay buffer. This will prevent the degradation of cAMP and enhance the signal window.[2]

  • Incubation Time: Optimize the incubation time with this compound. A time-course experiment will help determine the point of maximal cAMP accumulation.

  • Agonist Concentration: Since this compound has a lower potency for TSHR compared to LHCGR, ensure you are using a concentration range that is appropriate for TSHR activation (in the micromolar range).[1][2]

  • Serum-Free Media: Perform the stimulation in serum-free media to avoid interference from components in the serum.[2]

Q3: We are concerned about the off-target effects of this compound on LHCGR confounding our results. How can we experimentally distinguish between TSHR and LHCGR activation?

A3: Distinguishing between TSHR and LHCGR activation is crucial due to the dual agonism of this compound.[1][2][5] Here is a suggested experimental workflow:

  • Utilize Receptor-Specific Cell Lines: The most straightforward method is to use two separate cell lines: one stably expressing only human TSHR and another expressing only human LHCGR.[3][4] This allows for the direct and independent assessment of this compound's activity on each receptor.

  • Competitive Binding Assays: Perform competitive binding assays using a radiolabeled ligand specific for each receptor (e.g., [¹²⁵I]-TSH for TSHR and [¹²⁵I]-hCG for LHCGR). This will allow you to determine the binding affinity (Ki) of this compound for each receptor independently.

  • Functional Assays with Selective Ligands: In your cell system (if it expresses both receptors), compare the response of this compound to that of selective agonists for each receptor (e.g., TSH for TSHR and LH or hCG for LHCGR). This can help to characterize the signaling profile of each receptor in your system.

Q4: Does this compound have any effect on the Follicle-Stimulating Hormone Receptor (FSHR)?

A4: Studies have shown that this compound does not exhibit agonistic action on the human Follicle-Stimulating Hormone Receptor (hFSHR) at sub-millimolar concentrations.[5] However, it is always good practice to confirm this in your specific experimental system, especially if FSHR is endogenously expressed.

Quantitative Data Summary

The following table summarizes the known potency of this compound on TSHR and its primary off-target, LHCGR.

CompoundTarget ReceptorParameterValue (µM)Cell LineReference
This compoundTSHREC₅₀7.7HEK293[1][2]
This compoundLHCGREC₅₀0.2HEK293[1][2]

Experimental Protocols

Protocol 1: cAMP Accumulation Assay for TSHR Activation

Objective: To measure the functional potency of this compound in activating the TSHR by quantifying intracellular cAMP levels.

Materials:

  • CHO or HEK293 cells stably expressing human TSHR

  • Cell culture medium (e.g., DMEM/F12) with 10% FBS and appropriate selection antibiotics

  • Serum-free cell culture medium

  • This compound

  • Bovine TSH (as a positive control)

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Phosphate-buffered saline (PBS)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • 96-well cell culture plates

Methodology:

  • Cell Plating: Seed the TSHR-expressing cells into 96-well plates at a predetermined optimal density and culture overnight to allow for attachment.

  • Cell Starvation: The next day, aspirate the growth medium and wash the cells once with PBS. Add serum-free medium and incubate for at least 1 hour.

  • Compound Preparation: Prepare serial dilutions of this compound and TSH in serum-free medium containing a final concentration of 1 mM IBMX.

  • Cell Stimulation: Aspirate the starvation medium and add the compound dilutions to the respective wells. Incubate for 1 hour in a humidified incubator at 37°C with 5% CO₂.[2]

  • Cell Lysis and cAMP Measurement: Following incubation, lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of your chosen cAMP assay kit.

  • Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the agonist concentration. Calculate the EC₅₀ value for this compound and TSH using a non-linear regression analysis (e.g., sigmoidal dose-response).

Protocol 2: Radioligand Competition Binding Assay for TSHR

Objective: To determine the binding affinity (Ki) of this compound for the TSHR.

Materials:

  • Membrane preparations from cells overexpressing human TSHR

  • [¹²⁵I]-TSH (radioligand)

  • Unlabeled TSH (for non-specific binding determination)

  • This compound

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Wash buffer (ice-cold)

  • Glass fiber filters

  • Filtration apparatus

  • Gamma counter

Methodology:

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: TSHR membranes, [¹²⁵I]-TSH, and binding buffer.

    • Non-specific Binding: TSHR membranes, [¹²⁵I]-TSH, and a saturating concentration of unlabeled TSH.

    • Competition: TSHR membranes, [¹²⁵I]-TSH, and varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 18 hours with continuous shaking).[6]

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

    • Determine the IC₅₀ value of this compound from the competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizations

TSHR_Signaling_Pathway TSHR Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space TSH TSH TSHR TSHR TSH->TSHR Binds Ectodomain This compound This compound This compound->TSHR Binds Transmembrane Domain G_protein Gs Protein TSHR->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Thyroid_Function Thyroid Growth & Hormone Synthesis CREB->Thyroid_Function Regulates Gene Transcription

Caption: TSHR signaling pathway activated by TSH and this compound.

Off_Target_Workflow Workflow for Managing this compound Off-Target Effects Start Start: Observe biological response to this compound Check_Expression Step 1: Profile Receptor Expression (qPCR/Western Blot) Start->Check_Expression Decision Does the cell line express LHCGR? Check_Expression->Decision Use_Selective_Cells Step 2a: Use cell lines expressing only TSHR Decision->Use_Selective_Cells Yes Use_Antagonist Step 2b: Co-treat with LHCGR antagonist Decision->Use_Antagonist Yes Functional_Assay Step 3: Perform functional assay (e.g., cAMP accumulation) Decision->Functional_Assay No Use_Selective_Cells->Functional_Assay Use_Antagonist->Functional_Assay Confirmation Is the response TSHR-specific? Functional_Assay->Confirmation On_Target Conclusion: Effect is on-target (TSHR-mediated) Confirmation->On_Target Yes Off_Target Conclusion: Effect is off-target or mixed Confirmation->Off_Target No

Caption: Experimental workflow to validate TSHR-mediated effects of this compound.

References

Technical Support Center: Stability of Org41841 in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of Org41841 in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) address common issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule that acts as a partial agonist for two G-protein coupled receptors (GPCRs): the luteinizing hormone/chorionic gonadotropin receptor (LHCGR) and the thyroid-stimulating hormone receptor (TSHR).[1] It binds to a site within the transmembrane helices of these receptors, which is distinct from the binding site of the natural ligands (LH, hCG, and TSH).[2][3] This allosteric binding activates the receptors, leading to the stimulation of intracellular signaling pathways, primarily the production of cyclic AMP (cAMP).[1][3]

Q2: What is the recommended solvent and storage condition for this compound stock solutions?

For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[4] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[4] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q3: Why is the stability of this compound in cell culture media a concern for my experiments?

The stability of any compound in the experimental environment is crucial for the accurate interpretation of results. If this compound degrades in the cell culture medium at 37°C over the course of an experiment, the effective concentration exposed to the cells will decrease. This could lead to a misinterpretation of its potency and efficacy, resulting in underestimation of its biological effects.

Q4: Is there any published data on the stability of this compound in cell culture media?

Q5: How can I determine if my compound is degrading in the cell culture medium?

A direct way to assess chemical stability is to perform a time-course analysis using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] This involves incubating this compound in your cell culture medium (both with and without cells) and analyzing samples at different time points to quantify the concentration of the parent compound.[5]

Troubleshooting Guide

Q: My experiment with this compound is yielding inconsistent or weaker-than-expected results. Could this be a stability issue?

A: Yes, inconsistent or weak results can be indicative of compound instability. Here are some potential causes and suggested solutions:

  • Compound Degradation: this compound may be degrading over the incubation period at 37°C.

    • Solution: Perform a stability study as outlined in the protocol below to determine the half-life of this compound in your specific medium. If it is found to be unstable, consider replenishing the medium with a fresh compound at regular intervals.[6]

  • Adsorption to Plasticware: Hydrophobic compounds can bind to the plastic of culture plates, which reduces the effective concentration available to the cells.[6]

    • Solution: Consider using low-binding plates for your experiments.[1] You can also include a control without cells to assess the extent of non-specific binding.

  • Incomplete Dissolution: The compound may not be fully dissolved in the stock solution or when diluted in the medium.

    • Solution: Ensure your stock solution is fully dissolved before making dilutions. Briefly vortexing or sonicating the stock solution can aid in dissolution.[6]

Q: I suspect this compound is degrading during my long-term (e.g., >24 hours) cell culture experiment. What should I do?

A: If you suspect degradation in a long-term experiment, the most effective strategy is to maintain a more consistent concentration of the compound.

  • Solution: Replenish the cell culture medium containing freshly prepared this compound at regular intervals. The frequency of media changes should be determined by the stability profile of the compound. For example, if the compound shows significant degradation after 24 hours, a daily media change would be appropriate.

Data Presentation

Table 1: Hypothetical Stability of this compound in Cell Culture Media at 37°C.

Disclaimer: The following data is for illustrative purposes only and does not represent actual experimental results. It is intended to show how stability data for this compound could be presented.

Time Point (Hours)% Remaining in DMEM (serum-free)% Remaining in DMEM + 10% FBS
0100%100%
298%99%
495%97%
891%94%
2475%85%
4855%70%

Experimental Protocols

Protocol 1: General Protocol for Use of this compound in Cell Culture

This protocol provides a general guideline for treating cells with this compound.

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO.[2]

  • Cell Seeding: Seed your cells in the appropriate culture plates and allow them to adhere and grow for 24-48 hours.

  • Prepare Working Solution: On the day of the experiment, dilute the this compound stock solution into pre-warmed complete cell culture medium to achieve the desired final concentration. Ensure the final DMSO concentration does not exceed a level that is non-toxic to your cells (typically ≤ 0.1%).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing this compound.

  • Incubation: Incubate the cells for the desired period (e.g., 1 hour for cAMP assays, or longer for other endpoint measurements) in a humidified incubator at 37°C with 5% CO2.[4]

  • Assay: Following incubation, proceed with your specific downstream analysis (e.g., cell lysis for cAMP measurement).

Protocol 2: HPLC-Based Stability Assay in Cell Culture Medium

This protocol outlines a method to evaluate the chemical stability of this compound under cell culture conditions.[5][6]

  • Preparation: Prepare a solution of this compound in pre-warmed (37°C) complete cell culture medium at the highest concentration to be used in your experiments (e.g., 10 µM).[5]

  • Aliquoting: Dispense this solution into several sterile, low-binding tubes, one for each time point to be tested.

  • Time Zero Sample: Immediately take one tube and stop any potential degradation by adding an equal volume of ice-cold acetonitrile. This is your T=0 sample. Store at -80°C until analysis.

  • Incubation: Place the remaining tubes in a 37°C, 5% CO2 incubator.[6]

  • Time-Course Sampling: At designated time points (e.g., 2, 4, 8, 24, 48 hours), remove one tube from the incubator and process it as in step 3.[6]

  • Sample Processing: Before analysis, centrifuge the samples at high speed to pellet any precipitated proteins. Transfer the supernatant to HPLC vials.

  • Analysis: Analyze the concentration of this compound in each sample using a validated HPLC or LC-MS method.

  • Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the concentration at T=0.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Assessment cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare this compound Stock in DMSO prep_media Prepare this compound in Culture Medium (e.g., 10 µM) prep_stock->prep_media aliquot Aliquot into Low-Binding Tubes prep_media->aliquot t0_sample Process T=0 Sample Immediately (Add Acetonitrile, Store at -80°C) aliquot->t0_sample incubate Incubate Remaining Tubes (37°C, 5% CO2) t0_sample->incubate time_points Collect Samples at Time Points (e.g., 2, 4, 8, 24h) incubate->time_points process_samples Process Time Point Samples (Add Acetonitrile, Centrifuge) time_points->process_samples hplc_analysis Analyze Supernatant by HPLC/LC-MS process_samples->hplc_analysis calculate Calculate % Remaining vs. T=0 hplc_analysis->calculate

Caption: Workflow for assessing this compound stability in cell culture media.

signaling_pathway This compound Signaling Pathway cluster_membrane Plasma Membrane receptor LHCGR / TSHR g_protein G Protein (Gαs) receptor->g_protein activates This compound This compound (Allosteric Agonist) This compound->receptor binds ac Adenylate Cyclase g_protein->ac activates camp cAMP ac->camp converts atp ATP atp->camp pka Protein Kinase A (PKA) camp->pka activates response Cellular Response (e.g., Steroidogenesis, Gene Expression) pka->response phosphorylates targets

Caption: this compound activates LHCGR/TSHR leading to cAMP production.

References

Technical Support Center: HEK293 Transfection for LHCGR Expression Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing HEK293 cells for Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR) expression studies. This resource provides troubleshooting guidance and frequently asked questions to help you optimize your transfection experiments and obtain reliable results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My LHCGR expression is very low or undetectable after transfection. What are the common causes and how can I troubleshoot this?

A1: Low or undetectable protein expression is a frequent issue. Here’s a systematic guide to troubleshooting:

1. Suboptimal Cell Health and Culture Conditions: The health and state of your HEK293 cells are paramount for successful transfection.

  • Cell Confluency: Transfect cells when they are in their logarithmic growth phase, typically at 70-90% confluency.[1][2] Overly confluent or sparse cultures can lead to poor uptake of the transfection complex.

  • Cell Viability: Ensure cell viability is greater than 90-95% before transfection.

  • Passage Number: Use low-passage cells, as high-passage numbers can lead to reduced transfection efficiency.[2]

  • Mycoplasma Contamination: Regularly test your cell cultures for mycoplasma, which can significantly impact cell health and transfection outcomes.

2. Inefficient Transfection Protocol: Optimization of the transfection protocol is critical.

  • DNA Quality and Quantity: Use high-purity, endotoxin-free plasmid DNA. The A260/A280 ratio should be between 1.8 and 2.0.[2] Excess DNA can be toxic to cells.[2]

  • Transfection Reagent: The choice of reagent is crucial. Common reagents for HEK293 cells include Polyethylenimine (PEI), Lipofectamine, and FuGENE.[1][2] It may be necessary to test several reagents to find the most effective one for your specific plasmid and cell line.[1]

  • DNA:Reagent Ratio: This is a critical parameter to optimize. A suboptimal ratio can lead to inefficient complex formation or cytotoxicity.[3] It is recommended to perform a titration experiment to determine the optimal ratio.[3]

  • Complex Formation: Use serum-free media, such as Opti-MEM, to form the DNA-reagent complexes, as serum can interfere with this process.[1][2]

3. Issues with the LHCGR Construct:

  • Codon Optimization: Ensure the LHCGR sequence is codon-optimized for expression in human cells.

  • Promoter Strength: Use a strong constitutive promoter, such as CMV, for high-level expression in HEK293 cells.

  • Sequence Integrity: Verify the integrity of your plasmid DNA through sequencing to ensure there are no mutations or deletions.

Experimental Workflow for Troubleshooting Low Expression

G cluster_0 Initial Check cluster_1 Optimization cluster_2 Verification start Low/No LHCGR Expression cell_health Check Cell Health: - Confluency (70-90%) - Viability (>95%) - Passage Number (Low) start->cell_health dna_quality Check DNA Quality: - A260/280 (1.8-2.0) - Endotoxin-free start->dna_quality optimize_ratio Optimize DNA:Reagent Ratio (e.g., 1:1, 1:2, 1:3) cell_health->optimize_ratio dna_quality->optimize_ratio test_reagents Test Different Transfection Reagents (PEI, Lipofectamine, etc.) optimize_ratio->test_reagents optimize_density Optimize Cell Seeding Density test_reagents->optimize_density verify_construct Verify Plasmid Construct (Sequencing) optimize_density->verify_construct positive_control Use a Positive Control (e.g., GFP plasmid) verify_construct->positive_control western_blot Confirm Expression by Western Blot positive_control->western_blot end Successful LHCGR Expression western_blot->end

Caption: A flowchart for troubleshooting low LHCGR expression.

Q2: What are the optimal cell density and DNA:reagent ratios for transfecting HEK293 cells?

A2: The optimal conditions can vary depending on the specific HEK293 cell line, the transfection reagent, and the culture vessel. However, here are some general guidelines and starting points for optimization.

Table 1: Recommended Seeding Densities for HEK293 Transfection

Culture VesselSurface Area (cm²)Recommended Seeding Density (cells/cm²)Total Cells to Seed (24h before transfection)
96-well plate0.321.0 - 2.0 x 10⁴3,200 - 6,400
24-well plate1.91.5 - 2.5 x 10⁴28,500 - 47,500
12-well plate3.81.5 - 2.5 x 10⁴57,000 - 95,000
6-well plate9.51.5 - 2.5 x 10⁴142,500 - 237,500
60 mm dish212.0 - 3.0 x 10⁴420,000 - 630,000
100 mm dish552.0 - 3.0 x 10⁴1,100,000 - 1,650,000

Note: These are starting recommendations. Optimal seeding density should be determined empirically for your specific experimental conditions.[4]

Table 2: Starting DNA:Transfection Reagent Ratios

Transfection ReagentDNA (µg) to Reagent (µL) Ratio (starting point)Key Considerations
Polyethylenimine (PEI) 1:3 (w/v)Perform gradient experiments (e.g., 1:1, 1:2, 1:3, 1:4) to find the optimal ratio.[3][5]
Lipid-Based Reagents (e.g., Lipofectamine) 1:2 to 1:4 (w/v)Follow the manufacturer's protocol closely and optimize within the recommended range.[2]
FuGENE® HD 1:2.5 (w/v)Ratios between 1.5:1 and 4:1 are typically effective.[6][7]
Q3: How can I confirm that my expressed LHCGR is functional?

A3: Confirming the functionality of the expressed receptor is crucial. This typically involves stimulating the transfected cells with LH or hCG and measuring downstream signaling events. The primary signaling pathway for LHCGR involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).[8][9]

LHCGR Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LHCGR LHCGR G_protein Gαsβγ LHCGR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Stimulation cAMP cAMP AC->cAMP ATP to cAMP PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Gene Transcription (Steroidogenesis) CREB->Gene Ligand LH / hCG Ligand->LHCGR Binding

Caption: Canonical Gαs-mediated signaling pathway of LHCGR.

Experimental Protocol: cAMP Reporter Assay

This protocol outlines a common method to assess LHCGR functionality using a luciferase-based cAMP reporter system.

Materials:

  • HEK293 cells

  • LHCGR expression plasmid

  • cAMP-responsive element (CRE)-luciferase reporter plasmid

  • Transfection reagent

  • Culture medium (e.g., DMEM with 10% FBS)

  • Serum-free medium (e.g., Opti-MEM)

  • LH or hCG

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: 24 hours prior to transfection, seed HEK293 cells in a 96-well plate at a density of 1-2 x 10⁴ cells per well.

  • Transfection:

    • Co-transfect the cells with the LHCGR expression plasmid and the CRE-luciferase reporter plasmid. A common ratio is 10:1 (LHCGR:reporter).

    • Prepare DNA-transfection reagent complexes in serum-free medium according to the optimized protocol.

    • Add the complexes to the cells and incubate for 4-6 hours.

    • Replace the transfection medium with fresh complete culture medium.

  • Incubation: Incubate the cells for 24-48 hours to allow for receptor expression.

  • Hormone Stimulation:

    • Replace the culture medium with serum-free medium and incubate for 2-4 hours.

    • Add varying concentrations of LH or hCG to the wells. Include a vehicle-only control.

    • Incubate for 4-6 hours.

  • Luciferase Assay:

    • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis: Plot the luciferase activity against the hormone concentration to generate a dose-response curve and determine the EC50.

Q4: I see a lot of cell death after transfection. How can I reduce cytotoxicity?

A4: Post-transfection cell death can be a significant problem. Here are several strategies to mitigate cytotoxicity:

  • Optimize DNA and Reagent Amounts: As mentioned, excessive amounts of plasmid DNA or transfection reagent can be toxic.[1][2] Perform a titration to find the lowest effective concentrations.

  • Change Medium Post-Transfection: After the initial incubation with the transfection complexes (typically 4-6 hours), replace the medium with fresh, complete culture medium to remove residual reagent.[10]

  • Use a Gentler Reagent: Some transfection reagents are inherently more toxic than others. If you are experiencing significant cell death, consider trying a different, less toxic reagent.

  • Ensure Optimal Cell Health: Unhealthy cells are more susceptible to the stress of transfection. Ensure your cells are healthy and actively dividing before starting the experiment.[10]

  • Plate Cells at a Slightly Higher Density: While high confluency can inhibit transfection, a slightly higher starting density can sometimes help the cell monolayer better tolerate the transfection process.

By systematically addressing these common issues, researchers can significantly improve the efficiency and reliability of HEK293 transfection for LHCGR expression studies.

References

Minimizing Org41841 cross-reactivity with FSHR at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Org41841. The focus is on minimizing cross-reactivity with the Follicle-Stimulating Hormone Receptor (FSHR) at high concentrations.

Frequently Asked Questions (FAQs)

Q1: We are observing off-target effects in our experiments with high concentrations of this compound, which we suspect are due to FSHR activation. Why does this happen?

A1: this compound is a known partial agonist for the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR) and the Thyroid-Stimulating Hormone Receptor (TSHR).[1][2] Due to the high homology among glycoprotein hormone receptors, including the FSHR, cross-reactivity can occur, especially at high concentrations.[3][4] While this compound's agonistic activity on FSHR is significantly lower than on LHCGR, requiring millimolar concentrations for activation, this can become a confounding factor in experiments where high doses of the compound are used.[5][6]

Q2: What is the mechanism of this compound's interaction with FSHR?

A2: this compound is an allosteric modulator, meaning it does not bind to the same site as the natural ligand (FSH).[5][6] Instead, it binds to a pocket within the transmembrane helices of the receptor.[2][3] This interaction can, at high concentrations, trigger a conformational change that leads to receptor activation and downstream signaling. At lower, sub-micromolar concentrations, this compound has been shown to act as a pharmacoperone, increasing the cell surface expression of FSHR without causing activation.[5][6]

Q3: How can we experimentally confirm that the observed off-target effects are indeed mediated by FSHR?

A3: To confirm FSHR-mediated off-target effects, you can perform a functional assay in a cell line that expresses FSHR and compare the response to a control cell line that does not. A dose-response experiment with this compound should demonstrate a significant increase in a downstream signaling molecule, such as cyclic AMP (cAMP), only in the FSHR-expressing cells at high concentrations of this compound.

Q4: What are the initial steps to minimize this compound cross-reactivity with FSHR?

A4: The primary strategy is to carefully determine the optimal concentration range of this compound for your intended target (e.g., LHCGR) where its effect is maximized and its cross-reactivity with FSHR is minimized. This can be achieved by conducting parallel dose-response studies on cell lines expressing each receptor individually. Additionally, consider using a specific FSHR antagonist in your experimental setup to block the off-target effects and confirm that they are indeed FSHR-mediated.

Troubleshooting Guides

Issue 1: Inconsistent results in functional assays at high this compound concentrations.
  • Possible Cause: Uncontrolled FSHR cross-reactivity.

  • Troubleshooting Steps:

    • Validate Receptor Expression: Confirm the expression levels of the intended target receptor (e.g., LHCGR) and the potential off-target receptor (FSHR) in your experimental cell line using techniques like qPCR or western blotting.

    • Perform a Concentration Matrix Experiment: Test a wide range of this compound concentrations in both a functional assay for your primary target and a specific counter-screen for FSHR activation (e.g., cAMP assay in FSHR-expressing cells).

    • Data Analysis: Determine the EC50 values for both receptors. The goal is to identify a concentration window where you observe significant activation of your primary target with minimal activation of FSHR.

Issue 2: Difficulty in distinguishing between on-target and off-target signaling.
  • Possible Cause: Overlapping downstream signaling pathways. Both LHCGR and FSHR activation can lead to an increase in intracellular cAMP.[7]

  • Troubleshooting Steps:

    • Use of Receptor-Specific Antagonists: In your experimental setup, include a known selective antagonist for FSHR. If the off-target signal is diminished in the presence of the FSHR antagonist, it confirms the cross-reactivity.

    • Employ Knockdown/Knockout Models: Utilize siRNA or CRISPR/Cas9 to reduce or eliminate the expression of FSHR in your cell model. A reduction in the off-target signal in these modified cells will provide strong evidence for FSHR-mediated effects.

Data Presentation

Table 1: Comparative Potency of this compound on Glycoprotein Hormone Receptors

ReceptorEC50 (µM)Potency Relative to LHCGRReference
LHCGR0.21x[1]
TSHR7.7~38.5x lower[1]
FSHR>1000 (millimolar range)>5000x lower[5][6]

Experimental Protocols

Protocol 1: Competitive Binding Assay to Determine this compound Affinity for FSHR

This protocol is designed to determine the binding affinity (Ki) of this compound for FSHR by measuring its ability to displace a radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing human FSHR (hFSHR)

  • Cell culture medium and reagents

  • Binding buffer (e.g., PBS with 0.1% BSA)

  • Radiolabeled FSH (e.g., ¹²⁵I-FSH)

  • Unlabeled this compound

  • Unlabeled FSH (for non-specific binding determination)

  • Scintillation counter and vials

Procedure:

  • Cell Preparation: Culture hFSHR-expressing HEK293 cells to confluency. Harvest and resuspend the cells in binding buffer to a concentration of 1 x 10⁶ cells/mL.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: hFSHR cells + ¹²⁵I-FSH.

    • Non-specific Binding: hFSHR cells + ¹²⁵I-FSH + excess unlabeled FSH.

    • Competition: hFSHR cells + ¹²⁵I-FSH + varying concentrations of this compound.

  • Incubation: Incubate the plate at 4°C for 18 hours to reach equilibrium.

  • Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter, followed by washing with ice-cold binding buffer.

  • Quantification: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific ¹²⁵I-FSH binding against the log concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific ¹²⁵I-FSH binding).

    • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Functional Assay to Measure this compound-Induced FSHR Activation

This protocol measures the activation of FSHR by this compound by quantifying the downstream production of cyclic AMP (cAMP).

Materials:

  • HEK293 cells stably expressing hFSHR

  • Control HEK293 cells (no hFSHR expression)

  • Cell culture medium

  • Stimulation buffer (e.g., serum-free medium containing a phosphodiesterase inhibitor like IBMX)

  • This compound

  • FSH (positive control)

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based biosensor)

Procedure:

  • Cell Plating: Plate both hFSHR-expressing and control HEK293 cells in a 96-well plate and culture overnight.

  • Pre-incubation: Remove the culture medium and pre-incubate the cells with stimulation buffer for 30 minutes at 37°C.

  • Stimulation: Add varying concentrations of this compound or FSH to the wells. Incubate for 1 hour at 37°C.

  • Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • cAMP Quantification: Measure the intracellular cAMP levels using the chosen assay kit.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP concentration against the log concentration of this compound for both cell lines.

    • Determine the EC50 value for this compound in the hFSHR-expressing cells.

    • Compare the response between the two cell lines to confirm FSHR-specific activation.

Visualizations

G cluster_0 High [this compound] This compound This compound FSHR FSHR (Allosteric Site) This compound->FSHR Binds G_protein Gαs FSHR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Gene_Expression Altered Gene Expression CREB->Gene_Expression

Caption: this compound cross-reactivity signaling pathway via FSHR.

Caption: Workflow for minimizing this compound cross-reactivity.

References

Best practices for handling and storing Org41841

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the effective handling, storage, and experimental use of Org41841.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule that acts as a partial agonist for two G protein-coupled receptors (GPCRs): the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR) and the Thyroid-Stimulating Hormone Receptor (TSHR).[1] Its mechanism of action involves binding to these receptors and activating the Gs alpha subunit signaling cascade, leading to the production of cyclic AMP (cAMP).[2][3]

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage, this compound powder should be stored at -20°C. When in solution, it is recommended to store aliquots at -80°C to minimize freeze-thaw cycles.[1]

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in dimethyl sulfoxide (DMSO).[1] To prepare a stock solution, dissolve the powdered compound in high-quality, anhydrous DMSO to the desired concentration. It is advisable to prepare fresh dilutions for each experiment from the stock solution.

Q4: Can this compound be used in in vivo studies?

A4: Yes, this compound can be administered in vivo. Oral gavage is a common method for administering small molecules to rodents.[4][5] It is crucial to use a vehicle in which the compound is soluble and that is safe for the animals.

Troubleshooting Guides

This section addresses common issues that may arise during experiments with this compound.

Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.

  • Question: My experimental results with this compound are variable. What could be the cause?

  • Answer: Inconsistent results can stem from several factors:

    • Cell Health and Passage Number: Ensure you are using cells that are healthy, within a consistent and low passage number, and in the logarithmic growth phase.

    • Compound Stability: this compound, like many small molecules, can degrade over time, especially in solution. Prepare fresh dilutions from a properly stored stock for each experiment and avoid repeated freeze-thaw cycles.[6]

    • Assay Conditions: Optimize cell seeding density and the duration of the assay. High cell confluency can impact results.

Issue 2: High background signal in cAMP assays.

  • Question: I'm observing a high basal cAMP level in my control wells. How can I reduce this?

  • Answer: High background can be due to:

    • Cell Stress: Over-trypsinization or harsh handling of cells can lead to elevated basal cAMP levels. Be gentle during cell seeding and manipulation.

    • Phosphodiesterase (PDE) Activity: Endogenous PDEs degrade cAMP. Including a PDE inhibitor, such as IBMX, in your assay buffer can help to stabilize the cAMP signal.

Issue 3: No response or low efficacy of this compound.

  • Question: I am not observing the expected agonist effect of this compound. What should I check?

  • Answer: A lack of response could be due to:

    • Receptor Expression: Confirm that your cell line expresses sufficient levels of either LHCGR or TSHR.

    • Incorrect Concentration: Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal working concentration for your specific cell line and assay.

    • Compound Degradation: As mentioned, ensure the integrity of your this compound stock.[7] Consider purchasing a new batch if degradation is suspected.

Quantitative Data Summary

ParameterValueSource
Storage (Powder) -20°CMedChemExpress
Storage (in Solvent) -80°CMedChemExpress
Solubility DMSOMedChemExpress
EC50 (LHCGR) ~0.2 µMMedChemExpress
EC50 (TSHR) ~7.7 µMMedChemExpress

Experimental Protocols

Protocol 1: In Vitro cAMP Accumulation Assay

This protocol outlines a method to measure the effect of this compound on intracellular cAMP levels in a cell line expressing either LHCGR or TSHR.

Materials:

  • Cells expressing LHCGR or TSHR (e.g., HEK293-LHCGR or HEK293-TSHR)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • This compound

  • DMSO (anhydrous)

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • cAMP assay kit (e.g., ELISA-based)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, perform serial dilutions of this compound in serum-free cell culture medium containing a PDE inhibitor.

  • Cell Treatment: Remove the growth medium from the cells and replace it with the prepared this compound dilutions. Include a vehicle control (medium with DMSO and PDE inhibitor only).

  • Incubation: Incubate the plate at 37°C for a predetermined optimal time (e.g., 30 minutes).

  • Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • cAMP Measurement: Measure the intracellular cAMP levels using the cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.

Protocol 2: In Vivo Oral Administration in Mice

This protocol provides a general guideline for the oral administration of this compound to mice.

Materials:

  • This compound

  • Vehicle (e.g., a solution of 0.5% carboxymethylcellulose)

  • Mice

  • Oral gavage needles (flexible tip recommended)

  • Syringes

Procedure:

  • Animal Acclimatization: Allow the mice to acclimate to the housing conditions for at least one week before the experiment.

  • Compound Formulation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration. Ensure the formulation is stable for the duration of the experiment.

  • Dosing: a. Gently restrain the mouse. b. Measure the appropriate volume of the this compound suspension based on the animal's body weight. c. Carefully insert the gavage needle into the esophagus and deliver the dose directly into the stomach.

  • Monitoring: Monitor the animals for any adverse effects immediately after dosing and at regular intervals as required by the experimental design.[4]

  • Endpoint Analysis: At the designated time points, collect tissues or blood samples for downstream analysis (e.g., hormone levels, gene expression).

Signaling Pathway and Experimental Workflow Diagrams

Org41841_Signaling_Pathway This compound Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GPCR LHCGR / TSHR (GPCR) This compound->GPCR binds G_protein Gs Protein (alpha, beta, gamma) GPCR->G_protein activates AC Adenylyl Cyclase G_protein->AC activates ATP ATP cAMP cAMP ATP->cAMP converted by AC PKA_inactive Inactive PKA cAMP->PKA_inactive binds PKA_active Active PKA PKA_inactive->PKA_active activates CREB CREB PKA_active->CREB phosphorylates pCREB pCREB CREB->pCREB Gene Target Gene Transcription pCREB->Gene activates

Caption: this compound activates LHCGR/TSHR, initiating the Gs-cAMP-PKA signaling cascade.

Experimental_Workflow General Experimental Workflow for this compound prep 1. Preparation - Prepare this compound stock - Culture cells / Acclimate animals treatment 2. Treatment - Dose-response treatment (in vitro) - Oral administration (in vivo) prep->treatment incubation 3. Incubation / Dosing Period - Specified time for cell treatment - Duration of in vivo study treatment->incubation collection 4. Sample Collection - Cell lysates - Tissues / Blood incubation->collection analysis 5. Downstream Analysis - cAMP assay - Hormone measurement - Gene expression collection->analysis

Caption: A generalized workflow for conducting experiments with this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Efficacy start Low or No Efficacy Observed check_compound Check Compound Integrity - Fresh dilutions? - Proper storage? start->check_compound check_cells Verify Cell System - Receptor expression? - Cell health? start->check_cells check_assay Review Assay Parameters - Correct concentration range? - Optimal incubation time? start->check_assay resolve_compound Solution: Prepare fresh stock and dilutions check_compound->resolve_compound resolve_cells Solution: Use validated cells, check passage number check_cells->resolve_cells resolve_assay Solution: Perform dose-response and time-course optimization check_assay->resolve_assay

Caption: A logical approach to troubleshooting low efficacy issues with this compound.

References

Technical Support Center: Interpreting Partial Agonist Effects of Org 41841 in Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Org 41841 in functional assays. The information is designed to assist in the accurate interpretation of its partial agonist effects on the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR) and the Thyroid-Stimulating Hormone Receptor (TSHR), as well as its pharmacoperone activity on the Follicle-Stimulating Hormone Receptor (hFSHR).

Frequently Asked Questions (FAQs)

Q1: What is Org 41841 and what are its primary targets?

Org 41841 is a small molecule, thienopyrimidine compound that acts as a partial agonist for two G-protein coupled receptors (GPCRs): the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR) and the Thyroid-Stimulating Hormone Receptor (TSHR)[1][2]. It is also known to exhibit pharmacoperone activity on the Follicle-Stimulating Hormone Receptor (hFSHR), meaning it can rescue the cell surface expression of misfolded hFSHR mutants[3][4].

Q2: What does it mean that Org 41841 is a "partial agonist"?

A partial agonist is a compound that binds to and activates a receptor, but only elicits a partial response compared to a full agonist, even at saturating concentrations. This means that while Org 41841 activates LHCGR and TSHR, the maximal effect (Emax) it can produce is lower than that of the endogenous full agonists, luteinizing hormone (LH) for LHCGR and thyroid-stimulating hormone (TSH) for TSHR. In the presence of a full agonist, a partial agonist can act as a competitive antagonist.

Q3: What are the key quantitative parameters for Org 41841's activity?

The following table summarizes the key in vitro pharmacological parameters for Org 41841.

ParameterReceptorValueNotes
EC50 LHCGR0.2 µMConcentration for 50% of maximal effect.
Emax LHCGRNot explicitly quantified in reviewed literatureDescribed as a partial agonist.
EC50 TSHR7.7 µMConcentration for 50% of maximal effect.
Emax TSHR~99%In M9 mutant TSHR-expressing cells, relative to TSH.

Q4: How does the pharmacoperone activity of Org 41841 on hFSHR differ from its agonist activity?

As a pharmacoperone, Org 41841 can assist in the proper folding and trafficking of the hFSHR to the cell surface[3][4]. This is distinct from its agonist activity where it directly activates the receptor's signaling cascade. The pharmacoperone effect leads to an increased number of functional receptors on the plasma membrane, which can then be activated by the endogenous ligand (FSH). Org 41841 itself does not show significant agonistic action on the hFSHR at sub-millimolar concentrations[3][5].

Troubleshooting Guides for Functional Assays

cAMP Accumulation Assays

Cyclic AMP (cAMP) is a key second messenger produced upon the activation of Gs-coupled receptors like LHCGR and TSHR. Measuring cAMP levels is a common functional assay to assess the activity of agonists.

Q1: My dose-response curve for Org 41841 is showing a very low maximal response compared to the full agonist. Is this expected?

Yes, this is the hallmark of a partial agonist. The maximal effect (Emax) of Org 41841 will be lower than that of LH or TSH. The key is to ensure your assay has a sufficient signal-to-background window to reliably detect this submaximal response.

Troubleshooting Steps:

  • Optimize Cell Number: Ensure you are using an optimal cell density. Too few cells may result in a weak signal, while too many can lead to a high background.

  • Use a PDE Inhibitor: Phosphodiesterases (PDEs) degrade cAMP. Including a broad-spectrum PDE inhibitor like IBMX (3-isobutyl-1-methylxanthine) in your assay buffer is crucial to allow for cAMP accumulation and a more robust signal.

  • Check Receptor Expression Levels: The observed efficacy of a partial agonist can be influenced by the receptor expression level in your cell line. In systems with high receptor reserve, a partial agonist may appear to have higher efficacy.

  • Confirm Full Agonist Activity: Always run a full agonist (LH or TSH) in parallel as a positive control to confirm that the cells are responding appropriately and to establish the maximal response of the system.

Q2: I am observing a "bell-shaped" dose-response curve with Org 41841. What could be the cause?

A bell-shaped curve, where the response decreases at higher concentrations, can be due to several factors:

  • Receptor Desensitization/Internalization: At high concentrations, prolonged stimulation by Org 41841 may lead to receptor desensitization and internalization, reducing the number of available receptors on the cell surface and thus decreasing the signal.

  • Off-Target Effects: At high concentrations, Org 41841 might interact with other cellular targets that inhibit adenylyl cyclase or activate pathways that counteract the cAMP signal.

  • Compound Cytotoxicity: High concentrations of any compound can be toxic to cells, leading to a decrease in signal. It is important to assess cell viability in parallel.

Troubleshooting Steps:

  • Time-Course Experiment: Perform a time-course experiment to determine the optimal incubation time before receptor desensitization becomes significant.

  • Lower Incubation Temperature: Performing the assay at a lower temperature can slow down cellular processes like receptor internalization.

  • Cell Viability Assay: Run a parallel cytotoxicity assay (e.g., MTT or LDH assay) to rule out cell death at high concentrations of Org 41841.

CRE-Luciferase Reporter Gene Assays

These assays measure the transcriptional activation of a reporter gene (luciferase) driven by a promoter containing cAMP Response Elements (CRE). This provides a downstream readout of Gs-coupled receptor activation.

Q1: The fold-induction of luciferase activity with Org 41841 is significantly lower than with the full agonist. How do I interpret this?

Similar to the cAMP assay, this is the expected result for a partial agonist. The transcriptional response will be proportional to the level of cAMP produced, which is lower for a partial agonist.

Troubleshooting Steps:

  • Optimize Transfection Efficiency: If using transient transfection, ensure high transfection efficiency of your CRE-luciferase reporter plasmid. Use a co-transfected control plasmid (e.g., expressing Renilla luciferase) to normalize for transfection efficiency.

  • Optimize Agonist Incubation Time: Reporter gene assays require longer incubation times (typically 4-24 hours) than cAMP assays to allow for transcription and translation of the reporter protein. Optimize this incubation time for your specific cell system.

  • Serum-Starve Cells: Serum contains factors that can activate various signaling pathways and increase background luciferase activity. It is recommended to serum-starve the cells for a few hours before and during agonist stimulation.

  • Check for Luciferase Inhibition: At high concentrations, some compounds can directly inhibit the luciferase enzyme. To rule this out, you can test the effect of high concentrations of Org 41841 on cells stimulated with a known activator of the pathway, like forskolin.

Pharmacoperone Activity Assay for hFSHR

This assay assesses the ability of Org 41841 to increase the cell surface expression of hFSHR.

Q1: How can I measure the increase in hFSHR cell surface expression after treatment with Org 41841?

There are several methods to quantify the cell surface expression of hFSHR:

  • Radioligand Binding Assay: Use a radiolabeled ligand for hFSHR (e.g., ¹²⁵I-FSH) to perform saturation binding analysis on cells pre-treated with Org 41841 versus a vehicle control. An increase in the Bmax (maximal number of binding sites) with no significant change in the Kd (binding affinity) indicates an increase in receptor number at the cell surface.

  • ELISA: For epitope-tagged receptors, a cell-surface ELISA can be performed on non-permeabilized cells using an antibody against the extracellular tag.

  • Flow Cytometry: Similar to ELISA, flow cytometry can be used to quantify the surface expression of tagged receptors using a fluorescently labeled antibody.

  • Functional Rescue: In cells expressing a misfolded hFSHR mutant that is retained intracellularly, pre-treatment with Org 41841 should lead to an increased functional response (e.g., cAMP production) upon subsequent stimulation with FSH.

Troubleshooting Steps:

  • Optimize Org 41841 Pre-incubation Time and Concentration: The pharmacoperone effect is dependent on both the concentration of Org 41841 and the duration of pre-incubation. These parameters should be optimized for your cell line.

  • Washout Step is Crucial: To ensure you are measuring the rescued receptor's response to its cognate ligand (FSH) and not the direct effect of Org 41841, it is essential to thoroughly wash the cells to remove Org 41841 after the pre-incubation period.

  • Confirm Lack of Direct Agonism: Run a control where cells expressing hFSHR are treated with Org 41841 without any subsequent FSH stimulation to confirm the absence of direct agonistic activity at the concentrations used for the pharmacoperone assay.

Experimental Protocols

cAMP Accumulation Assay Protocol for Partial Agonist Characterization
  • Cell Seeding: Seed cells expressing either LHCGR or TSHR in a 96-well plate at a pre-determined optimal density and culture overnight.

  • Serum Starvation (Optional but Recommended): The next day, replace the growth medium with serum-free medium and incubate for 2-4 hours.

  • Preparation of Agonist Solutions: Prepare serial dilutions of Org 41841 and the full agonist (LH or TSH) in assay buffer (e.g., serum-free medium containing a PDE inhibitor like 0.5 mM IBMX).

  • Agonist Stimulation: Aspirate the medium from the cells and add the agonist solutions. Incubate for the optimized time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen) according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the cAMP concentration against the log of the agonist concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope).

    • Determine the EC50 and Emax values for both Org 41841 and the full agonist.

    • The partial agonism of Org 41841 is confirmed if its Emax is significantly lower than the Emax of the full agonist.

CRE-Luciferase Reporter Gene Assay Protocol for Partial Agonist Characterization
  • Cell Seeding and Transfection: Seed cells in a 96-well plate. Co-transfect with a CRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent. Allow cells to recover and express the reporters for 24-48 hours.

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate for at least 4 hours.

  • Agonist Stimulation: Add serial dilutions of Org 41841 and the full agonist (LH or TSH) to the cells. Incubate for an optimized duration (e.g., 6-24 hours).

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.

    • Plot the normalized luciferase activity (as fold induction over basal) against the log of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax for both compounds.

    • Confirm partial agonism by observing a lower Emax for Org 41841 compared to the full agonist.

Signaling Pathway and Experimental Workflow Diagrams

Gs_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Org41841 This compound LHCGR/TSHR LHCGR/ TSHR This compound->LHCGR/TSHR binds G_protein Gs Protein (α, β, γ) LHCGR/TSHR->G_protein activates AC Adenylyl Cyclase G_protein->AC activates ATP ATP cAMP cAMP ATP->cAMP converts PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates CRE CRE CREB->CRE binds to Gene_Transcription Gene Transcription CRE->Gene_Transcription initiates

Caption: Gs signaling pathway activated by Org 41841.

Pharmacoperone_Workflow Start Start Seed_Cells Seed cells expressing misfolded hFSHR mutant Start->Seed_Cells Pre_incubation Pre-incubate cells with Org 41841 or vehicle Seed_Cells->Pre_incubation Washout Thoroughly wash cells to remove unbound compound Pre_incubation->Washout Stimulation Stimulate with FSH (full agonist) Washout->Stimulation Functional_Readout Measure functional response (e.g., cAMP accumulation) Stimulation->Functional_Readout Data_Analysis Compare FSH response in Org 41841 vs. vehicle-treated cells Functional_Readout->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for assessing pharmacoperone activity.

References

Validation & Comparative

A Comparative Analysis of Org41841 and Endogenous Ligands LH and hCG at the Lutropin/Choriogonadotropin Receptor

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the binding, signaling, and functional selectivity of the synthetic small molecule agonist Org41841 in comparison to the natural glycoprotein hormones, Luteinizing Hormone (LH) and human Chorionic Gonadotropin (hCG), at the LH/CGR.

This guide provides a comprehensive comparison of the synthetic, low molecular weight agonist this compound with the endogenous glycoprotein hormones, Luteinizing Hormone (LH) and human Chorionic Gonadotropin (hCG), in their interaction with the Luteinizing Hormone/Choriogonadotropin Receptor (LH/CGR). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of the LH/CGR and the development of novel therapeutics targeting this receptor.

Introduction to the Ligands and their Receptor

The Luteinizing Hormone/Choriogonadotropin Receptor (LH/CGR) is a G protein-coupled receptor (GPCR) crucial for reproductive function.[1] It is primarily activated by two endogenous glycoprotein hormones: Luteinizing Hormone (LH), produced by the pituitary gland, and human Chorionic Gonadotropin (hCG), produced by the placenta during pregnancy.[1] While both hormones bind to the same receptor, they elicit distinct downstream signaling pathways, a phenomenon known as biased agonism.[2][3] This differential signaling is thought to be responsible for their unique physiological roles.[4][5]

This compound is a synthetically developed, orally active, low molecular weight partial agonist of the LH/CGR.[6][7][8] Unlike the large glycoprotein hormones that bind to the extracellular domain of the receptor, this compound is an allosteric agonist that binds within the transmembrane domain of the LH/CGR.[7] This distinct binding mode and its partial agonistic nature present a unique pharmacological profile compared to the endogenous ligands.

Comparative Data on Receptor Binding and Functional Activity

The following tables summarize the available quantitative data on the binding affinities and functional potencies and efficacies of this compound, LH, and hCG at the LH/CGR. It is important to note that direct comparison of binding affinities is challenging due to the different binding sites of the endogenous ligands and the allosteric modulator this compound.

Table 1: Binding Characteristics at the LH/CGR

LigandReceptor Binding ParameterValueCell TypeReference
hCG IC50 (displacement of [125I]hCG)1.7 pMCOS-7 cells[4]
LH IC50 (displacement of [125I]hCG)13.0 pMCOS-7 cells[4]
This compound Binding SiteTransmembrane Domain (Allosteric)-[7]
Competition with LHDoes not compete for LH binding-[7]

Table 2: Functional Activity - cAMP Signaling Pathway

LigandParameterValueCell TypeReference
rhCG EC50107 ± 14 pMHuman Granulosa Cells[9]
EmaxNot ReportedHuman Granulosa Cells[9]
rhLH EC50530 ± 51 pMHuman Granulosa Cells[9]
EmaxNot ReportedHuman Granulosa Cells[9]
This compound EC500.2 µMNot Specified[8]
EfficacyPartial AgonistNot Specified[6][10]

Table 3: Functional Activity - β-Arrestin 2 Recruitment

LigandParameterValueCell TypeReference
rhCG EC5012-fold lower than rhLHHEK293 cells[11]
EmaxHigher than rhLHHEK293 cells[2]
rhLH EC50Not explicitly statedHEK293 cells[11]
EmaxLower than rhCGHEK293 cells[2]
This compound EC50Not Reported--
EmaxNot Reported--

Signaling Pathways and Biased Agonism

The differential activation of intracellular signaling pathways by LH and hCG is a key aspect of their distinct physiological functions. hCG is a more potent activator of the Gs/cAMP pathway, which is primarily associated with steroidogenesis.[9][12] In contrast, LH shows a preference for activating the Gq/11 and Gi pathways, leading to the activation of the ERK1/2 and AKT signaling cascades, which are involved in cellular proliferation and survival.[4][12] This biased agonism is a critical consideration in the development of therapeutic agents targeting the LH/CGR.

This compound, as a partial agonist, activates the cAMP pathway but its full signaling profile, particularly concerning β-arrestin recruitment and other pathways, requires further investigation.[8] Its allosteric nature may also contribute to a unique signaling signature.

cluster_ligands Ligands cluster_receptor LH/CGR cluster_pathways Signaling Pathways This compound This compound LHCGR_TM Transmembrane Domain This compound->LHCGR_TM LH LH LHCGR_ECD Extracellular Domain LH->LHCGR_ECD hCG hCG hCG->LHCGR_ECD Gs_cAMP Gs -> AC -> cAMP -> PKA (Steroidogenesis) LHCGR_TM->Gs_cAMP Partial Agonist LHCGR_ECD->Gs_cAMP ++ (hCG) + (LH) Gq_PLC Gq/11 -> PLC -> IP3/DAG (Ca2+ mobilization) LHCGR_ECD->Gq_PLC + (hCG) ++ (LH) Gi_ERK Gi -> ERK/AKT (Proliferation/Survival) LHCGR_ECD->Gi_ERK + (hCG) +++ (LH) BetaArrestin β-Arrestin Recruitment (Internalization, Signaling) LHCGR_ECD->BetaArrestin ++ (hCG) + (LH)

Caption: Signaling pathways of this compound, LH, and hCG at the LH/CGR.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.

Radioligand Binding Assay (Competitive)

This protocol is designed to determine the binding affinity of unlabeled ligands (e.g., LH, hCG) by measuring their ability to compete with a radiolabeled ligand for binding to the LH/CGR.

start Start prep Prepare cell membranes expressing LH/CGR start->prep incubate Incubate membranes with fixed concentration of [125I]hCG and varying concentrations of unlabeled ligand (LH or hCG) prep->incubate separate Separate bound and free radioligand by filtration incubate->separate wash Wash filters to remove unbound radioligand separate->wash count Quantify radioactivity on filters wash->count analyze Analyze data to determine IC50 and calculate Ki count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Detailed Steps:

  • Cell Membrane Preparation:

    • Culture cells expressing the LH/CGR (e.g., HEK293 or COS-7 cells) to confluency.

    • Harvest cells and homogenize in a cold buffer (e.g., Tris-HCl with protease inhibitors).

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at a high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in a binding buffer and determine the protein concentration.

  • Binding Reaction:

    • In a 96-well plate, add a fixed concentration of radiolabeled hCG (e.g., [125I]hCG).

    • Add increasing concentrations of the unlabeled competitor ligand (LH or hCG).

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This assay measures the ability of a ligand to stimulate the production of cyclic AMP (cAMP), a key second messenger in the Gs-mediated signaling pathway.

start Start seed_cells Seed cells expressing LH/CGR into a 96-well plate start->seed_cells incubate_cells Incubate cells overnight seed_cells->incubate_cells pre_treat Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) incubate_cells->pre_treat stimulate Stimulate cells with varying concentrations of ligand (this compound, LH, or hCG) pre_treat->stimulate lyse_cells Lyse cells to release intracellular cAMP stimulate->lyse_cells measure_cAMP Measure cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) lyse_cells->measure_cAMP analyze Analyze data to determine EC50 and Emax measure_cAMP->analyze end End analyze->end start Start transfect_cells Co-transfect cells with LH/CGR and a β-arrestin reporter system (e.g., BRET, FRET) start->transfect_cells seed_cells Seed transfected cells into a 96-well plate transfect_cells->seed_cells incubate_cells Incubate cells overnight seed_cells->incubate_cells stimulate Stimulate cells with varying concentrations of ligand (this compound, LH, or hCG) incubate_cells->stimulate measure_signal Measure the reporter signal (e.g., luminescence, fluorescence) stimulate->measure_signal analyze Analyze data to determine EC50 and Emax for β-arrestin recruitment measure_signal->analyze end End analyze->end

References

A Comparative Guide to LHCGR Modulators: Agonists vs. Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR) is a critical G protein-coupled receptor (GPCR) that plays a pivotal role in reproductive physiology.[1][2][3] Its activation by luteinizing hormone (LH) and human chorionic gonadotropin (hCG) is essential for processes such as follicular maturation, ovulation, and testosterone production.[1][2] Consequently, the modulation of LHCGR activity with small molecule agonists and antagonists presents a significant therapeutic potential for various reproductive disorders and hormone-sensitive cancers.[4]

This guide provides a comparative overview of LHCGR modulators, with a focus on the small molecule partial agonist Org41841 and a selection of known LHCGR antagonists. We present key performance data, detailed experimental protocols for modulator validation, and visual diagrams of the associated signaling pathways and experimental workflows.

Comparative Analysis of LHCGR Modulators

The following table summarizes the quantitative data for this compound and other representative LHCGR antagonists. It is important to note that this compound is a partial agonist, not an antagonist, and also exhibits activity at the Thyroid-Stimulating Hormone Receptor (TSHR).[5][6][7]

Compound NameModulator TypeTarget(s)Potency (EC50/IC50)Key Findings
This compound Partial AgonistLHCGR, TSHREC50: 0.2 µM (LHCGR), 7.7 µM (TSHR)[5]Allosteric modulator that binds to the transmembrane domain.[6][8] Also acts as a pharmacoperone for the Follicle-Stimulating Hormone Receptor (FSHR).[9][10]
LUF5771 Antagonist (NAM)LHCGR-First low molecular weight negative allosteric modulator (NAM) for LHCGR.[8]
BAY-298 Antagonist (NAM)LHCGR-Potent negative allosteric modulator suitable for in vivo studies; reduces LH-dependent sex steroid serum levels.[8]
BAY-899 Antagonist (NAM)LHCGR-Potent negative allosteric modulator that reduces serum estradiol levels in vivo.[8]
RU486 (Mifepristone) Indirect AntagonistProgesterone Receptor-Represses LHCGR expression and LH/hCG signaling in human granulosa cells.[11][12]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these modulators, it is crucial to visualize the LHCGR signaling cascade and the experimental procedures used for their validation.

LHCGR Signaling Pathway

Upon binding of an agonist like LH, hCG, or a partial agonist such as this compound, the LHCGR undergoes a conformational change. This primarily activates the Gs alpha subunit of the associated G protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[1][2][13] cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately leading to steroidogenesis and other cellular responses.[2][13] The receptor can also couple to other signaling pathways, including the Gq/phospholipase C (PLC) pathway and β-arrestin-mediated pathways.[3][13][14]

LHCGR_Signaling cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular LHCGR LHCGR G_protein G Protein (Gs/Gq) LHCGR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gs PLC Phospholipase C (PLC) G_protein->PLC Gq cAMP cAMP AC->cAMP Converts IP3 IP3 PLC->IP3 Cleaves DAG DAG PLC->DAG Cleaves Agonist Agonist (LH, hCG, this compound) Agonist->LHCGR Activates Antagonist Antagonist (e.g., BAY-298) Antagonist->LHCGR Inhibits ATP ATP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Steroidogenesis Steroidogenesis & Cellular Response CREB->Steroidogenesis Promotes Transcription PIP2 PIP2 PKC PKC DAG->PKC Activates Experimental_Workflow start Test Compound binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay Functional Assay (e.g., cAMP accumulation) start->functional_assay agonist_path Agonist Activity? (Increase in cAMP) functional_assay->agonist_path antagonist_path Antagonist Activity? (Inhibition of agonist-induced cAMP) agonist_path->antagonist_path No determine_ec50 Determine EC50 agonist_path->determine_ec50 Yes determine_ic50 Determine IC50 antagonist_path->determine_ic50 Yes specificity_assay Specificity Assay (e.g., vs. TSHR, FSHR) antagonist_path->specificity_assay No determine_ec50->specificity_assay determine_ic50->specificity_assay conclusion Characterized Modulator specificity_assay->conclusion

References

Comparative Analysis of Org41841 and Other Low Molecular Weight GPCR Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the low molecular weight (LMW) G protein-coupled receptor (GPCR) agonist, Org41841, with other relevant LMW agonists. The focus is on performance, supported by experimental data, to aid in research and development decisions. This compound is a notable thienopyrimidine compound that functions as a partial agonist for the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR) and the Thyroid-Stimulating Hormone Receptor (TSHR)[1]. Its allosteric mode of action, binding within the transmembrane domain of the receptor, distinguishes it from the endogenous glycoprotein hormones that bind to the extracellular domain[2]. This unique characteristic has spurred interest in its therapeutic potential and has led to the development of other related LMW agonists.

Quantitative Performance Comparison

The following tables summarize the quantitative data for this compound and comparable LMW GPCR agonists, primarily other thienopyrimidine derivatives targeting the LHCGR. It is important to note that direct head-to-head comparisons in single studies are limited, and data has been collated from various sources. Experimental conditions may vary between studies.

Table 1: In Vitro Agonist Activity at the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR)

CompoundTarget ReceptorAssay TypeCell LineParameterValueReference
This compound LHCGRcAMP accumulationNot SpecifiedEC500.2 µM[1]
Org43553 LHCGRAdenylate cyclase stimulationRat testicular membranesActivityComparable to TP03[3]
TP03 LHCGRAdenylate cyclase stimulationRat testicular membranesActivityComparable to Org43553[3]
TP4/2 LHCGRAdenylyl cyclase stimulationRat testicular membranesEfficacyLess effective than hCG in single administration[4]

Table 2: In Vitro Agonist Activity at the Thyroid-Stimulating Hormone Receptor (TSHR)

CompoundTarget ReceptorAssay TypeCell LineParameterValueReference
This compound TSHRcAMP accumulationNot SpecifiedEC507.7 µM[1]

Table 3: In Vivo Activity

CompoundModelRoute of AdministrationEffectReference
Org43553 MiceIntraperitoneal injectionReduction in fat mass[5]
TP03 Male RatsNot SpecifiedDose-dependent stimulation of testosterone synthesis[3]
TP03 Immature Female RatsNot SpecifiedIncreased progesterone levels[3]
TP4/2 Young, Aging, and Diabetic Male RatsIntraperitoneal/SubcutaneousStimulation of testicular steroidogenesis[2][4]

Signaling Pathways and Mechanism of Action

This compound and other thienopyrimidine-based LMW agonists act as allosteric modulators of the LHCGR and TSHR. They bind to a pocket within the transmembrane helices of the receptor, inducing a conformational change that triggers downstream signaling, primarily through the Gs/cAMP pathway. This is in contrast to the orthosteric binding of the large glycoprotein hormones (LH, hCG, TSH) to the extracellular domain.

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Endogenous Ligand (LH/hCG) Endogenous Ligand (LH/hCG) LHCGR LHCGR Endogenous Ligand (LH/hCG)->LHCGR Orthosteric Binding G_Protein Gαs LHCGR->G_Protein Activation This compound This compound This compound->LHCGR Allosteric Binding Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activation cAMP cAMP Adenylate_Cyclase->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Steroidogenesis, Ovulation, etc. PKA->Cellular_Response Phosphorylation of target proteins

Caption: Simplified signaling pathway of LHCGR activation.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity of a test compound to a receptor by measuring its ability to compete with a radiolabeled ligand.

  • Membrane Preparation:

    • Cells or tissues expressing the target GPCR are homogenized in a cold lysis buffer.

    • The homogenate is centrifuged to pellet the membranes.

    • The membrane pellet is washed and resuspended in a binding buffer. Protein concentration is determined using a suitable method (e.g., BCA assay)[6].

  • Assay Procedure:

    • In a 96-well plate, membrane homogenate is incubated with a fixed concentration of a suitable radioligand (e.g., [125I]-hCG for LHCGR) and varying concentrations of the unlabeled test compound (e.g., this compound)[7].

    • The incubation is carried out at a specific temperature (e.g., 30°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium[6].

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled agonist.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through a glass fiber filter, separating bound from free radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioactivity[6].

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

    • The inhibition constant (Ki) is then determined using the Cheng-Prusoff equation[7].

Start Start Prepare_Membranes Prepare Receptor Membranes Start->Prepare_Membranes Incubate Incubate Membranes with Radioligand & Test Compound Prepare_Membranes->Incubate Filter Separate Bound and Free Radioligand (Filtration) Incubate->Filter Count Measure Radioactivity Filter->Count Analyze Calculate IC50 and Ki Count->Analyze End End Analyze->End

Caption: Workflow for a competitive radioligand binding assay.
cAMP Functional Assay

This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a key second messenger in GPCR signaling.

  • Cell Culture and Transfection:

    • A suitable cell line (e.g., HEK293 or CHO) is cultured in appropriate media.

    • Cells are transiently or stably transfected with a plasmid encoding the target GPCR[8].

  • Assay Procedure:

    • Transfected cells are seeded into 96- or 384-well plates.

    • After a period of stabilization, cells are treated with varying concentrations of the test agonist (e.g., this compound).

    • The stimulation is typically carried out in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation[1].

    • For Gi-coupled receptors, cells are co-stimulated with forskolin to induce a measurable level of cAMP that can then be inhibited by the agonist[9].

  • cAMP Measurement:

    • Following stimulation, cells are lysed.

    • The intracellular cAMP concentration is determined using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence), ELISA (Enzyme-Linked Immunosorbent Assay), or bioluminescent assays (e.g., GloSensor)[8][10][11].

    • These assays typically involve a labeled cAMP tracer that competes with the cAMP from the cell lysate for binding to a specific anti-cAMP antibody.

  • Data Analysis:

    • A standard curve is generated using known concentrations of cAMP.

    • The amount of cAMP produced in response to the test compound is quantified by interpolating from the standard curve.

    • The EC50 (the concentration of agonist that produces 50% of the maximal response) is determined by fitting the dose-response data to a sigmoidal curve[11].

Start Start Culture_Cells Culture and Transfect Cells with GPCR Start->Culture_Cells Seed_Cells Seed Cells into Assay Plates Culture_Cells->Seed_Cells Stimulate Stimulate Cells with Test Agonist Seed_Cells->Stimulate Lyse_Cells Lyse Cells Stimulate->Lyse_Cells Measure_cAMP Measure Intracellular cAMP Concentration Lyse_Cells->Measure_cAMP Analyze Calculate EC50 Measure_cAMP->Analyze End End Analyze->End

Caption: Workflow for a cell-based cAMP functional assay.

Concluding Remarks

This compound represents a significant advancement in the development of LMW agonists for glycoprotein hormone receptors. Its ability to act as a partial agonist at both LHCGR and TSHR highlights both its potential and the challenge of achieving receptor selectivity. The comparative data presented here for other thienopyrimidine derivatives, such as Org43553, TP03, and TP4/2, demonstrate the ongoing efforts to optimize the potency, efficacy, and selectivity of this class of compounds. The detailed experimental protocols provide a foundation for researchers to conduct their own comparative studies and further explore the structure-activity relationships of these and novel LMW GPCR agonists. Future research will likely focus on developing more selective agonists and characterizing their in vivo pharmacokinetic and pharmacodynamic profiles to unlock their full therapeutic potential.

References

A Comparative Guide to the Signaling Pathways of Org41841, Luteinizing Hormone (LH), and Human Chorionic Gonadotropin (hCG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the signaling mechanisms of the small molecule agonist Org41841 with the endogenous glycoprotein hormones, Luteinizing Hormone (LH) and human Chorionic Gonadotropin (hCG). All three molecules exert their effects through the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR), a key regulator of reproductive function. Understanding the nuances of their signaling pathways is crucial for the development of novel therapeutics targeting this receptor.

Introduction to the Ligands and their Receptor

The Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR) is a G protein-coupled receptor (GPCR) predominantly expressed in the gonads.[1] It plays a vital role in follicular maturation, ovulation, and the maintenance of the corpus luteum in females, as well as testosterone production by Leydig cells in males.[2][3]

  • Luteinizing Hormone (LH) is a glycoprotein hormone produced by the pituitary gland. It is a key regulator of the menstrual cycle and ovulation.[4]

  • Human Chorionic Gonadotropin (hCG) is a glycoprotein hormone produced primarily by the placenta during pregnancy. It is essential for the maintenance of the corpus luteum in early pregnancy.[4]

  • This compound is a low molecular weight, non-peptide, allosteric agonist of the LHCGR.[5] Unlike LH and hCG, which bind to the extracellular domain of the receptor, this compound binds within the transmembrane helices.[6] It is also known to act as a partial agonist at the Thyroid-Stimulating Hormone Receptor (TSHR).[5]

While LH and hCG bind to the same orthosteric site on the LHCGR, evidence suggests they can induce distinct downstream signaling cascades, a phenomenon known as biased agonism.[7][8] this compound, as an allosteric agonist, also presents a unique signaling profile.

Comparative Analysis of Signaling Pathways

The activation of the LHCGR by these ligands initiates a cascade of intracellular signaling events. The most well-characterized pathway is the Gαs-protein-mediated activation of adenylyl cyclase, leading to the production of cyclic AMP (cAMP). However, other pathways, including those involving Phospholipase C (PLC), Extracellular signal-regulated kinases (ERK), and Protein Kinase B (AKT), are also implicated.

Activation of the Gαs pathway and subsequent cAMP production is a primary response to LHCGR stimulation.

LigandReceptor InteractionPotency (EC50)Efficacy (Emax)
This compound Allosteric (Transmembrane Domain)~0.2 µM[5]Partial Agonist (Specific Emax relative to LH/hCG not consistently reported)
LH Orthosteric (Extracellular Domain)~530.0 ± 51.2 pM (in COS-7/LHCGR cells)Full Agonist
hCG Orthosteric (Extracellular Domain)~107.1 ± 14.3 pM (in COS-7/LHCGR cells)Full Agonist (Reported to be more potent and induce higher cAMP levels than LH)[8]
Table 1: Comparison of cAMP Production by this compound, LH, and hCG.

dot

cluster_ligands Ligands cluster_receptor LHCGR cluster_downstream Downstream Signaling This compound This compound Receptor LHCGR (G Protein-Coupled Receptor) This compound->Receptor Allosteric Binding LH LH LH->Receptor Orthosteric Binding hCG hCG hCG->Receptor Orthosteric Binding G_alpha_s Gαs Receptor->G_alpha_s Activation AC Adenylyl Cyclase G_alpha_s->AC Activation cAMP cAMP AC->cAMP Production PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression CREB->Gene_Expression Regulation cluster_receptor LHCGR cluster_erk MAPK/ERK Pathway cluster_akt PI3K/AKT Pathway Receptor LHCGR Ras Ras Receptor->Ras Activation PI3K PI3K Receptor->PI3K Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Ligand This compound / LH / hCG LHCGR LHCGR on Leydig Cell Ligand->LHCGR Signaling Intracellular Signaling (cAMP, etc.) LHCGR->Signaling StAR StAR Protein Signaling->StAR Upregulation Cholesterol_Transport Cholesterol Transport to Mitochondria StAR->Cholesterol_Transport P450scc P450scc Cholesterol_Transport->P450scc Pregnenolone Pregnenolone P450scc->Pregnenolone Testosterone Testosterone Synthesis Pregnenolone->Testosterone Multiple Steps

References

Assessing the Selectivity of Org41841 for LHCGR over TSHR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity of the small molecule agonist, Org41841, for the Luteinizing Hormone/Choriogonadotropin Receptor (LHCGR) over the Thyroid-Stimulating Hormone Receptor (TSHR). The following sections present quantitative data, experimental methodologies, and visual representations of the relevant signaling pathways to offer a comprehensive assessment for research and drug development applications.

Quantitative Assessment of Functional Selectivity

This compound has been identified as a partial agonist for both LHCGR and TSHR.[1][2] Its selectivity is demonstrated by its differential potency in activating these two highly homologous G-protein coupled receptors. The functional activity of this compound is most commonly assessed by its ability to stimulate intracellular cyclic adenosine monophosphate (cAMP) production.

The half-maximal effective concentration (EC50) values from functional assays indicate that this compound is significantly more potent at activating LHCGR than TSHR.

CompoundReceptorEC50 (µM)Fold Selectivity (TSHR/LHCGR)
This compoundLHCGR0.2[1]38.5
This compoundTSHR7.7[1]

Note: Fold selectivity is calculated by dividing the EC50 for the off-target receptor (TSHR) by the EC50 for the target receptor (LHCGR). A higher value indicates greater selectivity for LHCGR.

It is important to note that this compound is suggested to be an allosteric agonist, binding to the transmembrane domain of the receptors rather than competing with the endogenous ligands (luteinizing hormone for LHCGR and thyroid-stimulating hormone for TSHR) which bind to the extracellular domain.[2][3] This binding characteristic may explain the general lack of publicly available direct binding affinity data (Ki or Kd values) from competitive radioligand binding assays.

Experimental Protocols

The following is a detailed methodology for a typical in vitro experiment to determine the functional selectivity of this compound by measuring cAMP accumulation in a heterologous expression system.

Determination of Agonist-Induced cAMP Accumulation

1. Cell Culture and Transfection:

  • Cell Line: Human Embryonic Kidney 293 (HEK293) cells are commonly used due to their robust growth and high transfection efficiency.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO2.

  • Transfection: HEK293 cells are transiently transfected with expression plasmids encoding either human LHCGR or human TSHR using a suitable transfection reagent (e.g., Lipofectamine 2000). Cells are typically seeded in 96-well plates 24 hours prior to transfection to achieve 70-80% confluency on the day of transfection.

2. cAMP Accumulation Assay:

  • Pre-incubation: 48 hours post-transfection, the growth medium is removed, and the cells are washed with a serum-free assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Cells are then pre-incubated for 30 minutes at 37°C in the assay buffer containing a phosphodiesterase inhibitor, such as 1 mM 3-isobutyl-1-methylxanthine (IBMX), to prevent the degradation of intracellular cAMP.

  • Compound Stimulation: Following pre-incubation, cells are stimulated with increasing concentrations of this compound (typically ranging from 10⁻¹⁰ M to 10⁻⁴ M) for 1 hour at 37°C. A positive control (e.g., human chorionic gonadotropin for LHCGR, TSH for TSHR) and a vehicle control (e.g., DMSO) are included.

  • Cell Lysis: After the stimulation period, the medium is aspirated, and the cells are lysed using a lysis buffer provided with the cAMP detection kit.

3. cAMP Detection and Data Analysis:

  • Detection Method: Intracellular cAMP levels are quantified using a commercially available assay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or a GloSensor™-based luminescent assay.

  • Data Analysis: The raw data (e.g., fluorescence ratio or luminescence) is converted to cAMP concentrations using a standard curve. The concentration-response curves for this compound at each receptor are then plotted using non-linear regression analysis (e.g., sigmoidal dose-response) in a suitable software (e.g., GraphPad Prism) to determine the EC50 and maximal response (Emax) values.

Experimental Workflow

experimental_workflow cluster_cell_prep Cell Preparation cluster_assay cAMP Assay cluster_data Data Analysis culture HEK293 Cell Culture seeding Seed cells in 96-well plates culture->seeding transfection Transfection with LHCGR or TSHR plasmid preincubation Pre-incubation with IBMX transfection->preincubation seeding->transfection stimulation Stimulation with this compound preincubation->stimulation lysis Cell Lysis stimulation->lysis detection cAMP Detection (HTRF/Luminescence) lysis->detection analysis Dose-Response Curve Fitting detection->analysis ec50 Determine EC50 & Emax analysis->ec50 conclusion Assess Selectivity ec50->conclusion

Caption: Workflow for assessing this compound selectivity.

Signaling Pathways of LHCGR and TSHR

Both LHCGR and TSHR are pleiotropic receptors, capable of coupling to multiple intracellular signaling pathways. While the canonical pathway for both involves the activation of adenylyl cyclase via the Gs alpha subunit (Gαs), they can also signal through other G proteins and G protein-independent pathways.

Canonical Gαs/cAMP Signaling Pathway

This is the primary signaling pathway activated by both LHCGR and TSHR upon agonist binding.

Gs_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm ligand This compound receptor LHCGR / TSHR ligand->receptor g_protein Gαs/βγ receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac Gαs activates camp cAMP ac->camp catalyzes atp ATP atp->camp pka Protein Kinase A (PKA) camp->pka activates cellular_response Cellular Response (e.g., Steroidogenesis, Thyroid Hormone Synthesis) pka->cellular_response phosphorylates targets

Caption: Canonical Gαs/cAMP signaling pathway for LHCGR and TSHR.

Alternative Signaling Pathways

In addition to the Gαs pathway, both LHCGR and TSHR can couple to the Gq/11 alpha subunit (Gαq/11) and engage β-arrestin-mediated signaling.

alternative_pathways cluster_membrane Plasma Membrane cluster_gq Gαq/11 Pathway cluster_arrestin β-Arrestin Pathway ligand This compound receptor LHCGR / TSHR ligand->receptor gq Gαq/11 receptor->gq activates arrestin β-Arrestin receptor->arrestin recruits plc Phospholipase C (PLC) gq->plc activates dag DAG plc->dag ip3 IP3 plc->ip3 pip2 PIP2 pip2->dag pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc activates ca_release Ca²⁺ Release ip3->ca_release triggers erk ERK1/2 arrestin->erk activates internalization Receptor Internalization arrestin->internalization gene_transcription Gene Transcription erk->gene_transcription

Caption: Alternative Gαq/11 and β-arrestin signaling pathways.

Conclusion

The available data robustly demonstrates that this compound is a selective partial agonist for LHCGR over TSHR, with approximately 38.5-fold greater potency in functional cAMP assays. This selectivity is a critical attribute for researchers investigating the physiological roles of LHCGR or developing therapeutic agents with minimal off-target effects on the thyroid. The pleiotropic signaling capabilities of both receptors highlight the importance of comprehensive pharmacological profiling beyond the canonical cAMP pathway to fully understand the functional consequences of receptor activation by novel ligands like this compound.

References

Cross-Validation of Org41841 Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of Org41841's performance against alternative small molecule modulators in key reproductive and thyroid cell signaling pathways.

This guide provides a comprehensive cross-validation of the effects of this compound, a small molecule agonist for the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR) and the Thyroid-Stimulating Hormone Receptor (TSHR). Its performance is compared with other relevant small molecule modulators, supported by experimental data from various cell lines. This document is intended for researchers, scientists, and drug development professionals working in the fields of reproductive health and endocrinology.

Overview of this compound and a Comparison with Alternatives

This compound is a thienopyrimidine derivative that acts as a partial agonist for both the LHCGR and TSHR. Unlike the endogenous glycoprotein hormones that bind to the extracellular domain of these receptors, this compound binds to an allosteric site within the transmembrane domain. This distinct mechanism of action has prompted significant research into its potential as a therapeutic agent.

This guide compares this compound with other notable small molecule modulators of the LHCGR and TSHR, including Org 43553 , another thienopyrimidine derivative with higher potency for the LHCGR, and ML-109 , a selective TSHR agonist. The comparative data presented herein is designed to assist researchers in selecting the most appropriate compound for their specific experimental needs.

Comparative Efficacy of this compound and Alternatives

The efficacy of this compound and its counterparts has been evaluated in various cell lines, primarily through the measurement of cyclic AMP (cAMP) production, a key second messenger in the signaling cascade of both LHCGR and TSHR.

Table 1: Comparative EC50 Values for LHCGR Activation
CompoundCell LineReceptor ExpressedEC50 (µM)Citation(s)
This compound HEK293Human LHCGR0.2 - 0.3[1]
Org 43553 CHOHuman LHCGR0.0037[2][3]
Org 43553 HEK293Human LHCGRNot explicitly stated[4]
Table 2: Comparative EC50 Values for TSHR Activation
CompoundCell LineReceptor ExpressedEC50 (µM)Citation(s)
This compound HEK293Human TSHR6.5 - 7.7[1][5]
Org 43553 CHOHuman TSHR> 3[2]
ML-109 Not specifiedHuman TSHR0.04[4]

Note: The provided EC50 values are sourced from different studies and may not be directly comparable due to variations in experimental conditions.

Cross-Validation in Different Cell Lines

The effects of this compound have been primarily characterized in HEK293 and COS cell lines. To provide a broader context, this section discusses its effects in comparison to what is known about related compounds in more physiologically relevant cell models.

Granulosa Cells (LHCGR and FSHR)

Granulosa cells are a primary site of LHCGR and FSHR expression and are crucial for ovarian follicle development and steroidogenesis. While direct studies of this compound in granulosa cell lines are limited in the available literature, the functional consequences of LHCGR and FSHR activation are well-established. Activation of these receptors leads to increased cAMP production, which in turn stimulates the expression of genes involved in steroidogenesis, such as StAR (Steroidogenic Acute Regulatory Protein) and aromatase (CYP19A1), ultimately leading to the production of progesterone and estradiol.[6][7]

Thyroid Cells (TSHR)

Pharmacoperone Activity on the Follicle-Stimulating Hormone Receptor (FSHR)

A unique property of this compound is its demonstrated "pharmacoperone" activity on the FSHR. While it does not act as a direct agonist at this receptor, pre-incubation of cells with this compound has been shown to increase the cell surface expression of the FSHR.[2] This is particularly relevant for certain mutations that cause receptor misfolding and retention in the endoplasmic reticulum.

Table 3: Pharmacoperone Effect of this compound on FSHR in COS Cells
ParameterEffect of this compound Pre-incubationCitation(s)
FSHR Binding Sites Almost two-fold increase[2]
FSH-induced cAMP production Increased[2]
Rescue of mutant A189V FSHR Rescued cell surface expression and function[2]

Signaling Pathways and Experimental Workflows

The primary signaling pathway activated by this compound through both LHCGR and TSHR is the Gs-alpha subunit (Gαs) mediated adenylyl cyclase pathway, leading to an increase in intracellular cAMP.

LHCGR_TSHR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor LHCGR / TSHR (7-Transmembrane Receptor) This compound->Receptor Binds to transmembrane domain Gs Gαs Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Target Genes (e.g., StAR, Aromatase, Tg, TPO) CREB->Gene Regulates Transcription

Caption: Signaling pathway of this compound via LHCGR and TSHR.

The following diagram illustrates a typical experimental workflow for assessing the effect of compounds like this compound on cAMP production.

cAMP_Assay_Workflow start Start: Cell Culture (e.g., HEK293, CHO) transfection Transfect cells with receptor plasmid (LHCGR or TSHR) start->transfection incubation1 Incubate for 24-48 hours transfection->incubation1 seeding Seed cells into assay plates incubation1->seeding incubation2 Incubate overnight seeding->incubation2 treatment Treat cells with this compound or alternative compounds (with phosphodiesterase inhibitor, e.g., IBMX) incubation2->treatment incubation3 Incubate for 30-60 minutes treatment->incubation3 lysis Lyse cells incubation3->lysis detection Measure cAMP levels (e.g., HTRF, AlphaScreen, EIA) lysis->detection analysis Data Analysis: Calculate EC50 values detection->analysis

Caption: General workflow for a cell-based cAMP assay.

Experimental Protocols

Cell Culture and Transfection
  • Cell Lines: HEK293 (Human Embryonic Kidney), CHO (Chinese Hamster Ovary), or COS (Cercopithecus aethiops kidney) cells are commonly used.

  • Culture Media: Dulbecco's Modified Eagle's Medium (DMEM) or Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Transfection: Cells are transiently transfected with expression plasmids encoding the human LHCGR, TSHR, or FSHR using a suitable transfection reagent (e.g., Lipofectamine).

cAMP Measurement Assay (HTRF)

This protocol is a general guideline for a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay.

  • Cell Seeding: Seed transfected cells into 384-well white opaque plates and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and alternative compounds in stimulation buffer containing a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.

  • Cell Stimulation: Remove the culture medium from the cells and add the compound dilutions. Incubate for 30-60 minutes at room temperature.

  • Cell Lysis and Detection: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well.

  • Incubation: Incubate for 60 minutes at room temperature in the dark.

  • Measurement: Read the fluorescence at 620 nm (donor) and 665 nm (acceptor) on an HTRF-compatible plate reader.

  • Data Analysis: Calculate the 665/620 ratio and determine EC50 values by fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound is a valuable research tool for investigating the signaling pathways of LHCGR and TSHR. Its dual agonism and distinct allosteric binding site offer unique advantages for certain experimental contexts. However, for studies requiring higher potency at the LHCGR, Org 43553 may be a more suitable alternative. For selective activation of the TSHR, ML-109 presents a potent and specific option. The pharmacoperone activity of this compound on the FSHR opens up additional avenues for research, particularly in the context of rescuing misfolded receptor mutants. The choice of compound should be guided by the specific research question, the cell type being used, and the desired receptor selectivity and potency.

References

Quantifying the biased signaling of Org41841 relative to other agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the signaling properties of Org41841, a small molecule agonist, relative to the endogenous agonists of the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR) and the Thyroid-Stimulating Hormone Receptor (TSHR). While this compound has been characterized as a partial agonist for the Gs/cAMP pathway at these receptors, a complete quantitative assessment of its biased signaling profile is currently limited by the lack of publicly available data on its activity in other key signaling pathways, such as the Gq/phospholipase C (PLC) and β-arrestin pathways.

This document summarizes the existing data, outlines the experimental protocols required to fully characterize its biased agonism, and provides visual representations of the relevant signaling pathways and experimental workflows.

Introduction to this compound and Biased Agonism

This compound is a thienopyrimidine compound that acts as a partial agonist at both the LHCGR and the TSHR[1][2]. It is an allosteric modulator, meaning it binds to a site on the receptor distinct from the binding site of the endogenous hormones Luteinizing Hormone (LH), Human Chorionic Gonadotropin (hCG), and Thyroid-Stimulating Hormone (TSH)[1][3].

Biased agonism, or functional selectivity, is a phenomenon where a ligand preferentially activates one signaling pathway over another downstream of the same receptor. For G protein-coupled receptors (GPCRs) like LHCGR and TSHR, the major signaling pathways include Gs-mediated adenylyl cyclase activation (leading to cAMP production), Gq-mediated phospholipase C activation (leading to inositol phosphate accumulation and calcium mobilization), and β-arrestin-mediated signaling, which can be independent of G protein activation[4][5]. The potential for this compound to act as a biased agonist is suggested by studies on similar allosteric modulators of gonadotropin receptors[6].

Quantitative Data Presentation

A comprehensive quantitative comparison of biased signaling requires the determination of potency (EC50 or KB) and efficacy (Emax) for a ligand across multiple signaling pathways. Due to the limited available data for this compound, the following tables summarize its known activity and highlight the data required for a complete analysis.

Table 1: Signaling Profile of this compound at the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR)

AgonistSignaling PathwayPotency (EC50)Efficacy (Emax)Data Source
This compound Gs/cAMP 0.2 µM Partial Agonist [2]
Gq/PLC (IP1 Accumulation)Data not availableData not available
β-arrestin RecruitmentData not availableData not available
LHGs/cAMPReportedFull Agonist[6]
Gq/PLC (IP1 Accumulation)ReportedFull Agonist[6]
β-arrestin RecruitmentReportedPartial Agonist
hCGGs/cAMPReportedFull Agonist[6]
Gq/PLC (IP1 Accumulation)ReportedFull Agonist[6]
β-arrestin RecruitmentReportedFull Agonist

Table 2: Signaling Profile of this compound at the Thyroid-Stimulating Hormone Receptor (TSHR)

AgonistSignaling PathwayPotency (EC50)Efficacy (Emax)Data Source
This compound Gs/cAMP 7.7 µM Partial Agonist [2]
Gq/PLC (IP1 Accumulation)Data not availableData not available
β-arrestin RecruitmentData not availableData not available
TSHGs/cAMPReportedFull Agonist[7]
Gq/PLC (IP1 Accumulation)ReportedFull Agonist[7]
β-arrestin RecruitmentReportedFull Agonist

Signaling Pathways and Experimental Workflows

To fully quantify the biased signaling of this compound, its activity must be assessed across multiple signaling pathways and compared to that of the endogenous agonists. The following diagrams illustrate the key signaling cascades and the experimental workflows for their measurement.

cluster_LHCGR LHCGR Signaling cluster_Gs Gs Pathway cluster_Gq Gq Pathway cluster_Arrestin_L β-arrestin Pathway LH/hCG LH/hCG LHCGR LHCGR LH/hCG->LHCGR Org41841_L This compound Org41841_L->LHCGR Allosteric Gs_L Gs LHCGR->Gs_L Gq_L Gq LHCGR->Gq_L Arrestin_L β-arrestin LHCGR->Arrestin_L GRK Phos. AC_L Adenylyl Cyclase Gs_L->AC_L cAMP_L cAMP AC_L->cAMP_L PKA_L PKA cAMP_L->PKA_L CREB_L CREB PKA_L->CREB_L PLC_L PLC Gq_L->PLC_L PIP2_L PIP2 PLC_L->PIP2_L Hydrolysis IP3_DAG_L IP3 + DAG PIP2_L->IP3_DAG_L Ca_L Ca2+ Release IP3_DAG_L->Ca_L PKC_L PKC IP3_DAG_L->PKC_L ERK_L ERK Arrestin_L->ERK_L

Caption: Simplified signaling pathways of the LHCGR.

cluster_TSHR TSHR Signaling cluster_Gs_T Gs Pathway cluster_Gq_T Gq Pathway cluster_Arrestin_T β-arrestin Pathway TSH TSH TSHR TSHR TSH->TSHR Org41841_T This compound Org41841_T->TSHR Allosteric Gs_T Gs TSHR->Gs_T Gq_T Gq TSHR->Gq_T Arrestin_T β-arrestin TSHR->Arrestin_T GRK Phos. AC_T Adenylyl Cyclase Gs_T->AC_T cAMP_T cAMP AC_T->cAMP_T PKA_T PKA cAMP_T->PKA_T CREB_T CREB PKA_T->CREB_T PLC_T PLC Gq_T->PLC_T PIP2_T PIP2 PLC_T->PIP2_T Hydrolysis IP3_DAG_T IP3 + DAG PIP2_T->IP3_DAG_T Ca_T Ca2+ Release IP3_DAG_T->Ca_T PKC_T PKC IP3_DAG_T->PKC_T ERK_T ERK Arrestin_T->ERK_T

Caption: Simplified signaling pathways of the TSHR.

cluster_workflow Experimental Workflow for Quantifying Biased Agonism cluster_assays Parallel Signaling Assays start Cell Culture (Expressing Receptor) agonist Agonist Treatment (this compound, Endogenous Ligands) start->agonist cAMP cAMP Accumulation Assay (Gs Pathway) agonist->cAMP IP1 IP1 Accumulation Assay (Gq Pathway) agonist->IP1 Arrestin β-arrestin Recruitment Assay agonist->Arrestin analysis Data Analysis (Dose-Response Curves) cAMP->analysis IP1->analysis Arrestin->analysis bias Bias Factor Calculation (e.g., Operational Model) analysis->bias

Caption: Workflow for quantifying biased agonism.

Experimental Protocols

The following are detailed methodologies for the key experiments required to quantify the biased signaling of this compound.

cAMP Accumulation Assay (Gs Pathway)

This assay measures the production of cyclic AMP (cAMP) following receptor activation of the Gs pathway.

Materials:

  • HEK293 or CHO cells stably expressing the human LHCGR or TSHR.

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4).

  • Phosphodiesterase inhibitor (e.g., 500 µM IBMX).

  • This compound, LH, hCG, or TSH.

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

Protocol:

  • Seed cells in a 96-well or 384-well plate and culture overnight.

  • Aspirate the culture medium and replace it with assay buffer containing a phosphodiesterase inhibitor. Incubate for 30 minutes at 37°C.

  • Add varying concentrations of this compound or the reference agonist (LH, hCG, or TSH).

  • Incubate for 30-60 minutes at 37°C.

  • Lyse the cells according to the cAMP detection kit manufacturer's instructions.

  • Measure cAMP levels using a plate reader compatible with the detection kit.

  • Generate dose-response curves and calculate EC50 and Emax values.

Inositol Monophosphate (IP1) Accumulation Assay (Gq Pathway)

This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, as an indicator of Gq pathway activation.

Materials:

  • HEK293 or CHO cells stably expressing the human LHCGR or TSHR.

  • Stimulation buffer (e.g., HBSS with 20 mM HEPES, 1 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • LiCl (to inhibit IP1 degradation).

  • This compound, LH, hCG, or TSH.

  • IP1 detection kit (e.g., HTRF-based IP-One assay).

Protocol:

  • Seed cells in a 96-well or 384-well plate and culture overnight.

  • Aspirate the culture medium and replace it with stimulation buffer containing LiCl. Incubate for 1 hour at 37°C.

  • Add varying concentrations of this compound or the reference agonist.

  • Incubate for 60-90 minutes at 37°C.

  • Lyse the cells and perform the IP1 detection assay according to the manufacturer's protocol.

  • Measure the HTRF signal using a compatible plate reader.

  • Generate dose-response curves and calculate EC50 and Emax values.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated receptor.

Materials:

  • HEK293 or other suitable cells co-expressing the receptor of interest and a β-arrestin fusion protein (e.g., β-arrestin-GFP or a component of an enzyme complementation system).

  • Assay medium (e.g., Opti-MEM).

  • This compound, LH, hCG, or TSH.

  • Detection reagents specific to the assay format (e.g., substrate for enzyme complementation assays).

Protocol (Example using Enzyme Fragment Complementation):

  • Seed the engineered cells in a 96-well or 384-well plate and culture overnight.

  • Aspirate the culture medium and replace it with assay medium.

  • Add varying concentrations of this compound or the reference agonist.

  • Incubate for 60-120 minutes at 37°C.

  • Add the detection reagents according to the manufacturer's protocol.

  • Incubate for a specified time at room temperature to allow for signal development.

  • Measure the luminescence or fluorescence signal using a plate reader.

  • Generate dose-response curves and calculate EC50 and Emax values.

Conclusion and Future Directions

The available data indicate that this compound is a partial agonist of the Gs/cAMP pathway at both the LHCGR and TSHR. However, to provide a comprehensive understanding of its pharmacological profile and to quantify any potential biased signaling, further experimental investigation into its effects on the Gq/PLC and β-arrestin pathways is necessary. The experimental protocols outlined in this guide provide a framework for conducting such studies. A thorough characterization of this compound's signaling bias will be crucial for understanding its mechanism of action and for guiding the development of future allosteric modulators with tailored signaling properties for therapeutic applications.

References

Safety Operating Guide

Proper Disposal of Org41841: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Disposal Information for Org41841

This document provides comprehensive procedural guidance for the safe and compliant disposal of this compound, a partial agonist of the luteinizing hormone/chorionic gonadotropin receptor (LHCGR) and the thyroid-stimulating hormone receptor (TSHR). Adherence to these protocols is crucial for maintaining laboratory safety, environmental protection, and regulatory compliance. This information is intended for researchers, scientists, and drug development professionals actively engaged in laboratory settings.

Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is imperative to consult the manufacturer-specific Safety Data Sheet (SDS). In the absence of immediate access to the SDS, treat this compound as a potentially hazardous substance.

Minimum Required PPE:

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Use compatible, chemical-resistant gloves.

  • Body Protection: A standard laboratory coat is required.

Engineering Controls:

  • Handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is strongly recommended.

Step-by-Step Disposal Procedures for this compound

The proper disposal of this compound and its associated waste must be managed through a systematic process of segregation, containment, and clear labeling as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the sink or in regular trash.[1][2][3]

Step 1: Waste Segregation

To the extent possible, do not mix this compound waste with other waste streams.[3]

  • Solid Waste: Collect unused or expired this compound powder, contaminated PPE (e.g., gloves, weighing papers), and any other contaminated solid materials in a designated, clearly labeled hazardous waste container.[4] Do not mix with non-hazardous laboratory trash.[4]

  • Liquid Waste: Solutions containing this compound (e.g., dissolved in DMSO or other solvents) must be collected in a separate, compatible, and leak-proof liquid waste container.[2][4] It is best practice to segregate halogenated and non-halogenated solvent wastes.[2]

  • Sharps Waste: Any sharps, such as needles or syringes, contaminated with this compound must be disposed of immediately in a designated, puncture-resistant sharps container.[4]

Step 2: Container Management

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound"), the approximate concentration and quantity, and the date of accumulation.[2][5]

  • Containment: Waste containers must be kept securely closed except when adding waste.[2][3][5] Store waste containers in a designated and secure area within the laboratory, away from general work areas and incompatible materials.[4]

Step 3: Disposal of Empty Containers

Empty containers that previously held this compound must be triple-rinsed with a suitable solvent capable of removing the residue.[2][5][6]

  • The first rinsate must be collected and disposed of as hazardous liquid waste.[4]

  • Subsequent rinsates may also need to be collected as hazardous waste, depending on institutional and local regulations.[4]

  • After triple-rinsing and air-drying in a ventilated area (e.g., a chemical fume hood), the container can be disposed of as regular laboratory glass or plastic waste, provided all labels have been removed or defaced.[5][6]

Step 4: Scheduling Waste Pickup

Once a waste container is full, or in accordance with your institution's hazardous waste accumulation time limits, contact your Environmental Health and Safety (EHS) office to schedule a waste pickup.[2][4] Do not allow hazardous waste to accumulate in the laboratory.[4]

Quantitative Data for Hazardous Waste Management

While specific quantitative data for the disposal of this compound is not available, the following table provides general guidelines for the accumulation of hazardous chemical waste in a laboratory setting. Always consult your institution's specific policies for exact limits.

ParameterGuideline
Maximum Volume of Liquid Waste per ContainerTypically 5 gallons (approx. 19 liters)
Maximum Accumulation of Solid WasteConsult institutional guidelines
Maximum Time for Waste Accumulation in LabTypically 180 days, but can be less
pH Range for Neutralized Aqueous Waste (if applicable)5.5 - 9.0 for sewer disposal (subject to approval)

Experimental Protocols

The disposal procedures outlined above are based on standard best practices for the management of laboratory chemical waste. No specific experimental protocols for the degradation or neutralization of this compound prior to disposal are currently published. Therefore, the recommended procedure is collection and disposal via a licensed hazardous waste management company arranged by your institution's EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

A Start: this compound Waste Generated B Identify Waste Type A->B C Solid Waste (Powder, Contaminated PPE) B->C Solid D Liquid Waste (Solutions) B->D Liquid E Sharps Waste (Needles, Syringes) B->E Sharps F Place in Labeled Hazardous Solid Waste Container C->F G Place in Labeled Hazardous Liquid Waste Container D->G H Place in Designated Sharps Container E->H I Store in Designated Secure Area F->I G->I H->I J Container Full or Time Limit Reached? I->J J->I No K Contact EHS for Waste Pickup J->K Yes L End: Proper Disposal K->L

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Org41841

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols, operational guidance, and disposal plans for the handling of Org41841. The information is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in a laboratory setting.

Compound Information:

Identifier Value
CAS Number 301847-37-0
Molecular Formula C₁₉H₂₂N₄O₂S₂
Molecular Weight 402.5 g/mol
Physical Form Solid
Known Function Dual agonist of the Luteinizing Hormone (LH) receptor and the Thyroid-Stimulating Hormone (TSH) receptor.
Personal Protective Equipment (PPE)

Given that a specific Safety Data Sheet (SDS) for this compound was not located, the following PPE recommendations are based on general best practices for handling solid chemical compounds of unknown toxicity in a research laboratory setting.

Protection Type Recommended PPE Purpose
Eye Protection Safety glasses with side shields or goggles.Protects eyes from splashes or airborne particles of the compound.
Hand Protection Nitrile gloves.Provides a barrier against skin contact. Consider double-gloving for enhanced protection.
Body Protection A fully fastened laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A fume hood is recommended when handling larger quantities or if there is a potential for aerosolization.Minimizes inhalation exposure.

Important Note: Always conduct a risk assessment for your specific experimental procedures to determine if additional or different PPE is required.

Operational Plans: Handling and Storage

Handling:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.

  • Weighing: If weighing the solid compound, do so in a chemical fume hood or a designated containment area to minimize the risk of inhalation or contamination of the surrounding workspace.

  • Dissolving: this compound is reported to be soluble in DMF (5 mg/ml) and slightly soluble in DMSO and Ethanol. When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • General Practices: Avoid creating dust or aerosols. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.

Storage:

  • Short-term (up to 1 month): Store stock solutions at -20°C.[1]

  • Long-term (up to 6 months): For longer storage, it is recommended to keep stock solutions at -80°C.[1]

  • Solid Compound: Store the solid compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations for chemical waste.

  • Solid Waste: Collect unused solid this compound and any disposable materials that have come into contact with it (e.g., weigh boats, contaminated gloves, bench paper) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a labeled, sealed, and appropriate hazardous liquid waste container. Do not pour chemical waste down the drain.

  • Decontamination: Decontaminate all non-disposable equipment and work surfaces that have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol), followed by a thorough cleaning with soap and water.

Experimental Protocols

cAMP Production Assay in HEK293 Cells

This protocol is a general guideline for measuring the effect of this compound on intracellular cAMP levels in HEK293 cells expressing either the human LH or TSH receptor.

Materials:

  • HEK293 cells transiently or stably expressing the human LH or TSH receptor

  • Cell culture medium (e.g., DMEM) with appropriate supplements

  • Serum-free DMEM

  • 3-isobutyl-1-methylxanthine (IBMX)

  • This compound

  • Positive control (e.g., human LH or bovine TSH)

  • cAMP assay kit (e.g., cAMP Biotrak Enzymeimmunoassay System)

  • Lysis buffer (provided with the cAMP assay kit)

Procedure:

  • Cell Culture: Culture the transfected HEK293 cells in your standard culture medium until they reach the desired confluency (typically 48 hours post-transfection).

  • Incubation:

    • Aspirate the culture medium.

    • Wash the cells once with serum-free DMEM.

    • Add serum-free DMEM containing 1 mM IBMX to each well.

    • Add varying concentrations of this compound (e.g., 0 to 100 µM) or the appropriate positive control to the wells.

    • Incubate the cells for 1 hour in a humidified incubator at 37°C with 5% CO₂.

  • Cell Lysis:

    • After the incubation period, aspirate the medium from the wells.

    • Add the lysis buffer provided with the cAMP assay kit to each well to lyse the cells.

  • cAMP Measurement:

    • Determine the cAMP concentration in the cell lysates according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis:

    • Analyze the data to determine the EC₅₀ value for this compound at each receptor. The reported EC₅₀ values are approximately 0.3 µM for the LH receptor and 6.5 µM for the TSH receptor.[1]

Visualizations

Org41841_Signaling_Pathway This compound This compound LHR_TSHR LH/TSH Receptor (GPCR) This compound->LHR_TSHR Binds & Activates G_protein Gs Protein LHR_TSHR->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Catalyzes Conversion ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Signaling pathway of this compound as a dual agonist for LH and TSH receptors.

cAMP_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Culture_Cells Culture Receptor-Expressing HEK293 Cells Wash_Cells Wash with Serum-Free Medium Culture_Cells->Wash_Cells Add_IBMX_this compound Add IBMX and this compound/ Control Wash_Cells->Add_IBMX_this compound Incubate Incubate for 1 Hour Add_IBMX_this compound->Incubate Lyse_Cells Lyse Cells Incubate->Lyse_Cells Measure_cAMP Measure cAMP Levels Lyse_Cells->Measure_cAMP Analyze_Data Analyze Data (EC50) Measure_cAMP->Analyze_Data

Caption: Experimental workflow for the cAMP production assay.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Org41841
Reactant of Route 2
Reactant of Route 2
Org41841

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.